molecular formula C11H16N2O3S B1678133 Ozolinone CAS No. 56784-39-5

Ozolinone

Cat. No.: B1678133
CAS No.: 56784-39-5
M. Wt: 256.32 g/mol
InChI Key: NQFBZYYUAFJYNS-FPLPWBNLSA-N
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Description

Ozolinone is a loop diuretic and active metabolite of its prodrug etozoline. This compound was never marketed.
active metabolite of etozolin;  RN refers to (Z)-isomer;  structure in first source

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

56784-39-5

Molecular Formula

C11H16N2O3S

Molecular Weight

256.32 g/mol

IUPAC Name

(2Z)-2-(3-methyl-4-oxo-5-piperidin-1-yl-1,3-thiazolidin-2-ylidene)acetic acid

InChI

InChI=1S/C11H16N2O3S/c1-12-8(7-9(14)15)17-11(10(12)16)13-5-3-2-4-6-13/h7,11H,2-6H2,1H3,(H,14,15)/b8-7-

InChI Key

NQFBZYYUAFJYNS-FPLPWBNLSA-N

Isomeric SMILES

CN1/C(=C/C(=O)O)/SC(C1=O)N2CCCCC2

Canonical SMILES

CN1C(=CC(=O)O)SC(C1=O)N2CCCCC2

Appearance

Solid powder

Other CAS No.

67565-42-8
67565-44-0
56784-39-5

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

3-methyl-4-oxo-5-piperidinothiazolidine-2-ylidine acetic acid
ozolinone
ozolinone, (Z)-(+)-isomer
ozolinone, (Z)-(-)-isome

Origin of Product

United States

Foundational & Exploratory

The Rise of a New Antibiotic Class: A Technical Guide to the Discovery and Development of Ozolinones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant (MDR) bacteria represents a critical threat to global public health. In the ongoing search for novel antimicrobial agents, the oxazolidinone class has established itself as a vital tool in combating infections caused by resistant Gram-positive pathogens. This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of ozolinones, with a focus on key compounds that have shaped this important class of antibiotics.

A Serendipitous Discovery and a Resurgence of Interest

The journey of the ozolinones began not in the realm of human medicine, but in the field of agricultural science. In the late 1970s, scientists at E.I. DuPont de Nemours and Company first synthesized and investigated these compounds for their potential as agricultural fungicides. While these initial explorations did not yield a commercial product in that sector, they laid the essential chemical groundwork for future breakthroughs.

It wasn't until the late 1980s, driven by the escalating crisis of antibiotic resistance, particularly from Gram-positive organisms like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), that the antibacterial potential of the oxazolidinone scaffold was revisited. Researchers at Pharmacia and Upjohn (now part of Pfizer) initiated a dedicated program to explore these compounds as potential human therapeutic agents. This renewed effort led to the identification of two promising candidates: eperezolid and linezolid. Ultimately, linezolid was selected for further development due to its superior pharmacokinetic profile and potent activity against a wide spectrum of Gram-positive pathogens.[1]

Mechanism of Action: Halting Protein Synthesis at its Inception

Oxazolidinones exert their antibacterial effect through a unique mechanism of action: the inhibition of bacterial protein synthesis at the initiation phase.[2][3][4][5] Unlike many other classes of antibiotics that target protein synthesis during the elongation phase, oxazolidinones prevent the formation of the functional 70S initiation complex, a crucial step for the translation of messenger RNA (mRNA) into protein.

The specific molecular target of oxazolidinones is the 50S ribosomal subunit. They bind to the A-site within the peptidyl transferase center (PTC) of the 23S rRNA component of the 50S subunit. This binding action interferes with the correct positioning of the initiator fMet-tRNA, thereby preventing its association with the ribosome and halting the formation of the first peptide bond. The unique binding site and mechanism of action of oxazolidinones explain their lack of cross-resistance with other protein synthesis inhibitors.

Ozolinone Mechanism of Action cluster_ribosome Bacterial Ribosome 50S_subunit 50S Subunit Initiation_Complex 70S Initiation Complex Formation 50S_subunit->Initiation_Complex Inhibition Inhibition 50S_subunit->Inhibition 30S_subunit 30S Subunit 30S_subunit->Initiation_Complex This compound This compound (e.g., Linezolid) This compound->50S_subunit Binds to A-site of 23S rRNA fMet_tRNA Initiator fMet-tRNA fMet_tRNA->Initiation_Complex mRNA mRNA mRNA->Initiation_Complex Protein_Synthesis Protein Synthesis Initiation_Complex->Protein_Synthesis Inhibition->Initiation_Complex

This compound Mechanism of Action on the Bacterial Ribosome.

Key this compound Compounds: A Comparative Overview

Several oxazolidinone compounds have been developed since the initial discovery, each with distinct properties. The following sections provide an overview of some of the most significant members of this class.

Linezolid

As the first oxazolidinone to be approved for clinical use, linezolid remains a cornerstone of this antibiotic class. It exhibits excellent activity against a broad range of Gram-positive bacteria, including MRSA, VRE, and penicillin-resistant Streptococcus pneumoniae.

Tedizolid

Tedizolid is a second-generation oxazolidinone with enhanced potency against many Gram-positive pathogens compared to linezolid. It is administered as a phosphate prodrug, which is rapidly converted to the active tedizolid moiety in the body.

Radezolid

Radezolid is another oxazolidinone that has undergone clinical development and has demonstrated potent in vitro activity against a variety of Gram-positive bacteria.

Contezolid

Contezolid is a more recently developed oxazolidinone with a structural modification aimed at improving its safety profile, particularly concerning myelosuppression, which can be a side effect of this class.

Quantitative Data Summary

The following tables summarize key quantitative data for prominent oxazolidinone compounds, providing a basis for comparison of their antibacterial activity and pharmacokinetic properties.

In Vitro Antibacterial Activity (MIC µg/mL)
OrganismLinezolidTedizolidRadezolidLCB01-0648
Staphylococcus aureus (MSSA)0.5-40.25-0.50.12-0.50.5
Staphylococcus aureus (MRSA)0.5-40.25-0.50.25-10.5
Enterococcus faecalis (VSE)1-40.25-0.50.25-10.5
Enterococcus faecium (VRE)1-40.25-10.5-20.5
Streptococcus pneumoniae0.5-20.12-0.50.06-0.250.25

Data compiled from multiple sources. MIC ranges can vary based on specific strains and testing methodologies.

Pharmacokinetic Parameters
ParameterLinezolidTedizolid
Bioavailability (%) ~100>80
Protein Binding (%) ~3170-90
Half-life (hours) 4-6~12
Elimination Renal and non-renalPrimarily hepatic

Data compiled from multiple sources. Values can vary between patient populations.

Experimental Protocols: Elucidating the Mechanism of Action

The unique mechanism of action of oxazolidinones has been delineated through a series of key in vitro experiments. The following sections detail the methodologies for two fundamental assays.

Ribosome Binding Assay

This assay is designed to directly measure the binding of a radiolabeled oxazolidinone to its ribosomal target.

Materials:

  • Purified bacterial 70S ribosomes or 50S subunits

  • Radiolabeled oxazolidinone (e.g., [14C]-eperezolid)

  • Binding buffer (e.g., Tris-HCl, MgCl2, NH4Cl, β-mercaptoethanol)

  • Nitrocellulose filters

  • Scintillation counter

Protocol:

  • Prepare reaction mixtures containing a fixed concentration of purified ribosomes or ribosomal subunits in the binding buffer.

  • Add increasing concentrations of the radiolabeled oxazolidinone to the reaction mixtures.

  • Incubate the mixtures on ice for a sufficient duration to allow for binding equilibrium to be reached (e.g., 1 hour).

  • Filter the reaction mixtures through nitrocellulose filters under a vacuum. The ribosomes and any bound radiolabeled ligand will be retained on the filter, while the unbound ligand will pass through.

  • Wash the filters with cold binding buffer to remove any non-specifically bound ligand.

  • Dry the filters and measure the amount of radioactivity retained on each filter using a scintillation counter.

  • The data can be analyzed using Scatchard plots to determine the dissociation constant (Kd) of the binding interaction.

Ribosome_Binding_Assay_Workflow Start Start Prepare_Mixtures Prepare reaction mixtures with ribosomes and radiolabeled this compound Start->Prepare_Mixtures Incubate Incubate on ice to reach binding equilibrium Prepare_Mixtures->Incubate Filter Filter through nitrocellulose membrane Incubate->Filter Wash Wash filters to remove non-specific binding Filter->Wash Measure_Radioactivity Measure radioactivity on filters Wash->Measure_Radioactivity Analyze_Data Analyze data (e.g., Scatchard plot) to determine Kd Measure_Radioactivity->Analyze_Data End End Analyze_Data->End

Workflow for a Ribosome Binding Assay.
In Vitro Protein Synthesis Inhibition Assay

This assay measures the ability of an oxazolidinone to inhibit the translation of a specific mRNA template in a cell-free system.

Materials:

  • Bacterial cell-free extract (S30 extract) containing ribosomes and other necessary translation factors

  • mRNA template (e.g., MS2 phage RNA)

  • Radiolabeled amino acid (e.g., [35S]-methionine)

  • Amino acid mixture (minus the radiolabeled amino acid)

  • Energy source (ATP, GTP)

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation counter

Protocol:

  • Set up reaction mixtures containing the S30 extract, mRNA template, radiolabeled amino acid, unlabeled amino acid mixture, and energy source.

  • Add varying concentrations of the oxazolidinone compound to the reaction mixtures. A control reaction with no antibiotic should be included.

  • Initiate the translation reaction by incubating the mixtures at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop the reactions by adding cold TCA to precipitate the newly synthesized proteins.

  • Collect the precipitated protein on glass fiber filters by vacuum filtration.

  • Wash the filters with cold TCA and then ethanol to remove any unincorporated radiolabeled amino acids.

  • Dry the filters and measure the incorporated radioactivity using a scintillation counter.

  • The percentage of inhibition for each oxazolidinone concentration is calculated relative to the no-drug control, and the IC50 value (the concentration that causes 50% inhibition) can be determined.

Structure-Activity Relationship (SAR) Studies

The development of new and improved oxazolidinone antibiotics has been guided by extensive structure-activity relationship (SAR) studies. These studies have revealed that modifications to different parts of the oxazolidinone scaffold can significantly impact antibacterial potency, spectrum of activity, and safety profile. Key areas of modification include the C-5 side chain of the oxazolidinone ring, the N-phenyl ring, and the substituent at the para-position of the N-phenyl ring. For example, the acetamidomethyl side chain at the C-5 position, as seen in linezolid, is crucial for its interaction with the ribosomal binding site.

Conclusion

The discovery and development of the oxazolidinone class of antibiotics represent a significant advancement in the fight against multidrug-resistant Gram-positive bacteria. Their unique mechanism of action, targeting the initiation of protein synthesis, provides a critical therapeutic option where other antibiotics may fail. Ongoing research continues to explore new oxazolidinone derivatives with improved potency, expanded spectra of activity, and enhanced safety profiles, ensuring that this important class of antibiotics will remain a vital part of the antimicrobial arsenal for years to come.

References

An In-depth Technical Guide to Early Research on Ozolinone Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The term "ozolinone" can be a source of ambiguity in chemical literature, as it has been used in the context of two distinct classes of pharmacologically active compounds: a thiazolidinone-based diuretic and the broad and highly significant oxazolidinone class of antibiotics. This technical guide provides an in-depth exploration of the early research on both of these compound families, offering a clear delineation of their respective chemistries, mechanisms of action, and foundational structure-activity relationships (SAR). This document is intended to serve as a comprehensive resource, complete with detailed experimental protocols, tabulated quantitative data, and visualizations of key pathways and workflows to aid researchers in understanding the historical context and seminal findings that paved the way for further development in these fields.

Part 1: The Diuretic this compound

Early research into diuretic agents identified this compound, a metabolite of the drug etozoline, as a compound with notable renal activity.[1] Studies from the late 1970s focused on elucidating its mechanism of action and characterizing its physiological effects, often in comparison to established diuretics like furosemide.

Mechanism of Action

This compound exerts its diuretic effect primarily by acting on the renal tubules. Early studies in dogs demonstrated that it inhibits the reabsorption of sodium and chloride ions, leading to increased excretion of water and electrolytes.[1] Its actions are similar to those of loop diuretics, such as furosemide, although it is considered somewhat less potent.[1] Specifically, this compound was found to depress tubular chloride reabsorption more than sodium reabsorption and increase potassium excretion.[1] Further investigations using micropuncture techniques in rats helped to localize its site of action within the nephron.[2] Interestingly, the diuretic activity of this compound is stereospecific. The levorotatory (-) isomer is the active diuretic, while the dextrorotatory (+) isomer is inactive and can actually inhibit the diuretic effect of furosemide by competing for the proximal tubular organic acid transport system.

Quantitative Data: Diuretic Activity

The following table summarizes key quantitative data from early studies on the diuretic effects of this compound in animal models.

ParameterValueSpeciesReference
Smallest Effective I.V. Dose 1 mg/kgDog
Dose for Maximal Diuretic Capacity 50 mg/kg (I.V.)Dog
Fractional Tubular Sodium Reabsorption Depressed to 67% at maximal effective dosesDog
Experimental Protocols

Materials:

  • Appropriate aromatic or aliphatic aldehyde

  • Primary amine (e.g., piperidine)

  • Thioglycolic acid (mercaptoacetic acid)

  • Anhydrous Zinc Chloride (ZnCl2)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Crushed ice

  • Standard laboratory glassware and purification apparatus (e.g., for recrystallization or column chromatography)

Procedure:

  • Schiff's Base Formation:

    • Dissolve the aldehyde (1 equivalent) and the primary amine (1 equivalent) in ethanol.

    • Add a catalytic amount of glacial acetic acid.

    • Reflux the mixture for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and collect the precipitated Schiff's base by filtration. Wash with cold ethanol and dry.

  • Cyclo-condensation to form the Thiazolidinone Ring:

    • In a round-bottom flask, dissolve the synthesized Schiff's base (1 equivalent) and thioglycolic acid (1.2 equivalents) in DMF.

    • Add a catalytic amount of anhydrous ZnCl2.

    • Reflux the mixture for 6-8 hours, again monitoring by TLC.

    • After the reaction is complete, cool the mixture and pour it onto crushed ice.

    • The solid product that precipitates is collected by filtration, washed thoroughly with water, and then dried.

  • Purification:

    • The crude thiazolidinone product is purified by recrystallization from a suitable solvent, such as ethanol or DMF.

This protocol is based on the methodology described in early studies evaluating the renal effects of this compound in dogs.

Materials:

  • Healthy adult mongrel dogs of either sex

  • Anesthetic (e.g., pentobarbital sodium)

  • Infusion pump

  • Physiological saline solution (0.9% NaCl)

  • Inulin and para-aminohippuric acid (PAH) for clearance measurements

  • This compound (dissolved in a suitable vehicle)

  • Furosemide (for comparison)

  • Bladder catheter

  • Blood collection supplies (syringes, tubes)

  • Analytical equipment for measuring sodium, potassium, chloride, inulin, and PAH concentrations in urine and plasma.

Procedure:

  • Animal Preparation:

    • Anesthetize the dogs and maintain anesthesia throughout the experiment.

    • Insert a catheter into the bladder for urine collection.

    • Cannulate a peripheral vein for the infusion of saline and test substances.

    • Cannulate an artery for blood sampling.

  • Hydration and Priming:

    • Infuse physiological saline at a constant rate to ensure adequate urine flow.

    • Administer a priming dose of inulin and PAH, followed by a continuous infusion to maintain stable plasma concentrations.

  • Control Period:

    • After an equilibration period, collect urine over several consecutive clearance periods (e.g., 10-20 minutes each).

    • Collect arterial blood samples at the midpoint of each clearance period.

  • Experimental Period:

    • Administer a single intravenous dose of this compound.

    • Immediately begin collecting urine and blood samples over a series of clearance periods to monitor the onset, magnitude, and duration of the diuretic effect.

    • In separate experiments, administer furosemide for a comparative analysis.

  • Sample Analysis:

    • Measure the volume of each urine sample.

    • Determine the concentrations of sodium, potassium, and chloride in both plasma and urine using flame photometry or ion-selective electrodes.

    • Analyze inulin and PAH concentrations to calculate the glomerular filtration rate (GFR) and effective renal plasma flow (ERPF), respectively.

  • Data Calculation:

    • Calculate urine flow rate, electrolyte excretion rates, fractional electrolyte excretion, GFR, and ERPF for both control and experimental periods.

Visualizations

G Experimental Workflow for Canine Renal Clearance Study cluster_prep Animal Preparation cluster_protocol Experimental Protocol cluster_analysis Data Analysis anesthesia Anesthetize Dog catheter Insert Bladder Catheter iv Cannulate Vein artery Cannulate Artery infusion Start Saline, Inulin & PAH Infusion artery->infusion equilibration Equilibration Period infusion->equilibration control Control Clearance Periods (Urine & Blood Collection) equilibration->control drug_admin Administer this compound (I.V.) control->drug_admin exp_periods Experimental Clearance Periods (Urine & Blood Collection) drug_admin->exp_periods analysis Analyze Urine & Plasma Samples (Na+, K+, Cl-, Inulin, PAH) exp_periods->analysis calc Calculate Renal Parameters (GFR, ERPF, Excretion Rates) analysis->calc

Caption: Workflow for assessing the diuretic activity of this compound in a canine model.

Part 2: The Antibiotic Oxazolidinones

The oxazolidinones represent a major class of synthetic antibiotics, with linezolid being the first member approved for clinical use. Early research, dating back to the late 1980s, identified these compounds as potent inhibitors of bacterial protein synthesis with a novel mechanism of action, making them effective against a wide range of multidrug-resistant Gram-positive bacteria.

Mechanism of Action

Oxazolidinones exert their antibacterial effect by inhibiting the initiation of protein synthesis in bacteria. Unlike many other protein synthesis inhibitors, they do not block elongation or termination. The core of their mechanism involves binding to the 50S ribosomal subunit. This interaction prevents the formation of a functional 70S initiation complex, which is a crucial early step in protein synthesis. Specifically, oxazolidinones interfere with the binding of the initiator N-formylmethionyl-tRNA (fMet-tRNA) to the P-site of the ribosome. This unique mechanism means there is no cross-resistance with other classes of protein synthesis inhibitors.

Structure-Activity Relationship (SAR)

Early SAR studies were crucial in optimizing the antibacterial activity and safety profile of the oxazolidinones, ultimately leading to the discovery of linezolid. Key findings from this early research include:

  • The Oxazolidinone Core: The (S)-configuration at the C-5 position of the oxazolidinone ring is essential for antibacterial activity.

  • The N-Aryl Substituent (B-Ring): An N-phenyl group is a common feature. A fluorine atom at the meta-position of this phenyl ring generally enhances activity.

  • The C-5 Side Chain: An acetamidomethyl group at the C-5 position was found to be critical for potent activity, likely participating in hydrogen bonding within the ribosomal binding site. Modifications to this group, such as replacing the carbonyl oxygen with sulfur (thiourea), were found in some cases to increase in vitro activity.

  • The C-Ring: The substituent at the para-position of the N-phenyl ring (often a morpholine or piperazine ring) significantly influences pharmacokinetic properties and the antibacterial spectrum.

Quantitative Data: Antibacterial Activity

The following table summarizes representative Minimum Inhibitory Concentration (MIC) data for early oxazolidinone compounds against key Gram-positive pathogens.

CompoundOrganismMIC (µg/mL)Reference
Linezolid Staphylococcus aureus (MRSA)0.5
Linezolid Enterococcus faecium1
Tedizolid Staphylococcus aureus (MRSA)0.5
Tedizolid Enterococcus faecium1
Compound 16 (5-thiourea analog) Staphylococcus aureus4-8 times more potent than Linezolid (in vitro)
Experimental Protocols

This protocol is based on the facile synthesis of linezolid and is representative of early methods for preparing this class of antibiotics.

Materials:

  • (R)-Epichlorohydrin

  • Substituted aniline (e.g., 3-fluoro-4-morpholinoaniline)

  • n-Butyllithium (n-BuLi)

  • Phosgene or a phosgene equivalent (e.g., triphosgene)

  • Potassium phthalimide

  • Hydrazine hydrate

  • Acetic anhydride

  • Appropriate solvents (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), Ethanol)

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Epoxide Formation:

    • Dissolve the substituted aniline in anhydrous THF and cool to a low temperature (e.g., -78 °C).

    • Add n-BuLi dropwise to deprotonate the amine.

    • Add (R)-epichlorohydrin to the reaction mixture and allow it to slowly warm to room temperature. This reaction forms an amino alcohol intermediate.

  • Oxazolidinone Ring Formation:

    • Dissolve the amino alcohol in a suitable solvent like DCM.

    • Add a phosgene equivalent and a non-nucleophilic base (e.g., triethylamine) to facilitate the cyclization to the 2-oxazolidinone ring.

  • Introduction of the C-5 Side Chain:

    • The hydroxyl group at the C-5 position is typically converted to a leaving group (e.g., mesylate or tosylate).

    • The leaving group is then displaced with a nitrogen nucleophile, such as potassium phthalimide (Gabriel synthesis).

  • Deprotection and Acylation:

    • The phthalimide protecting group is removed by treatment with hydrazine hydrate in ethanol.

    • The resulting primary amine is then acylated using acetic anhydride to yield the final N-acetyl group.

  • Purification:

    • The final product is purified by column chromatography or recrystallization to yield the pure oxazolidinone antibiotic.

This assay measures the ability of an oxazolidinone to inhibit protein synthesis in a cell-free system.

Materials:

  • E. coli S30 cell-free extract

  • mRNA template (e.g., MS2 phage RNA)

  • Amino acid mixture (including a radiolabeled amino acid like [35S]-methionine)

  • ATP and GTP

  • Reaction buffer (containing Tris-HCl, magnesium acetate, potassium acetate, ammonium acetate, DTT)

  • Oxazolidinone compound of interest

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Reaction Setup:

    • Prepare reaction mixtures containing the S30 extract, reaction buffer, ATP, GTP, and the amino acid mixture.

    • Add varying concentrations of the oxazolidinone compound to the reaction tubes. Include a control with no antibiotic.

  • Initiation of Translation:

    • Start the reaction by adding the mRNA template.

    • Incubate the reaction mixtures at 37 °C for a defined period (e.g., 30-60 minutes).

  • Protein Precipitation and Collection:

    • Stop the reactions by adding cold TCA to precipitate the newly synthesized, radiolabeled proteins.

    • Collect the precipitated protein on glass fiber filters via vacuum filtration.

    • Wash the filters with cold TCA and ethanol to remove any unincorporated radiolabeled amino acids.

  • Quantification:

    • Dry the filters and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each oxazolidinone concentration relative to the no-drug control.

    • Determine the IC50 value, which is the concentration of the drug that causes 50% inhibition of protein synthesis.

Visualizations

G Mechanism of Action of Oxazolidinone Antibiotics cluster_ribosome Bacterial Ribosome cluster_initiation Initiation of Protein Synthesis ribo_50S 50S Subunit init_complex Functional 70S Initiation Complex ribo_50S->init_complex inhibition ribo_50S->inhibition ribo_30S 30S Subunit ribo_30S->init_complex mrna mRNA mrna->init_complex fmet fMet-tRNA fmet->init_complex fmet->inhibition protein Protein Synthesis init_complex->protein oxazolidinone Oxazolidinone oxazolidinone->ribo_50S Binds to P-site on 23S rRNA inhibition->init_complex

Caption: Oxazolidinones inhibit bacterial protein synthesis by preventing initiation complex formation.

G Logical Flow of a Structure-Activity Relationship (SAR) Study lead_id Identify Lead Compound synthesis Synthesize Analogs with Systematic Structural Modifications lead_id->synthesis testing In Vitro & In Vivo Testing (e.g., MIC, Efficacy Models) synthesis->testing data_analysis Analyze Activity Data testing->data_analysis sar_model Develop SAR Model (Identify Key Pharmacophores) data_analysis->sar_model decision Potent & Safe Candidate? sar_model->decision lead_opt Lead Optimization decision->lead_opt No preclinical Preclinical Development decision->preclinical Yes lead_opt->synthesis

Caption: A typical workflow for a structure-activity relationship (SAR) study in drug discovery.

References

The Core Mechanism of Action of Ozolinones: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ozolinones represent a significant class of synthetic antibiotics, distinguished by their novel mechanism of action that circumvents common resistance pathways. This technical guide provides an in-depth exploration of the core mechanism by which ozolinones exert their antibacterial effects, focusing on their interaction with the bacterial ribosome. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this important antibiotic class.

Core Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Ozolinones are potent inhibitors of bacterial protein synthesis.[1] Unlike many other classes of antibiotics that target the elongation phase of translation, ozolinones act at the very early stages of protein synthesis, specifically by preventing the formation of a functional initiation complex.[1] This unique mechanism of action is a key reason for their effectiveness against a range of multidrug-resistant Gram-positive bacteria.

The primary target of ozolinones is the 50S subunit of the bacterial ribosome.[1] They bind to a specific site on the 23S rRNA at the peptidyl transferase center (PTC), in close proximity to the P-site. This binding sterically hinders the correct positioning of the initiator fMet-tRNA, thereby preventing its association with the ribosome and the subsequent formation of the first peptide bond. This action effectively halts the entire process of protein synthesis before it can begin.

Quantitative Analysis of Ozolinone Activity

The inhibitory activity of ozolinones has been quantified through various in vitro assays. The following tables summarize key quantitative data for representative this compound compounds.

CompoundAssayOrganism/SystemValueReference
Linezolid Cell-free transcription-translation inhibitionE. coliIC50 = 1.8 µM(Shinabarger, 1999)
Eperezolid Cell-free transcription-translation inhibitionE. coliIC50 = 2.5 µM(Shinabarger, 1999)
Linezolid Initiation complex formation inhibition (70S ribosome)E. coliIC50 ≈ 110 µM(Swaney et al., 1998)
Linezolid Initiation complex formation inhibition (70S ribosome)S. aureusIC50 ≈ 130 µM(Swaney et al., 1998)
Eperezolid 50S ribosomal subunit bindingE. coliKd ≈ 20 µM(Lin et al., 1997)

Table 1: In Vitro Inhibitory Activity of Ozolinones. IC50 (half maximal inhibitory concentration) and Kd (dissociation constant) values demonstrate the potency of ozolinones in inhibiting key steps of bacterial protein synthesis.

This compound AnalogS. aureus (MRSA) MIC (µg/mL)E. faecium (VRE) MIC (µg/mL)Reference
Linezolid 1-41-4(Perry and Jarvis, 2001)
Tedizolid 0.25-10.25-1(Zhanel et al., 2015)
Radezolid 0.25-10.5-2(Lawrence et al., 2008)
Sutezolid 0.5-21-4(Wallis et al., 2014)

Table 2: Minimum Inhibitory Concentrations (MICs) of this compound Analogs. MIC values highlight the antibacterial efficacy of different this compound derivatives against clinically relevant resistant strains.

Signaling Pathway of this compound Action

The following diagram illustrates the key steps in bacterial protein synthesis and the specific point of inhibition by ozolinones.

Ozolinone_Mechanism cluster_Initiation Initiation Phase cluster_Elongation Elongation Phase 30S_Subunit 30S Ribosomal Subunit 30S_IC 30S Initiation Complex 30S_Subunit->30S_IC IFs, GTP mRNA mRNA mRNA->30S_IC fMet_tRNA fMet-tRNA fMet_tRNA->30S_IC 70S_IC 70S Initiation Complex 30S_IC->70S_IC 50S_Subunit 50S Ribosomal Subunit 50S_Subunit->70S_IC Aminoacyl_tRNA Aminoacyl-tRNA 70S_IC->Aminoacyl_tRNA Peptide_Bond Peptide Bond Formation Aminoacyl_tRNA->Peptide_Bond Translocation Translocation Peptide_Bond->Translocation Polypeptide Growing Polypeptide Chain Translocation->Polypeptide This compound This compound This compound->50S_Subunit Binds to P-site on 23S rRNA of 50S subunit

Figure 1: this compound Mechanism of Action. This diagram illustrates how ozolinones bind to the 50S ribosomal subunit, preventing the formation of the 70S initiation complex and thereby inhibiting protein synthesis.

Experimental Protocols

The mechanism of action of ozolinones has been elucidated through a series of key experiments. Detailed methodologies for these experiments are provided below.

In Vitro Translation Inhibition Assay

This assay measures the ability of a compound to inhibit the synthesis of a reporter protein in a cell-free system.

Materials:

  • E. coli S30 extract system

  • Plasmid DNA encoding a reporter gene (e.g., luciferase or β-galactosidase)

  • This compound compound of interest

  • Amino acid mixture (including a radiolabeled amino acid if using autoradiography)

  • Reaction buffer and cofactors (ATP, GTP, etc.)

  • Trichloroacetic acid (TCA)

  • Scintillation fluid and counter (for radiolabeled detection) or appropriate substrate for colorimetric/luminescent detection.

Protocol:

  • Prepare a reaction mixture containing the S30 extract, reaction buffer, amino acids, and cofactors.

  • Add varying concentrations of the this compound compound (dissolved in a suitable solvent like DMSO) to the reaction mixtures. Include a no-drug control.

  • Initiate the reaction by adding the plasmid DNA template.

  • Incubate the reactions at 37°C for a specified time (e.g., 60 minutes).

  • Stop the reactions by placing them on ice.

  • To quantify protein synthesis, precipitate the newly synthesized proteins by adding cold TCA.

  • Collect the precipitate on a filter membrane and wash with TCA.

  • If using a radiolabeled amino acid, measure the radioactivity of the filters using a scintillation counter. Alternatively, if using a reporter enzyme, measure its activity using a suitable substrate and a spectrophotometer or luminometer.

  • Calculate the percent inhibition of protein synthesis for each this compound concentration relative to the no-drug control.

  • Determine the IC50 value by plotting the percent inhibition against the log of the this compound concentration.

In_Vitro_Translation_Workflow Start Start Prepare_Mixture Prepare Reaction Mixture (S30 Extract, Buffer, Amino Acids) Start->Prepare_Mixture Add_this compound Add this compound (Varying Concentrations) Prepare_Mixture->Add_this compound Add_DNA Add Plasmid DNA Template Add_this compound->Add_DNA Incubate Incubate at 37°C Add_DNA->Incubate Stop_Reaction Stop Reaction on Ice Incubate->Stop_Reaction Precipitate Precipitate Proteins with TCA Stop_Reaction->Precipitate Collect_and_Wash Collect and Wash Precipitate Precipitate->Collect_and_Wash Quantify Quantify Protein Synthesis (Radioactivity or Enzyme Activity) Collect_and_Wash->Quantify Analyze Calculate % Inhibition and IC50 Quantify->Analyze End End Analyze->End

Figure 2: Workflow for In Vitro Translation Inhibition Assay. This diagram outlines the key steps involved in determining the inhibitory effect of ozolinones on bacterial protein synthesis in a cell-free system.

Ribosome Binding Assay (Filter Binding)

This assay directly measures the binding of a radiolabeled this compound to its ribosomal target.

Materials:

  • Purified bacterial 70S ribosomes or 50S and 30S subunits

  • Radiolabeled this compound (e.g., [14C]-eperezolid)

  • Binding buffer (e.g., Tris-HCl, MgCl2, NH4Cl, β-mercaptoethanol)

  • Nitrocellulose and nylon membranes

  • Vacuum filtration apparatus

  • Scintillation fluid and counter

Protocol:

  • Prepare a series of reaction tubes containing a fixed concentration of ribosomes (or ribosomal subunits) in binding buffer.

  • Add increasing concentrations of the radiolabeled this compound to the tubes.

  • For competition assays, add a fixed concentration of radiolabeled this compound and increasing concentrations of an unlabeled competitor antibiotic.

  • Incubate the reactions at 37°C for a specified time (e.g., 30 minutes) to allow binding to reach equilibrium.

  • Rapidly filter the reaction mixtures through a nitrocellulose membrane stacked on top of a nylon membrane using a vacuum apparatus. The nitrocellulose membrane binds ribosomes and ribosome-ligand complexes, while unbound ligand passes through to the nylon membrane.

  • Wash the filters with cold binding buffer to remove any non-specifically bound ligand.

  • Dry the filters and measure the radioactivity on both the nitrocellulose and nylon membranes using a scintillation counter.

  • Calculate the amount of bound this compound at each concentration.

  • For saturation binding experiments, plot the amount of bound this compound against the concentration of free this compound and determine the dissociation constant (Kd) and the number of binding sites (Bmax) using Scatchard analysis.

  • For competition experiments, determine the IC50 of the unlabeled competitor.

Ribosome_Binding_Workflow Start Start Prepare_Reactions Prepare Reactions (Ribosomes, Radiolabeled this compound) Start->Prepare_Reactions Incubate Incubate at 37°C Prepare_Reactions->Incubate Filter Filter through Nitrocellulose and Nylon Membranes Incubate->Filter Wash Wash Filters with Cold Buffer Filter->Wash Measure_Radioactivity Measure Radioactivity of Filters Wash->Measure_Radioactivity Analyze Calculate Bound Ligand and Determine Kd/IC50 Measure_Radioactivity->Analyze End End Analyze->End

Figure 3: Workflow for Ribosome Filter Binding Assay. This diagram details the procedure for quantifying the direct interaction between ozolinones and their ribosomal target.

Conclusion

The mechanism of action of ozolinones, centered on the inhibition of the initiation of bacterial protein synthesis, provides a distinct advantage in an era of growing antibiotic resistance. Their unique binding site on the 50S ribosomal subunit and their interference with the formation of the 70S initiation complex make them a valuable class of antibacterial agents. The quantitative data and experimental protocols presented in this guide offer a comprehensive technical overview for professionals in the field of drug discovery and development, facilitating further research and the design of next-generation this compound antibiotics.

References

The Antibacterial Spectrum of Ozolinones: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxazolidinones are a class of synthetic antibacterial agents that have become a critical tool in the fight against multidrug-resistant Gram-positive pathogens. Their unique mechanism of action, which inhibits protein synthesis at a very early stage, sets them apart from other antibiotic classes and minimizes the potential for cross-resistance.[1][2] This technical guide provides an in-depth overview of the antibacterial spectrum of activity of ozolinones, with a focus on quantitative data, detailed experimental protocols, and the underlying mechanism of action.

Mechanism of Action

Oxazolidinones exert their antibacterial effect by inhibiting the initiation of protein synthesis.[1][3] They bind to the 23S rRNA of the 50S ribosomal subunit, preventing the formation of a functional 70S initiation complex, which is an essential step in bacterial translation.[1] This action occurs at the P site of the ribosomal 50S subunit. By interfering with the binding of the initiator fMet-tRNA to the ribosomal peptidyltransferase P-site, oxazolidinones effectively block the formation of the first peptide bond. This unique mechanism means that resistance to other protein synthesis inhibitors does not typically affect the activity of oxazolidinones.

Ozolinone_Mechanism_of_Action 30S 30S Subunit 70S_Complex 70S Initiation Complex (Functional) 30S->70S_Complex associates with 50S 50S 50S Subunit (contains 23S rRNA) Inhibition Inhibition 50S->Inhibition mRNA mRNA mRNA->30S binds fMet_tRNA fMet-tRNA (Initiator tRNA) fMet_tRNA->70S_Complex binds to P-site Ozolinone This compound This compound->50S binds to 23S rRNA Protein_Synthesis Protein Synthesis 70S_Complex->Protein_Synthesis initiates Inhibition->70S_Complex prevents formation MIC_Determination_Workflow Start Start Colony_Selection Select 3-5 Colonies from Agar Plate Start->Colony_Selection Suspension Suspend in Broth Colony_Selection->Suspension Standardization Adjust to 0.5 McFarland (1-2 x 10^8 CFU/mL) Suspension->Standardization Inoculum_Dilution Dilute to Final Inoculum (~5 x 10^5 CFU/mL) Standardization->Inoculum_Dilution Inoculation Inoculate Plate with Bacterial Suspension Inoculum_Dilution->Inoculation Drug_Dilution Prepare Serial Dilutions of this compound in 96-Well Plate Drug_Dilution->Inoculation Incubation Incubate at 35°C for 16-20 hours Inoculation->Incubation Reading Visually Inspect for Growth Incubation->Reading MIC_Endpoint Determine MIC: Lowest Concentration with No Visible Growth Reading->MIC_Endpoint End End MIC_Endpoint->End

References

Ozolinone: A Comprehensive Technical Guide to its Chemical Properties and Solubility

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ozolinone is a key pharmacologically active metabolite of the diuretic drug etozoline. As a member of the thiazolidinone class of compounds, its chemical and physical properties, particularly its solubility, are of paramount importance for its study and potential therapeutic applications. This technical guide provides an in-depth overview of the chemical properties and solubility of this compound, complete with experimental protocols and visual diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.

Chemical Properties of this compound

This compound is a chiral molecule, and its properties are summarized in the table below. While experimental data for some properties are readily available, others, such as the boiling point and pKa, are less commonly reported and may be estimated through computational models.

PropertyValueSource
IUPAC Name (2Z)-2-(3-methyl-4-oxo-5-piperidin-1-yl-1,3-thiazolidin-2-ylidene)acetic acid[1]
Chemical Formula C₁₁H₁₆N₂O₃S[2][3]
Molecular Weight 256.32 g/mol [2][3]
Melting Point 164 °C (with decomposition)
Boiling Point Not experimentally determined (Predicted)
pKa Not experimentally determined (Predicted)
Appearance White to off-white crystalline powder (inferred from related compounds)

Solubility Profile

The solubility of a compound is a critical factor in its absorption, distribution, metabolism, and excretion (ADME) profile. This compound, like many other oxazolidinones, is characterized by poor water solubility. Quantitative solubility data in common laboratory solvents are not widely published. The following table provides a qualitative summary based on the general characteristics of this class of compounds.

SolventSolubility
Water Poorly soluble
Ethanol Slightly soluble
Dimethyl Sulfoxide (DMSO) Soluble

The lipophilic nature of this compound can be inferred from its predicted octanol-water partition coefficient (LogP). A higher LogP value generally corresponds to lower aqueous solubility.

Experimental Protocols

Detailed methodologies are crucial for the accurate determination of the chemical and physical properties of a compound. The following sections outline standard experimental protocols for key parameters.

Melting Point Determination

The melting point of a crystalline solid is a fundamental physical property that can indicate its purity.

Methodology:

  • Sample Preparation: A small amount of the dry, powdered this compound is packed into a capillary tube, which is sealed at one end.

  • Apparatus: A calibrated melting point apparatus is used.

  • Heating: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a controlled rate.

  • Observation: The sample is observed through a magnifying lens. The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the last crystal melts is recorded as the completion of melting. The melting range is reported. For pure compounds, the melting range is typically narrow.

Determination of Acid Dissociation Constant (pKa)

The pKa value provides insight into the ionization state of a molecule at a given pH, which is crucial for understanding its behavior in biological systems.

Methodology: Potentiometric Titration

  • Solution Preparation: A solution of this compound of known concentration is prepared in a suitable solvent, typically a co-solvent system like water-methanol for poorly soluble compounds.

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.

  • pH Measurement: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the acid has been neutralized.

Solubility Determination

Determining the quantitative solubility of a compound is essential for formulation development and pharmacological studies.

Methodology: Shake-Flask Method

  • Equilibration: An excess amount of solid this compound is added to a known volume of the solvent of interest (e.g., water, ethanol, DMSO) in a sealed container.

  • Agitation: The mixture is agitated at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration.

  • Quantification: The concentration of this compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The solubility is expressed as the concentration of the saturated solution (e.g., in mg/mL or mol/L).

Signaling Pathways and Mechanisms

Mechanism of Action of Oxazolidinones

This compound belongs to the broader class of oxazolidinone antibiotics. Their primary mechanism of action involves the inhibition of bacterial protein synthesis. They bind to the 50S ribosomal subunit, preventing the formation of the initiation complex, which is a crucial step in the translation process.

G cluster_ribosome Bacterial Ribosome 50S_subunit 50S Subunit 70S_initiation_complex 70S Initiation Complex 50S_subunit->70S_initiation_complex Inhibition Inhibition 50S_subunit->Inhibition 30S_subunit 30S Subunit 30S_subunit->70S_initiation_complex Protein_Synthesis Protein Synthesis 70S_initiation_complex->Protein_Synthesis This compound This compound This compound->50S_subunit Binds to P site mRNA mRNA mRNA->30S_subunit Binds Initiator_tRNA Initiator tRNA Initiator_tRNA->30S_subunit Binds Inhibition->70S_initiation_complex Prevents Formation

Caption: Mechanism of action of this compound on bacterial protein synthesis.

Experimental Workflow for Solubility Determination

The following diagram illustrates a typical workflow for determining the solubility of a compound like this compound.

G cluster_protocol Solubility Determination Workflow Start Start Add_Excess_Solid Add excess this compound to solvent Start->Add_Excess_Solid Equilibrate Equilibrate with agitation (24-48h at constant T) Add_Excess_Solid->Equilibrate Separate_Phases Separate solid and liquid (Centrifugation/Filtration) Equilibrate->Separate_Phases Analyze_Supernatant Analyze supernatant (e.g., HPLC) Separate_Phases->Analyze_Supernatant Calculate_Solubility Calculate solubility (mg/mL or mol/L) Analyze_Supernatant->Calculate_Solubility End End Calculate_Solubility->End

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

This technical guide has provided a detailed overview of the known chemical properties and solubility of this compound. While some physical constants like boiling point and pKa require further experimental determination or more robust computational prediction, the provided information on its identity, molecular weight, and melting point serves as a solid foundation for further research. The qualitative solubility profile and the detailed experimental protocols offer practical guidance for laboratory work. The diagrams illustrating the mechanism of action and experimental workflows provide a clear visual representation of key concepts for drug development professionals. Further studies to obtain precise quantitative solubility data in various pharmaceutically relevant solvents are warranted to fully characterize this important molecule.

References

Ozolinone Structure-Activity Relationship: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ozolinone, the active metabolite of the diuretic etozoline, exerts its effects through a distinct structure-activity relationship (SAR) primarily defined by its stereochemistry. As a loop diuretic, its mechanism of action involves the inhibition of sodium and chloride reabsorption in the renal tubules. This technical guide provides an in-depth analysis of the SAR of this compound, focusing on its core structural features and their impact on diuretic potency. Detailed experimental protocols for assessing diuretic activity and relevant signaling pathways are also presented to support further research and development in this area.

Introduction

This compound is a thiazolidinone derivative that acts as a potent diuretic, exhibiting a pharmacological profile similar to that of furosemide.[1] It is the active metabolite of the pro-drug etozoline.[1] The diuretic effect of this compound is rapid in onset and is characterized by increased excretion of sodium, chloride, and potassium.[1][2] Understanding the structure-activity relationship (SAR) of this compound is crucial for the design of novel and more effective diuretic agents. This guide summarizes the key SAR findings, experimental methodologies, and the proposed mechanism of action of this compound.

Core Structure-Activity Relationship of this compound

The diuretic activity of this compound is critically dependent on its stereochemistry. The molecule possesses a chiral center at the C5 position of the thiazolidinone ring. The levorotatory (-)-enantiomer is the active diuretic agent, while the dextrorotatory (+)-enantiomer is devoid of significant diuretic activity.[2]

Stereochemistry

The profound difference in activity between the enantiomers of this compound is the most critical aspect of its SAR. The (-)-ozolinone is a potent diuretic, whereas the (+)-ozolinone is practically inactive. This stereospecificity suggests a specific interaction with a chiral binding site within the renal tubules.

Thiazolidinone Scaffold

While specific SAR studies on a wide range of this compound analogs are not extensively available in the public domain, general principles for related thiazolidinone and thiazide diuretics can provide some insights. For thiazide diuretics, for instance, substitutions at various positions on the heterocyclic ring system significantly influence diuretic potency and duration of action. For the broader class of 4-thiazolidinones, biological activity is known to be modulated by substituents at the C2 and N3 positions.

Quantitative Data

The most definitive quantitative SAR data for this compound comes from the comparative studies of its enantiomers.

CompoundDoseUrine Flow (mL/min)Fractional Na+ Excretion (%)Fractional Cl- Excretion (%)Fractional K+ Excretion (%)Reference
(+)-Ozolinone40 µg/kg/min0.9 ± 0.15.6 ± 0.35.8 ± 0.449 ± 5
(-)-Ozolinone40 µg/kg/min4.0 ± 0.329.8 ± 3.035.7 ± 4.187 ± 4

Data from studies in anesthetized dogs.

CompoundDoseFractional Na+ Excretion (%)Fractional Lithium Excretion (%)Reference
l-Ozolinone100 mg/kg2560
d-Ozolinone100 mg/kgsmall natriuresisNo significant effect

Data from studies in conscious water-loaded rats.

Mechanism of Action and Signaling Pathways

This compound exerts its diuretic effect primarily by inhibiting the reabsorption of sodium and chloride ions in the renal tubules, with a mechanism comparable to that of furosemide. Micropuncture studies have indicated that its site of action is localized in the renal tubules. The levorotatory enantiomer, (-)-ozolinone, is responsible for this inhibitory action.

An important aspect of this compound's mechanism is its interaction with prostaglandin synthesis. The diuretic and renin-releasing effects of (-)-ozolinone are associated with an increase in urinary prostaglandin excretion. Inhibition of prostaglandin synthesis with indomethacin has been shown to blunt the diuretic and renin-releasing effects of (-)-ozolinone, suggesting a prostaglandin-dependent mechanism.

Proposed Signaling Pathway for this compound-Induced Diuresis

Ozolinone_Signaling_Pathway This compound (-)-Ozolinone RenalTubule Renal Tubule Cell This compound->RenalTubule Enters IonTransporter Na+/Cl- Transporter (Putative Target) This compound->IonTransporter PGE2 Prostaglandin E2 (PGE2) Synthesis RenalTubule->PGE2 Stimulates Inhibition Inhibition IonTransporter->Inhibition IonExcretion Increased Na+ and Cl- Excretion Inhibition->IonExcretion Leads to Diuresis Diuresis IonExcretion->Diuresis

Caption: Proposed signaling pathway for (-)-ozolinone-induced diuresis.

Experimental Protocols

General Synthesis of this compound Analogs

General Solid-Phase Synthesis Workflow:

  • Immobilization: A suitable carbamate is immobilized on a solid support resin (e.g., Wang resin) by reacting the resin with an appropriate isocyanate.

  • Alkylation: The immobilized carbamate is then alkylated to introduce the desired side chains. This step is crucial for creating analogs with diverse substitutions.

  • Cyclization and Cleavage: The final oxazolidinone ring is formed through an intramolecular cyclization reaction, which concurrently cleaves the molecule from the solid support, yielding the final product.

Synthesis_Workflow Start Start: Solid Support (Resin) Step1 Step 1: Immobilization (Reaction with Isocyanate) Start->Step1 Intermediate1 Resin-Bound Carbamate Step1->Intermediate1 Step2 Step 2: Alkylation (Introduction of Side Chains) Intermediate1->Step2 Intermediate2 Alkylated Resin-Bound Intermediate Step2->Intermediate2 Step3 Step 3: Cyclization & Cleavage Intermediate2->Step3 Product Final Product: This compound Analog Step3->Product

Caption: General experimental workflow for the solid-phase synthesis of this compound analogs.

In Vivo Diuretic Activity Screening in Rats

This protocol is a standard method for evaluating the diuretic activity of test compounds.

Materials:

  • Male Wistar rats (150-200 g)

  • Metabolic cages

  • Normal saline (0.9% NaCl)

  • Test compound (this compound or analog)

  • Reference diuretic (e.g., furosemide)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Flame photometer

  • Urine collection vessels

Procedure:

  • Animal Acclimatization: Acclimatize rats to metabolic cages for several days before the experiment.

  • Fasting: Deprive the animals of food and water for 18 hours prior to the experiment.

  • Hydration: Administer normal saline orally (e.g., 25 mL/kg body weight) to ensure a uniform state of hydration.

  • Dosing: Divide the rats into groups (n=6 per group):

    • Control group: Administer vehicle.

    • Reference group: Administer furosemide (e.g., 10 mg/kg).

    • Test groups: Administer the test compound at various doses.

  • Urine Collection: Place the animals back in the metabolic cages and collect urine at specific time intervals (e.g., 1, 2, 4, 6, and 24 hours).

  • Measurement of Urine Volume: Record the total volume of urine collected for each group at each time point.

  • Electrolyte Analysis: Determine the concentration of Na+, K+, and Cl- in the collected urine samples using a flame photometer or ion-selective electrodes.

  • Data Analysis: Calculate the diuretic action, natriuretic excretion, and other relevant parameters. Compare the results of the test groups with the control and reference groups. Statistical analysis (e.g., ANOVA) should be performed to determine the significance of the observed effects.

Conclusion

The structure-activity relationship of this compound is fundamentally dictated by its stereochemistry, with the (-)-enantiomer being the active diuretic principle. Its mechanism of action, similar to loop diuretics, involves the inhibition of Na+ and Cl- reabsorption in the renal tubules, a process that appears to be modulated by prostaglandins. While comprehensive SAR data for a wide array of this compound analogs is not extensively documented, the established stereospecificity provides a critical foundation for the design of new diuretic agents. The experimental protocols outlined in this guide offer a robust framework for the synthesis and evaluation of novel this compound derivatives, facilitating further exploration of this important class of diuretics. Future research should focus on the synthesis and testing of a systematic series of analogs to build a more detailed quantitative SAR model, which could lead to the development of diuretics with improved efficacy and safety profiles.

References

Foundational Studies of Oxazolidinone Antibiotics: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core foundational studies of oxazolidinone antibiotics, a critical class of synthetic antimicrobial agents. Oxazolidinones are indispensable in combating multi-drug resistant Gram-positive infections. This document provides a comprehensive overview of their mechanism of action, structure-activity relationships, and the evolution of resistance, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding.

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Oxazolidinones exert their bacteriostatic effect by inhibiting the initiation phase of bacterial protein synthesis, a mechanism distinct from other classes of protein synthesis inhibitors.[1][2] This unique mode of action is a primary reason for their effectiveness against bacteria that have developed resistance to other antibiotics.

The key steps in the mechanism of action are:

  • Binding to the 50S Ribosomal Subunit: Oxazolidinones bind to the A-site of the peptidyl transferase center (PTC) on the 23S rRNA of the 50S ribosomal subunit.[3][4]

  • Interference with Initiation Complex Formation: This binding event prevents the formation of the functional 70S initiation complex, which is a crucial step for the commencement of protein synthesis.[2] Specifically, it interferes with the correct positioning of the initiator fMet-tRNA, thereby inhibiting the formation of the first peptide bond.

Below is a diagram illustrating the bacterial protein synthesis initiation pathway and the inhibitory action of oxazolidinone antibiotics.

cluster_initiation Bacterial Protein Synthesis Initiation cluster_inhibition Oxazolidinone Inhibition 30S_subunit 30S Ribosomal Subunit 30S_pre_initiation_complex 30S Pre-initiation Complex 30S_subunit->30S_pre_initiation_complex binds mRNA mRNA mRNA->30S_pre_initiation_complex binds IF1_IF3 IF1 & IF3 IF1_IF3->30S_pre_initiation_complex binds 30S_initiation_complex 30S Initiation Complex 30S_pre_initiation_complex->30S_initiation_complex fMet_tRNA_IF2_GTP fMet-tRNA-IF2-GTP Complex fMet_tRNA_IF2_GTP->30S_initiation_complex binds 70S_initiation_complex 70S Initiation Complex (Functional) 30S_initiation_complex->70S_initiation_complex 50S_subunit 50S Ribosomal Subunit 50S_subunit->70S_initiation_complex joins Blocked_70S_complex Non-functional 70S Complex 70S_initiation_complex->Blocked_70S_complex Inhibits formation Elongation Elongation 70S_initiation_complex->Elongation Proceeds to Oxazolidinone Oxazolidinone Antibiotic Oxazolidinone->50S_subunit Binds to A-site No_Protein_Synthesis No_Protein_Synthesis Blocked_70S_complex->No_Protein_Synthesis Results in

Bacterial protein synthesis inhibition by oxazolidinones.

Quantitative Data: Comparative Antibacterial Activity

The in vitro activity of oxazolidinone antibiotics is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The following tables summarize the MIC values for key oxazolidinone antibiotics against clinically important Gram-positive pathogens.

Table 1: MICs of Oxazolidinones against Staphylococcus aureus

AntibioticOrganismMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)Reference(s)
LinezolidMRSA1.520.25 - 3
LinezolidMRSA240.38 - 4
TedizolidMRSA0.380.50.13 - 0.75
TedizolidMRSA0.50.5-
RadezolidMRSA--≤0.125 - 0.5

MRSA: Methicillin-Resistant Staphylococcus aureus

Table 2: MICs of Oxazolidinones against Enterococcus Species

AntibioticOrganismMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)Reference(s)
LinezolidVRE0.751.50.25 - 2
LinezolidVRE22-
TedizolidVRE (E. faecium)0.51-
TedizolidVRE (E. faecium)0.50.5-
RadezolidVRE (E. faecalis)--0.5 - 1

VRE: Vancomycin-Resistant Enterococci

Table 3: MICs of Oxazolidinones against Mycobacterium tuberculosis

AntibioticMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference(s)
Sutezolid0.06250.125
Tedizolid≤0.5≤0.5
Linezolid≤0.5≤0.5
Delpazolid12

Structure-Activity Relationships (SAR)

The antibacterial potency of oxazolidinones is significantly influenced by their chemical structure. Foundational studies have established key SAR principles that guide the design of new analogs with improved efficacy and safety profiles.

Table 4: Key Structure-Activity Relationships of Oxazolidinones

Structural MoietyModificationImpact on ActivityReference(s)
Oxazolidinone A-Ring C-5 substituentThe (S)-acetamidomethyl group is crucial for potent activity. Modifications can alter potency and spectrum.
N-Aryl B-Ring 3-fluorophenyl groupA meta-fluoro substitution on the phenyl ring generally enhances activity.
C-Ring Introduction of a D-ringCan enhance potency, especially against resistant strains.
C-5 Side Chain Replacement of acetamideHydroxymethyl or 1,2,3-triazole groups can retain activity against certain linezolid-resistant strains (e.g., those with the cfr gene).

Mechanisms of Resistance

Although the development of resistance to oxazolidinones is relatively slow, several mechanisms have been identified:

  • Target Site Mutations: The most common mechanism involves point mutations in the V domain of the 23S rRNA gene, which is the binding site for oxazolidinones. Mutations in ribosomal proteins L3 and L4 have also been reported to confer resistance.

  • Acquisition of Resistance Genes: The acquisition of transferable genes, such as cfr (chloramphenicol-florfenicol resistance), can lead to resistance. The cfr gene encodes an rRNA methyltransferase that modifies A2503 in the 23S rRNA, reducing the binding affinity of oxazolidinones.

The logical relationship between these resistance mechanisms is depicted in the following diagram.

Oxazolidinone_Action Oxazolidinone Binds to 50S Ribosomal Subunit Protein_Synthesis_Inhibition Inhibition of Protein Synthesis Oxazolidinone_Action->Protein_Synthesis_Inhibition Bacterial_Cell_Death Bacteriostatic Effect Protein_Synthesis_Inhibition->Bacterial_Cell_Death Resistance_Mechanisms Resistance Mechanisms Target_Site_Mutation Target Site Mutation Resistance_Mechanisms->Target_Site_Mutation Gene_Acquisition Acquisition of Resistance Genes Resistance_Mechanisms->Gene_Acquisition 23S_rRNA_Mutation 23S rRNA Gene Mutation Target_Site_Mutation->23S_rRNA_Mutation L3_L4_Mutation L3/L4 Ribosomal Protein Mutation Target_Site_Mutation->L3_L4_Mutation cfr_Gene cfr Gene Acquisition Gene_Acquisition->cfr_Gene 23S_rRNA_Mutation->Oxazolidinone_Action Reduces Binding L3_L4_Mutation->Oxazolidinone_Action Alters Binding Site cfr_Gene->Oxazolidinone_Action Methylates 23S rRNA

Logical flow of oxazolidinone resistance mechanisms.

Key Experimental Protocols

This section provides detailed methodologies for key experiments cited in foundational oxazolidinone studies.

Determination of Minimum Inhibitory Concentration (MIC) by Agar Dilution

This method determines the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism on a solid medium.

Experimental Workflow:

Prepare_Antibiotic_Stock 1. Prepare Oxazolidinone Stock Solution Prepare_Agar_Plates 2. Prepare Serial Dilutions of Oxazolidinone in Molten Agar Prepare_Antibiotic_Stock->Prepare_Agar_Plates Pour_Plates 3. Pour Agar into Petri Dishes and Solidify Prepare_Agar_Plates->Pour_Plates Inoculate_Plates 5. Inoculate Agar Plates with Bacterial Suspension Pour_Plates->Inoculate_Plates Prepare_Inoculum 4. Prepare Standardized Bacterial Inoculum (0.5 McFarland) Prepare_Inoculum->Inoculate_Plates Incubate 6. Incubate Plates (35°C for 16-20 hours) Inoculate_Plates->Incubate Read_MIC 7. Determine MIC: Lowest concentration with no visible growth Incubate->Read_MIC

Workflow for MIC determination by agar dilution.

Methodology:

  • Preparation of Antibiotic Stock Solution: Prepare a stock solution of the oxazolidinone antibiotic in a suitable solvent (e.g., DMSO) at a known concentration.

  • Preparation of Agar Plates:

    • Prepare a series of twofold dilutions of the antibiotic stock solution in sterile molten Mueller-Hinton agar (or another appropriate agar medium) at 45-50°C.

    • For each concentration, add a defined volume of the antibiotic solution to the molten agar to achieve the desired final concentration.

    • Pour the agar into sterile petri dishes and allow them to solidify. A control plate containing no antibiotic should also be prepared.

  • Preparation of Inoculum:

    • From a fresh (18-24 hour) culture, select several colonies of the test microorganism.

    • Suspend the colonies in a sterile broth or saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Inoculation:

    • Using a multipoint replicator, inoculate the surface of each agar plate with the standardized bacterial suspension.

    • Allow the inoculum spots to dry before inverting the plates.

  • Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours.

  • Interpretation of Results: The MIC is the lowest concentration of the oxazolidinone that completely inhibits the visible growth of the bacteria at the inoculation spot.

Ribosome Binding Assay

This assay measures the direct interaction of a radiolabeled oxazolidinone with the bacterial ribosome.

Methodology:

  • Preparation of Ribosomes: Isolate 70S ribosomes and 50S and 30S subunits from a suitable bacterial strain (e.g., E. coli or S. aureus) using standard ultracentrifugation techniques.

  • Binding Reaction:

    • In a reaction tube, combine the purified ribosomes (or subunits) with a known concentration of the ¹⁴C-labeled oxazolidinone (e.g., [¹⁴C]eperezolid).

    • Incubate the mixture under appropriate buffer conditions and temperature to allow for binding.

  • Separation of Bound and Unbound Ligand: Separate the ribosome-bound oxazolidinone from the unbound drug using a method such as nitrocellulose filter binding. The ribosomes and bound ligand will be retained on the filter, while the unbound ligand will pass through.

  • Quantification:

    • Wash the filters to remove any non-specifically bound ligand.

    • Quantify the amount of radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Perform competition experiments by including increasing concentrations of an unlabeled competitor antibiotic (e.g., chloramphenicol or lincomycin) to determine if the oxazolidinone binds to a similar site.

    • Use Scatchard analysis to determine the dissociation constant (Kd) and the number of binding sites.

In Vitro Transcription-Translation Inhibition Assay

This cell-free assay assesses the ability of an oxazolidinone to inhibit the synthesis of a reporter protein from a DNA or mRNA template.

Methodology:

  • Preparation of Cell-Free Extract: Prepare an S30 cell-free extract from a suitable bacterial strain (e.g., E. coli) that contains all the necessary components for transcription and translation.

  • Reaction Mixture:

    • Set up a reaction mixture containing the S30 extract, a suitable DNA or mRNA template (e.g., plasmid DNA encoding a reporter gene like luciferase or β-galactosidase, or MS2 phage RNA), amino acids (including a radiolabeled amino acid like [³⁵S]-methionine), ATP, GTP, and an appropriate buffer system.

    • Add varying concentrations of the oxazolidinone antibiotic to the reaction mixtures.

  • Incubation: Incubate the reactions at 37°C for a specified period (e.g., 60-90 minutes) to allow for protein synthesis.

  • Measurement of Protein Synthesis:

    • If a radiolabeled amino acid was used, precipitate the newly synthesized proteins using trichloroacetic acid (TCA), collect them on glass fiber filters, and measure the incorporated radioactivity using a scintillation counter.

    • If a reporter gene was used, measure the enzymatic activity of the synthesized protein (e.g., luminescence for luciferase, colorimetric assay for β-galactosidase).

  • Data Analysis:

    • Calculate the percentage of inhibition of protein synthesis at each oxazolidinone concentration compared to a no-drug control.

    • Determine the IC₅₀ value, which is the concentration of the oxazolidinone that causes 50% inhibition of protein synthesis.

This technical guide provides a foundational understanding of oxazolidinone antibiotics for researchers and professionals in drug development. The provided data, protocols, and diagrams serve as a valuable resource for further investigation and development in this critical area of antimicrobial research.

References

An In-depth Technical Guide to Oxazolidinone Derivatives and Their Core Structure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of oxazolidinone derivatives, a critical class of synthetic antibiotics. We will delve into their core chemical structure, mechanism of action, structure-activity relationships (SAR), and the experimental protocols essential for their synthesis and evaluation.

The Oxazolidinone Core: A Foundation for Antibacterial Activity

Oxazolidinones are a class of synthetic antibacterial agents characterized by a 2-oxazolidinone ring.[1] This core structure is fundamental to their biological activity. The first clinically approved member of this class was Linezolid, which has become a vital tool in treating infections caused by multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[2][3]

The general structure of antibacterial oxazolidinones consists of several key components that can be modified to optimize their efficacy and pharmacokinetic properties:

  • A-Ring: The foundational 2-oxazolidinone ring. The (S)-configuration at the C-5 position is crucial for antibacterial activity.

  • B-Ring: An N-aryl substituent, typically a fluorinated phenyl ring, which is essential for binding to the bacterial ribosome.

  • C-5 Side Chain: Modifications at this position significantly influence the potency and spectrum of activity. The acetamidomethyl side chain of linezolid is a common feature, but other substituents have been explored to enhance activity against resistant strains.

  • C-Ring: A substituent at the para-position of the B-ring, which can be modified to improve pharmacokinetic properties.

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Oxazolidinones exert their antibacterial effect by inhibiting the initiation of protein synthesis in bacteria.[4][5] They bind to the 50S ribosomal subunit at the peptidyl transferase center (PTC), preventing the formation of the initiation complex necessary for protein synthesis. This unique mechanism of action means there is no cross-resistance with other classes of protein synthesis inhibitors. The binding of oxazolidinones to the 23S rRNA of the 50S subunit is a critical interaction.

dot

Inhibition_of_Protein_Synthesis cluster_ribosome Bacterial Ribosome 50S_subunit 50S Subunit 70S_Initiation_Complex 70S Initiation Complex 50S_subunit->70S_Initiation_Complex binds Inhibition Inhibition 50S_subunit->Inhibition 30S_subunit 30S Subunit 30S_subunit->70S_Initiation_Complex binds mRNA mRNA mRNA->70S_Initiation_Complex binds Initiator_tRNA Initiator tRNA (fMet-tRNA) Initiator_tRNA->70S_Initiation_Complex binds Protein_Synthesis Protein Synthesis 70S_Initiation_Complex->Protein_Synthesis leads to Ozolinone_Derivative Oxazolidinone Derivative Ozolinone_Derivative->50S_subunit Binds to 23S rRNA on 50S subunit Inhibition->70S_Initiation_Complex Prevents formation Drug_Discovery_Workflow Start Start Library_Synthesis Synthesis of Oxazolidinone Library Start->Library_Synthesis Primary_Screening Primary Screening (e.g., MIC against S. aureus) Library_Synthesis->Primary_Screening Hit_Identification Hit Identification (Potent Compounds) Primary_Screening->Hit_Identification Secondary_Screening Secondary Screening (Spectrum of Activity, Cytotoxicity) Hit_Identification->Secondary_Screening Lead_Selection Lead Selection Secondary_Screening->Lead_Selection SAR_Studies Structure-Activity Relationship (SAR) Studies Lead_Selection->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization Lead_Optimization->SAR_Studies Iterative Process Preclinical_Studies Preclinical Studies (In vivo efficacy, PK/PD) Lead_Optimization->Preclinical_Studies Clinical_Trials Clinical Trials Preclinical_Studies->Clinical_Trials End End Clinical_Trials->End

References

The Oxazolidinone Pharmacophore: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the core structural features, mechanism of action, and structure-activity relationships of oxazolidinone antibiotics, tailored for researchers, scientists, and drug development professionals.

The emergence of multidrug-resistant bacteria represents a significant global health challenge, necessitating the development of novel antimicrobial agents. Oxazolidinones are a unique, entirely synthetic class of antibiotics that have become a critical tool in combating infections caused by resistant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1] Their distinct mechanism of action, which targets an early stage of protein synthesis, sets them apart from other antibiotic classes and contributes to their effectiveness against otherwise resistant strains.[2] This technical guide provides a comprehensive overview of the oxazolidinone pharmacophore, detailing its interaction with the bacterial ribosome, the functional outcomes of this binding, and the experimental methodologies employed to elucidate these processes.

Core Structure and Mechanism of Action

The fundamental scaffold of the oxazolidinone pharmacophore consists of a 2-oxazolidinone ring (A-ring), an N-aryl substituent (B-ring), and a critical substituent at the C-5 position of the A-ring.[1] Modifications at these key positions have a significant impact on the antibacterial potency, spectrum of activity, and pharmacokinetic properties of these compounds.[1]

Oxazolidinones exert their bacteriostatic effect by inhibiting the initiation of protein synthesis.[2] Unlike many other protein synthesis inhibitors that act during the elongation phase, oxazolidinones bind to the 50S ribosomal subunit at the peptidyl transferase center (PTC). This binding event physically obstructs the A-site, preventing the proper positioning of aminoacyl-tRNA and thereby inhibiting the formation of the 70S initiation complex, a crucial step in the commencement of protein translation. This unique mechanism is a primary reason for the lack of cross-resistance with other classes of antibiotics.

The binding site for oxazolidinones is located within the central loop of domain V of the 23S rRNA. Key nucleotide residues involved in this interaction include U2113, A2114, U2118, A2119, and C2153. The interaction of the oxazolidinone molecule with these residues stabilizes a non-productive conformation of the ribosome, effectively halting protein synthesis before it can begin.

Signaling Pathway: Inhibition of Translation Initiation

The following diagram illustrates the mechanism by which oxazolidinones inhibit the formation of the translation initiation complex.

Oxazolidinone Mechanism of Action cluster_initiation Bacterial Translation Initiation cluster_inhibition Oxazolidinone Inhibition 30S_subunit 30S Ribosomal Subunit mRNA mRNA 30S_IC 30S Initiation Complex mRNA->30S_IC binds fMet_tRNA fMet-tRNA fMet_tRNA->30S_IC binds Initiation_Factors Initiation Factors (IF1, IF2, IF3) Initiation_Factors->30S_IC assist 70S_IC Functional 70S Initiation Complex 30S_IC->70S_IC associates with Blocked_IC Blocked 70S Initiation Complex 30S_IC->Blocked_IC 50S_subunit 50S Ribosomal Subunit 50S_subunit->70S_IC 50S_Oxazolidinone 50S-Oxazolidinone Complex 50S_subunit->50S_Oxazolidinone Protein_Synthesis Protein Synthesis (Elongation) 70S_IC->Protein_Synthesis proceeds to Oxazolidinone Oxazolidinone Antibiotic 50S_Oxazolidinone->Blocked_IC prevents formation of No_Protein_Synthesis Protein Synthesis Inhibited Blocked_IC->No_Protein_Synthesis

Caption: Mechanism of Oxazolidinone Action.

Structure-Activity Relationships (SAR)

Extensive research has elucidated the key structural features of the oxazolidinone pharmacophore that are essential for its antibacterial activity. The following table summarizes the general structure-activity relationships.

Structural ComponentModificationImpact on ActivityReferences
A-Ring (Oxazolidinone) (S)-configuration at C-5 is crucial.The (R)-enantiomer is significantly less active.
B-Ring (N-aryl) 3-fluoro substitutionGenerally increases potency.
4-substitutionCan expand the antibacterial spectrum.
C-5 Substituent Acetamidomethyl groupImportant for potent activity.
Replacement of carbonyl oxygen with sulfurCan enhance in vitro activity.
Introduction of various heterocyclic ringsCan improve potency and pharmacokinetic properties.
C- and D-Rings (additional rings on B-ring) Aromatic or heteroaromatic ringsCan enhance potency, especially against resistant strains.

The following diagram illustrates the key structural components of the oxazolidinone pharmacophore and their influence on antibacterial activity.

Oxazolidinone_SAR cluster_A A-Ring (Oxazolidinone) cluster_B B-Ring (N-Aryl) cluster_CD C- and D-Rings Pharmacophore Oxazolidinone Pharmacophore A_Ring 2-Oxazolidinone Ring Pharmacophore->A_Ring B_Ring N-Aryl Ring Pharmacophore->B_Ring C5_Stereochem (S)-Configuration at C-5 (Essential for Activity) A_Ring->C5_Stereochem C5_Substituent C-5 Substituent (e.g., Acetamidomethyl) A_Ring->C5_Substituent Activity_Modulation Overall Antibacterial Activity and Pharmacokinetics (PK) C5_Substituent->Activity_Modulation Modulates Potency & PK Meta_Sub Meta-Substitution (e.g., 3-Fluoro) (Potency) B_Ring->Meta_Sub Para_Sub Para-Substitution (Spectrum) B_Ring->Para_Sub CD_Rings Additional Rings on B-Ring (Potency against resistant strains) B_Ring->CD_Rings Meta_Sub->Activity_Modulation Para_Sub->Activity_Modulation CD_Rings->Activity_Modulation

Caption: Oxazolidinone Structure-Activity Relationships.

Quantitative Data: In Vitro Activity of Oxazolidinone Analogs

The following tables summarize the in vitro activity (Minimum Inhibitory Concentration, MIC) of selected oxazolidinone analogs against various Gram-positive bacterial strains, including resistant phenotypes.

Table 1: MIC (µg/mL) of Oxazolidinones Against Susceptible and Resistant S. aureus

CompoundS. aureus (MSSA)S. aureus (MRSA)S. aureus (Linezolid-Resistant)References
Linezolid1-21-28-64
Tedizolid0.25-0.50.25-0.51-4
Contezolid0.25-10.25-11-2
Radezolid0.25-0.50.25-0.51-2
TR-7000.12-0.250.12-0.250.5-1

Table 2: MIC (µg/mL) of Oxazolidinones Against Enterococcus Species

CompoundE. faecalis (VSE)E. faecium (VRE)References
Linezolid1-21-2
Tedizolid0.25-0.50.25-0.5
Contezolid0.5-10.5-1

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the standardized broth microdilution method for determining the MIC of oxazolidinone compounds against bacterial isolates, following CLSI guidelines.

Workflow Diagram:

MIC_Workflow Start Start Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) Start->Prepare_Inoculum Inoculate_Plate Inoculate Wells with Bacterial Suspension Prepare_Inoculum->Inoculate_Plate Serial_Dilution Prepare Serial Dilutions of Oxazolidinone in 96-well plate Serial_Dilution->Inoculate_Plate Incubate Incubate at 35-37°C for 16-20 hours Inoculate_Plate->Incubate Read_Results Visually Inspect for Growth (Turbidity) Incubate->Read_Results Determine_MIC MIC = Lowest Concentration with No Visible Growth Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Broth Microdilution MIC Assay Workflow.

Methodology:

  • Preparation of Inoculum: A pure culture of the test bacterium is grown on an appropriate agar medium. Several colonies are suspended in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antimicrobial Agent Dilutions: A stock solution of the oxazolidinone is prepared in a suitable solvent. Serial two-fold dilutions are made in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. A growth control well (broth and inoculum, no drug) and a sterility control well (broth only) are included.

  • Incubation: The plate is incubated at 35-37°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is determined as the lowest concentration of the oxazolidinone that completely inhibits visible growth of the organism as detected by the unaided eye.

Ribosome Binding Assay (Competitive Fluorescence Polarization)

This assay measures the ability of an oxazolidinone to compete with a fluorescently labeled ligand for binding to the bacterial ribosome.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of a fluorescently labeled oxazolidinone probe in DMSO.

    • Prepare serial dilutions of the unlabeled test oxazolidinone compound in assay buffer.

    • Dilute purified 70S bacterial ribosomes to the desired concentration in the assay buffer.

  • Assay Procedure:

    • In a low-volume 384-well black plate, add a constant concentration of the fluorescent probe and the 70S ribosomes to each well.

    • Add varying concentrations of the unlabeled test oxazolidinone to the wells. Include control wells with no competitor.

    • Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes).

  • Data Acquisition and Analysis:

    • Measure the fluorescence polarization of each well using a plate reader.

    • Plot the fluorescence polarization values against the concentration of the unlabeled competitor.

    • Fit the data to a competitive binding model to determine the IC₅₀ value, which can be used to calculate the binding affinity (Ki) of the test compound.

In Vitro Translation Inhibition Assay

This assay quantifies the ability of an oxazolidinone to inhibit the synthesis of a reporter protein in a cell-free system.

Methodology:

  • Reaction Setup:

    • Prepare a master mix containing an E. coli S30 extract (or a purified PURE system), a suitable mRNA template (e.g., encoding luciferase or a fluorescent protein), a mixture of amino acids including a labeled amino acid (e.g., [³⁵S]-methionine), and ATP/GTP as an energy source.

    • Aliquot the master mix into reaction tubes.

  • Addition of Inhibitor:

    • Add serial dilutions of the oxazolidinone compound to the reaction tubes. Include a no-drug control.

  • Incubation:

    • Incubate the reactions at 37°C for a defined period (e.g., 60-90 minutes) to allow for transcription and translation.

  • Detection of Protein Synthesis:

    • If using a radiolabeled amino acid, the reaction is stopped by adding trichloroacetic acid (TCA) to precipitate the newly synthesized proteins. The precipitate is collected on a filter, and the radioactivity is measured using a scintillation counter.

    • If using a reporter enzyme like luciferase, the appropriate substrate is added, and the resulting luminescence is measured with a luminometer.

  • Data Analysis:

    • The amount of protein synthesized is plotted against the concentration of the oxazolidinone.

    • The data is fitted to a dose-response curve to determine the IC₅₀ value, representing the concentration of the compound that inhibits protein synthesis by 50%.

Conclusion

The oxazolidinone pharmacophore remains a cornerstone in the fight against multidrug-resistant Gram-positive bacteria. A thorough understanding of its core structure, mechanism of action, and structure-activity relationships is paramount for the rational design of new and improved analogs. The experimental protocols detailed in this guide provide a framework for the in vitro evaluation of novel oxazolidinone candidates. As resistance to current oxazolidinones emerges, continued research and development in this area are essential to maintain a robust pipeline of effective antibacterial agents. The strategic modification of the oxazolidinone scaffold, guided by a deep understanding of its interaction with the ribosomal target, holds the key to overcoming existing resistance mechanisms and expanding the clinical utility of this important class of antibiotics.

References

The Ozolinone Binding Site on the Ribosome: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Summary

Ozolinones, a critical class of synthetic antibiotics, exert their therapeutic effect by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis. This guide provides a comprehensive technical overview of the ozolinone binding site on the ribosome, detailing the molecular interactions, mechanism of action, and the experimental methodologies used to elucidate these features. Quantitative binding data and resistance mechanisms are also presented to provide a complete picture for researchers and professionals in drug development.

The this compound Binding Pocket: A High-Affinity Target

Ozolinones bind to the 50S subunit of the bacterial ribosome, specifically at the peptidyl transferase center (PTC) .[1][2][3][4][5] This region is highly conserved and is responsible for catalyzing peptide bond formation. The binding of ozolinones sterically hinders the proper positioning of aminoacyl-tRNA in the A-site, thereby inhibiting a crucial step in protein synthesis.

The binding pocket is primarily composed of nucleotides of the 23S rRNA , specifically within Domain V. Key nucleotides that form direct interactions with ozolinones include universally conserved residues. The binding of ozolinones can stabilize a non-productive conformation of the universally conserved 23S rRNA nucleotide U2585, which is critical for peptide bond formation.

Overlap with Other Antibiotic Binding Sites

The this compound binding site significantly overlaps with the binding sites of other classes of antibiotics that also target the PTC, such as chloramphenicol and lincomycin. This is supported by competitive binding assays and the observation that some resistance mutations confer cross-resistance to these antibiotics.

Quantitative Analysis of this compound-Ribosome Interactions

The affinity of ozolinones for the ribosome has been quantified using various biochemical and biophysical techniques. These studies provide valuable data for understanding the structure-activity relationship (SAR) and for the development of new derivatives with improved potency.

This compound DerivativeDissociation Constant (Kd)Experimental MethodOrganismReference
Eperezolid~20 µMScatchard analysis with [14C]eperezolidEscherichia coli
PNU-17755394 ± 44 µM1H NMR line-broadening analysisBacterial 70S ribosomes
Eperezolid (PNU-100592)195 ± 40 µM1H NMR line-broadening analysisBacterial 70S ribosomes
In Vitro Inhibition DataIC50AssayOrganismReference
Eperezolid30 µM (sensitive strain)In vitro protein translationStaphylococcus aureus
Eperezolid75 µM (resistant strain)In vitro protein translationStaphylococcus aureus
Linezolid~2 µM (50% inhibition)In vitro coupled transcription-translationEscherichia coli
Linezolid~10 µM (90% inhibition)In vitro coupled transcription-translationEscherichia coli
PNU-100766 (Linezolid)110 µMEF-G-mediated translocationEscherichia coli
PNU-14069341 µMEF-G-mediated translocationEscherichia coli
PNU-1767988 µMEF-G-mediated translocationEscherichia coli

Mechanism of Action: Inhibition of the First Peptide Bond Formation

Ozolinones are unique in their mechanism of action, primarily inhibiting the initiation phase of protein synthesis . They interfere with the binding of the initiator fMet-tRNA to the ribosomal P-site. This prevents the formation of the first peptide bond, a critical step in initiating protein synthesis. While they bind at the A-site of the PTC, their effect is exerted on the P-site bound initiator tRNA.

Ozolinone_Mechanism cluster_initiation Protein Synthesis Initiation 30S_subunit 30S Subunit mRNA mRNA 30S_subunit->mRNA binds fMet-tRNA fMet-tRNA mRNA->fMet-tRNA recruits 50S_subunit 50S Subunit fMet-tRNA->50S_subunit associates with 50S_subunit->fMet-tRNA Prevents proper P-site binding 70S_IC 70S Initiation Complex 50S_subunit->70S_IC forms This compound This compound This compound->50S_subunit Binds to PTC A-site

Figure 1. This compound's inhibitory effect on the formation of the 70S initiation complex.

Experimental Protocols for Studying this compound-Ribosome Interactions

A variety of sophisticated experimental techniques have been employed to define the this compound binding site and mechanism of action.

X-ray Crystallography

This technique provides high-resolution structural data of the this compound bound to the 50S ribosomal subunit.

Protocol Outline:

  • Crystallization of the 50S Ribosomal Subunit: Large ribosomal subunits are purified from bacteria (e.g., Deinococcus radiodurans or Haloarcula marismortui) and crystallized under specific buffer and precipitant conditions.

  • Soaking or Co-crystallization: The crystals are soaked in a solution containing the this compound antibiotic, allowing the drug to diffuse into the binding pocket.

  • Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the diffraction pattern is recorded.

  • Structure Determination and Refinement: The diffraction data is processed to generate an electron density map, into which the atomic model of the ribosome and the bound this compound is built and refined.

Xray_Crystallography_Workflow Purify_50S Purify 50S Ribosomal Subunits Crystallize Crystallize 50S Subunits Purify_50S->Crystallize Soak Soak Crystals with this compound Crystallize->Soak Xray_Data Collect X-ray Diffraction Data Soak->Xray_Data Structure_Det Determine and Refine Structure Xray_Data->Structure_Det Final_Model Final Atomic Model of Ribosome-Ozolinone Complex Structure_Det->Final_Model

Figure 2. Workflow for determining the structure of an this compound-ribosome complex using X-ray crystallography.

Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM is a powerful technique for determining the structure of large macromolecular complexes like the ribosome in a near-native state.

Protocol Outline:

  • Sample Preparation: Purified 70S ribosomes are incubated with the this compound antibiotic.

  • Vitrification: A small aliquot of the sample is applied to an EM grid, blotted, and rapidly plunged into liquid ethane to form a thin layer of vitrified ice.

  • Data Collection: The vitrified sample is imaged in a transmission electron microscope at cryogenic temperatures.

  • Image Processing and 3D Reconstruction: Thousands of particle images are processed and averaged to generate a high-resolution 3D reconstruction of the ribosome-ozolinone complex.

Biochemical Assays

A variety of biochemical assays are used to probe the functional consequences of this compound binding.

  • In Vitro Transcription-Translation Assays: These assays measure the overall inhibitory effect of ozolinones on protein synthesis using cell-free extracts.

  • fMet-tRNA Binding Assays: These assays directly measure the ability of ozolinones to inhibit the binding of the initiator tRNA to the ribosome.

  • Puromycin Reaction: This assay is used to assess the activity of the peptidyl transferase center. Ozolinones generally do not inhibit this reaction, indicating a distinct mechanism from other PTC-targeting antibiotics.

  • Competitive Binding Assays: Radiolabeled ozolinones are used to demonstrate competition for binding with other antibiotics that target the PTC.

Resistance to Ozolinones

Resistance to ozolinones primarily arises from modifications in the drug's binding site on the ribosome.

Mutations in 23S rRNA

The most common mechanism of resistance is the acquisition of point mutations in the 23S rRNA gene, particularly within Domain V. The G2576U mutation (E. coli numbering) is one of the most frequently observed mutations in clinical isolates. Other mutations, such as G2032A, have also been identified. These mutations can reduce the binding affinity of ozolinones to the ribosome.

Alterations in Ribosomal Proteins

Mutations in ribosomal proteins L3 and L4, which are located near the PTC, have also been associated with this compound resistance. These mutations are thought to indirectly affect the conformation of the PTC, thereby reducing drug binding.

Cfr Methyltransferase

The acquisition of the cfr gene, which encodes a methyltransferase, confers resistance to ozolinones and several other classes of antibiotics. The Cfr enzyme methylates an adenosine residue (A2503) in the 23S rRNA, which is located in the this compound binding pocket, thereby sterically hindering drug binding.

Resistance_Mechanisms cluster_resistance Resistance Mechanisms Ozolinone_Binding This compound Binds to PTC Protein_Synthesis_Inhibition Protein Synthesis Inhibition Ozolinone_Binding->Protein_Synthesis_Inhibition 23S_rRNA_Mutation 23S rRNA Mutation (e.g., G2576U) 23S_rRNA_Mutation->Ozolinone_Binding Reduces Affinity rProtein_Mutation Ribosomal Protein Mutation (L3, L4) rProtein_Mutation->Ozolinone_Binding Alters PTC Conformation Cfr_Methylation Cfr Methylation of A2503 Cfr_Methylation->Ozolinone_Binding Steric Hindrance

Figure 3. Mechanisms of resistance to this compound antibiotics.

Conclusion

The this compound binding site on the bacterial ribosome is a well-characterized and validated target for antibiotic development. A deep understanding of the molecular interactions, mechanism of action, and resistance pathways is crucial for the design of next-generation ozolinones that can overcome existing resistance and provide new therapeutic options against multidrug-resistant pathogens. The experimental approaches outlined in this guide provide a robust framework for the continued investigation and exploitation of this important antibiotic target.

References

Methodological & Application

Ozolinone Synthesis: Application Notes and Protocols for Research Laboratories

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ozolinone is a thiazolidinone derivative recognized for its diuretic properties. Its synthesis in a research laboratory setting is achievable through a multi-step process involving the formation of a key thiourea intermediate followed by cyclization. This document provides detailed application notes and experimental protocols for the synthesis of this compound, tailored for research and development applications. It includes a summary of quantitative data, detailed methodologies, and visualizations of the synthetic workflow and proposed mechanism of action to facilitate a comprehensive understanding for researchers in medicinal chemistry and drug development.

Introduction

This compound, with the chemical structure 3-methyl-4-phenyl-1,2,4-thiazolidin-5-one, is a diuretic agent that acts primarily on the proximal tubule of the nephron. Understanding its synthesis is crucial for researchers exploring its structure-activity relationships, developing novel analogs, or investigating its pharmacological properties. This document outlines a reliable protocol for the laboratory-scale synthesis of this compound.

Synthesis of this compound: A Detailed Protocol

The synthesis of this compound can be accomplished in two main stages: the formation of 1-methyl-3-phenylthiourea from methyl isothiocyanate and aniline, followed by the cyclization of this intermediate with an α-haloacyl halide, such as chloroacetyl chloride, to yield the this compound core structure.

Table 1: Summary of a Representative this compound Synthesis Protocol
StepReactionKey ReagentsSolventTemperature (°C)Reaction Time (h)Yield (%)
1Formation of 1-methyl-3-phenylthioureaMethyl isothiocyanate, AnilineEthanolReflux (approx. 78)2~85
2Cyclization to this compound1-methyl-3-phenylthiourea, Chloroacetyl chloride, TriethylamineDichloromethane0 to RT4~70

Note: Yields are approximate and can vary based on reaction scale and purification efficiency.

Experimental Protocols

Protocol 1: Synthesis of 1-methyl-3-phenylthiourea

Materials:

  • Methyl isothiocyanate

  • Aniline

  • Ethanol (absolute)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve aniline (0.1 mol) in 100 mL of absolute ethanol.

  • Slowly add methyl isothiocyanate (0.1 mol) to the aniline solution while stirring.

  • Heat the reaction mixture to reflux and maintain for 2 hours.

  • After 2 hours, allow the mixture to cool to room temperature.

  • Cool the mixture in an ice bath to facilitate the precipitation of the product.

  • Collect the white crystalline product by vacuum filtration and wash with a small amount of cold ethanol.

  • Dry the product in a vacuum oven. The expected yield is approximately 85%.

Protocol 2: Synthesis of this compound (3-methyl-4-phenyl-1,2,4-thiazolidin-5-one)

Materials:

  • 1-methyl-3-phenylthiourea

  • Chloroacetyl chloride

  • Triethylamine

  • Dichloromethane (DCM), anhydrous

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-methyl-3-phenylthiourea (0.05 mol) and triethylamine (0.06 mol) in 100 mL of anhydrous dichloromethane.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of chloroacetyl chloride (0.055 mol) in 20 mL of anhydrous dichloromethane to the reaction mixture via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, wash the reaction mixture with water (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to obtain pure this compound. The expected yield is approximately 70%.

Synthetic Workflow

G cluster_0 Step 1: Thiourea Formation cluster_1 Step 2: Cyclization Aniline Aniline Reaction_1 + Aniline->Reaction_1 Ethanol, Reflux Methyl_Isothiocyanate Methyl_Isothiocyanate Methyl_Isothiocyanate->Reaction_1 1_methyl_3_phenylthiourea 1_methyl_3_phenylthiourea Reaction_2 + 1_methyl_3_phenylthiourea->Reaction_2 DCM, 0°C to RT Reaction_1->1_methyl_3_phenylthiourea Chloroacetyl_Chloride Chloroacetyl_Chloride Chloroacetyl_Chloride->Reaction_2 Triethylamine Triethylamine Triethylamine->Reaction_2 This compound This compound Reaction_2->this compound

Caption: Synthetic workflow for the two-step synthesis of this compound.

Proposed Mechanism of Diuretic Action

This compound exerts its diuretic effect primarily by acting on the proximal tubules of the kidney. The proposed mechanism involves the inhibition of sodium and water reabsorption. This is thought to occur through interaction with key ion transporters on the apical membrane of the proximal tubule cells.

G This compound This compound Proximal_Tubule_Cell Proximal_Tubule_Cell This compound->Proximal_Tubule_Cell Enters via Organic Anion Transporters NHE3 Na+/H+ Exchanger (NHE3) Proximal_Tubule_Cell->NHE3 Inhibits Na_Reabsorption Decreased Na+ Reabsorption NHE3->Na_Reabsorption OATs Organic Anion Transporters (OATs) Water_Reabsorption Decreased Water Reabsorption Na_Reabsorption->Water_Reabsorption Osmotically linked Diuresis Diuresis Water_Reabsorption->Diuresis

Caption: Proposed diuretic signaling pathway of this compound in the renal proximal tubule.

Disclaimer: The protocols and information provided are intended for use by qualified professionals in a research laboratory setting. Appropriate safety precautions, including the use of personal protective equipment, should be taken at all times. The reagents used in this synthesis are hazardous and should be handled with care in a well-ventilated fume hood.

Application Notes and Protocols for the Synthesis of Ozolinone Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ozolinone and its analogues represent a class of heterocyclic compounds containing a thiazolidinone core structure. These compounds have garnered significant interest in medicinal chemistry due to their diverse biological activities, particularly as antimicrobial agents. The emergence of multidrug-resistant bacteria necessitates the development of novel therapeutics, and thiazolidinone derivatives have shown promise in this area.[1] This document provides detailed protocols for the synthesis of this compound analogues, focusing on the construction of the thiazolidinone scaffold and the introduction of various substituents to explore structure-activity relationships (SAR).

This compound itself is chemically known as (2Z)-2-(3-methyl-4-oxo-5-piperidin-1-yl-1,3-thiazolidin-2-ylidene)acetic acid.[2] The synthetic strategies outlined herein are applicable to the generation of a library of analogues with modifications at various positions of the thiazolidinone ring, enabling the exploration of their therapeutic potential.

Synthesis of the Thiazolidinone Core and Analogues

The synthesis of this compound analogues can be broadly divided into two key stages: the formation of the core thiazolidinone or rhodanine (2-thioxo-thiazolidin-4-one) ring, followed by the introduction of substituents, often via a Knoevenagel condensation.

Protocol 1: Synthesis of the Rhodanine-3-acetic acid Intermediate

A common precursor for many this compound analogues is rhodanine-3-acetic acid. This protocol details its synthesis.

Materials:

  • Thioglycolic acid

  • Carbon disulfide

  • Ammonia solution (25%)

  • Chloroacetic acid

  • Sodium hydroxide

  • Hydrochloric acid

  • Ethanol

Procedure:

  • Synthesis of Rhodanine: In a well-ventilated fume hood, a mixture of thioglycolic acid and thiourea can be heated in the presence of a strong acid catalyst like concentrated sulfuric acid to yield the rhodanine core.[3] Alternatively, rhodanine can be prepared from carbon disulfide, ammonia, and chloroacetic acid.[3]

  • Synthesis of Rhodanine-3-acetic acid:

    • Dissolve rhodanine (1 equivalent) in an aqueous solution of sodium hydroxide (2 equivalents) with stirring.

    • To this solution, add a solution of chloroacetic acid (1.1 equivalents) dropwise at room temperature.

    • Heat the reaction mixture to 80-90°C and maintain for 2-3 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid to precipitate the product.

    • Filter the precipitate, wash with cold water, and recrystallize from ethanol to obtain pure rhodanine-3-acetic acid.

Protocol 2: Knoevenagel Condensation for the Synthesis of 2-Ylidene-Thiazolidinone Analogues

The Knoevenagel condensation is a crucial step to introduce diversity at the 5-position of the thiazolidinone ring, leading to the synthesis of various this compound analogues.[4]

Materials:

  • Rhodanine or a rhodanine derivative (e.g., rhodanine-3-acetic acid from Protocol 1)

  • An appropriate aldehyde or ketone

  • A basic catalyst (e.g., piperidine, sodium acetate, or alum)

  • A suitable solvent (e.g., ethanol, acetic acid, or water)

Procedure:

  • In a round-bottom flask, dissolve the rhodanine derivative (1 equivalent) and the aldehyde or ketone (1.1 equivalents) in the chosen solvent.

  • Add a catalytic amount of the base.

  • The reaction can be performed at room temperature, or with heating (reflux or microwave irradiation) to increase the reaction rate. For example, using microwave irradiation at 600 watts for 3-6 minutes in the presence of ammonium sulphamate has been reported to be effective.

  • Monitor the reaction by TLC.

  • Upon completion, the product often precipitates from the reaction mixture upon cooling.

  • Collect the precipitate by filtration, wash with a cold solvent, and purify by recrystallization or column chromatography to yield the desired 5-arylidene-thiazolidinone analogue.

Data Presentation: Biological Activity of Thiazolidinone Analogues

The following table summarizes the in vitro antibacterial activity (Minimum Inhibitory Concentration, MIC) of a selection of thiazolidinone analogues against various bacterial strains. This data highlights the potential of this class of compounds as antimicrobial agents.

Compound IDR Group at position 5S. aureus MIC (µg/mL)B. subtilis MIC (µg/mL)E. coli MIC (µg/mL)P. aeruginosa MIC (µg/mL)Reference
1 4-Fluorophenyl6.253.1212.525
2 4-Chlorophenyl3.121.566.2512.5
3 4-Nitrophenyl1.561.563.126.25
4 2-Hydroxyphenyl12.56.252550
5 4-Methoxyphenyl6.253.1212.525
6 Thiophen-2-yl3.121.566.2512.5
7 Furan-2-yl6.253.1212.525
8 Indol-3-yl1.560.783.126.25
9 Ciprofloxacin (Std.)0.50.250.1250.5

Mandatory Visualization

Synthetic Workflow for this compound Analogues

G General Synthetic Workflow for this compound Analogues cluster_0 Core Synthesis cluster_1 Functionalization cluster_2 Further Derivatization A Thiourea + Thioglycolic Acid B Rhodanine A->B  H+ catalyst, Heat C Rhodanine-3-acetic acid B->C  1. NaOH  2. ClCH2COOH E 5-ylidene-rhodanine-3-acetic acid (this compound Analogue) C->E  Base catalyst  (Knoevenagel Condensation) D Aldehyde/Ketone (R-CHO) D->E F Diverse Analogues E->F  Amidation, Esterification, etc.

Caption: A generalized workflow for the synthesis of this compound analogues.

Proposed Mechanism of Action of Thiazolidinone Analogues

The antibacterial mechanism of action for thiazolidinone derivatives is believed to be multi-targeted. One proposed pathway involves the inhibition of bacterial cell wall synthesis through the targeting of enzymes such as MurB, which is involved in peptidoglycan biosynthesis. Another potential mechanism involves the inhibition of histidine kinases, such as WalK, which are part of two-component systems that regulate essential bacterial processes.

G Proposed Antibacterial Mechanism of Thiazolidinones cluster_0 Drug Action cluster_1 Bacterial Targets cluster_2 Cellular Processes Affected cluster_3 Outcome A Thiazolidinone Analogue B MurB Enzyme A->B Inhibition C Histidine Kinase (e.g., WalK) A->C Inhibition D Peptidoglycan Biosynthesis E Two-Component Signal Transduction F Inhibition of Cell Wall Synthesis D->F G Dysregulation of Essential Cellular Processes E->G H Bacterial Cell Death F->H G->H

Caption: A diagram illustrating the proposed multi-targeted mechanism of action of thiazolidinone antibacterial agents.

References

Ozolinone: Clarification and Application Notes for the Oxazolidinone Antibacterial Class

Author: BenchChem Technical Support Team. Date: November 2025

A critical point of clarification: The term "ozolinone" refers to a loop diuretic and the active metabolite of the drug etozoline. It is not an antibacterial agent. Therefore, antibacterial susceptibility testing methods are not applicable to this compound.

It is highly likely that the intended topic of inquiry is the oxazolidinone class of antibiotics. This class includes important antibacterial agents such as linezolid and tedizolid, which are effective against a range of multidrug-resistant Gram-positive bacteria. This document will proceed to provide detailed application notes and protocols for the antibacterial susceptibility testing of the oxazolidinone class of antibiotics.

Application Notes for Oxazolidinone Antibacterial Susceptibility Testing

Introduction

Oxazolidinones are a critical class of synthetic antibiotics that inhibit bacterial protein synthesis. Their unique mechanism of action, which involves binding to the 50S ribosomal subunit and preventing the formation of the initiation complex, makes them effective against bacteria that have developed resistance to other classes of antibiotics.[1][2] Key pathogens targeted by oxazolidinones include methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci (VRE), and penicillin-resistant Streptococcus pneumoniae.[2] Accurate and standardized susceptibility testing is paramount for the effective clinical use of these agents and for monitoring the emergence of resistance.

Mechanism of Action and Resistance

Oxazolidinones disrupt bacterial growth by inhibiting the initiation process of protein synthesis. They bind to the 23S rRNA of the 50S subunit of the bacterial ribosome, which prevents the formation of a functional 70S initiation complex.[3]

Resistance to oxazolidinones can emerge through several mechanisms:

  • Target Site Mutations: The most common mechanism is mutations in the V domain of the 23S rRNA gene, with the G2576T mutation being frequently observed.[4]

  • Ribosomal Protein Alterations: Mutations in the genes encoding ribosomal proteins L3 and L4 can also confer resistance.

  • Acquisition of Resistance Genes: The acquisition of transferable genes, such as cfr (chloramphenicol-florfenicol resistance), optrA (oxazolidinone and phenicol resistance), and poxtA (phenicol, oxazolidinone, and tetracycline resistance), can lead to resistance. The cfr gene encodes an rRNA methyltransferase that modifies the drug-binding site on the 23S rRNA.

Standardized Testing Methodologies

The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide the primary guidelines for antimicrobial susceptibility testing (AST). Adherence to these standards is crucial for obtaining accurate and reproducible results. The most common methods for determining the Minimum Inhibitory Concentration (MIC) of oxazolidinones are broth microdilution, agar dilution, and disk diffusion.

Quantitative Data Summary

The following tables summarize typical MIC ranges for representative oxazolidinones against common Gram-positive pathogens and the quality control ranges for standard reference strains. Note: These are example data based on established oxazolidinones like linezolid and tedizolid. Specific values for novel oxazolidinone compounds must be determined experimentally.

Table 1: Example Minimum Inhibitory Concentration (MIC) Ranges for Oxazolidinones against Gram-Positive Bacteria

OrganismLinezolid MIC (µg/mL)Tedizolid MIC (µg/mL)
Staphylococcus aureus (MSSA)1 - 40.25 - 0.5
Staphylococcus aureus (MRSA)1 - 40.25 - 0.5
Enterococcus faecalis (VSE)1 - 40.25 - 0.5
Enterococcus faecium (VRE)1 - 40.5 - 1.0
Streptococcus pneumoniae0.5 - 20.125 - 0.25

Table 2: Quality Control (QC) Ranges for Oxazolidinones

QC StrainAntimicrobial AgentBroth Microdilution MIC (µg/mL)Disk Diffusion Zone Diameter (mm)
Staphylococcus aureus ATCC® 29213™Linezolid1 - 4N/A
Tedizolid0.25 - 1N/A
Enterococcus faecalis ATCC® 29212™Linezolid1 - 4N/A
Tedizolid0.25 - 1N/A
Streptococcus pneumoniae ATCC® 49619™Linezolid0.5 - 225 - 34 (30 µg disk)
Tedizolid0.12 - 0.528 - 35 (20 µg disk)

N/A: Not applicable, as disk diffusion for these organism-drug combinations is not the CLSI-recommended method for routine testing.

Experimental Protocols

1. Broth Microdilution MIC Assay

This is the reference method for determining the MIC of oxazolidinones.

Materials:

  • Mueller-Hinton Broth (MHB), cation-adjusted (CAMHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Oxazolidinone compound stock solution

  • Sterile diluents (e.g., water, DMSO, depending on compound solubility)

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of Inoculum: From a fresh (18-24 hour) culture plate, select 3-5 colonies and suspend them in sterile saline or broth. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antibiotic Dilutions: Prepare a serial two-fold dilution of the oxazolidinone compound in CAMHB directly in the 96-well plate. The final volume in each well should be 100 µL. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, except for the sterility control.

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of the oxazolidinone that completely inhibits visible bacterial growth.

2. Agar Dilution MIC Assay

Materials:

  • Mueller-Hinton Agar (MHA)

  • Petri dishes

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Oxazolidinone compound stock solution

  • Inoculator (e.g., multipoint replicator)

Procedure:

  • Preparation of Agar Plates: Prepare a series of MHA plates containing two-fold serial dilutions of the oxazolidinone. Also, prepare a growth control plate without any antibiotic.

  • Preparation of Inoculum: Prepare the inoculum as described for the broth microdilution method.

  • Inoculation: Using a multipoint replicator, spot-inoculate approximately 1-2 µL of the bacterial suspension onto the surface of each agar plate.

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of the oxazolidinone at which there is no growth, a faint haze, or one or two colonies.

3. Disk Diffusion Assay

Materials:

  • Mueller-Hinton Agar (MHA) plates (4 mm depth)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Paper disks impregnated with a standardized amount of the oxazolidinone

  • Sterile cotton swabs

  • Forceps or disk dispenser

  • Incubator (35°C ± 2°C)

  • Ruler or caliper

Procedure:

  • Preparation of Inoculum: Prepare the inoculum as described previously.

  • Inoculation: Dip a sterile cotton swab into the adjusted inoculum and rotate it firmly against the inside of the tube to express excess fluid. Swab the entire surface of the MHA plate evenly in three directions.

  • Application of Disks: Aseptically apply the oxazolidinone-impregnated disks to the surface of the agar.

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-18 hours.

  • Reading Results: Measure the diameter of the zone of complete growth inhibition in millimeters. Interpret the results as Susceptible (S), Intermediate (I), or Resistant (R) based on established breakpoints from CLSI or EUCAST.

Visualizations

G cluster_ribosome Bacterial Ribosome 50S_subunit 50S Subunit Initiation_Complex 70S Initiation Complex Formation 50S_subunit->Initiation_Complex Inhibition Inhibition 50S_subunit->Inhibition 30S_subunit 30S Subunit 30S_subunit->Initiation_Complex Binds mRNA mRNA mRNA tRNA fMet-tRNA tRNA->Initiation_Complex Binds to P-site Oxazolidinone Oxazolidinone Antibiotic Oxazolidinone->50S_subunit Binds to 23S rRNA Protein_Synthesis Protein Synthesis Initiation_Complex->Protein_Synthesis Proceeds Block Blocked Inhibition->Initiation_Complex Prevents formation G cluster_broth Broth Dilution Workflow cluster_agar Agar Dilution Workflow cluster_disk Disk Diffusion Workflow Start Start: Bacterial Isolate Inoculum_Prep Prepare Inoculum (0.5 McFarland) Start->Inoculum_Prep Broth_Dilution Broth Microdilution Inoculum_Prep->Broth_Dilution Agar_Dilution Agar Dilution Inoculum_Prep->Agar_Dilution Disk_Diffusion Disk Diffusion Inoculum_Prep->Disk_Diffusion Serial_Dilution_Broth Prepare Serial Dilutions in 96-well plate Broth_Dilution->Serial_Dilution_Broth Serial_Dilution_Agar Prepare Serial Dilutions in Agar Plates Agar_Dilution->Serial_Dilution_Agar Inoculate_Plate Inoculate MHA Plate Disk_Diffusion->Inoculate_Plate Inoculate_Wells Inoculate Wells Serial_Dilution_Broth->Inoculate_Wells Spot_Inoculate Spot Inoculate Plates Serial_Dilution_Agar->Spot_Inoculate Apply_Disk Apply Antibiotic Disk Inoculate_Plate->Apply_Disk Incubate_3 Incubate 16-18h at 35°C Apply_Disk->Incubate_3 Incubate_1 Incubate 16-20h at 35°C Inoculate_Wells->Incubate_1 Incubate_2 Incubate 16-20h at 35°C Spot_Inoculate->Incubate_2 Read_MIC_Broth Read MIC (Lowest concentration with no visible growth) Incubate_1->Read_MIC_Broth Read_MIC_Agar Read MIC (Lowest concentration with no growth) Incubate_2->Read_MIC_Agar Read_Zone Measure Zone Diameter (mm) Incubate_3->Read_Zone

References

Application Notes and Protocols: Developing a Cell-Based Assay for Ozolinone Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ozolinones are a class of synthetic compounds that have garnered significant interest for their potential therapeutic applications, including their anticancer properties. These compounds have been shown to inhibit cell proliferation and induce programmed cell death (apoptosis) in various cancer cell lines. The primary mechanism of action for many oxazolidinones involves the inhibition of mitochondrial protein synthesis, which can lead to cell cycle arrest and the activation of apoptotic pathways.[1][2] Understanding the efficacy and mechanism of a specific ozolinone compound requires robust and reproducible cell-based assays.

These application notes provide a comprehensive guide to developing and implementing a suite of cell-based assays to evaluate the efficacy of this compound compounds. The protocols detailed below will enable researchers to assess key cellular responses, including cytotoxicity, induction of apoptosis, and effects on cell cycle progression.

Principle of the Assays

The evaluation of this compound efficacy is based on a multi-parametric approach that quantifies its impact on cancer cell viability and elucidates the underlying cellular mechanisms. The core assays include:

  • Cell Viability Assays (MTT/XTT): These colorimetric assays measure the metabolic activity of cells, which serves as an indicator of cell viability.[3] Metabolically active cells reduce a tetrazolium salt (MTT or XTT) to a colored formazan product, the amount of which is proportional to the number of viable cells.[3] This allows for the determination of the half-maximal inhibitory concentration (IC50) of the this compound compound.[4]

  • Apoptosis Assays (Annexin V/Propidium Iodide Staining): This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells. During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescein isothiocyanate (FITC)-labeled Annexin V. Propidium iodide (PI), a fluorescent nucleic acid stain, is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

  • Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry): This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). PI stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content. This compound-induced cell cycle arrest can be identified by an accumulation of cells in a specific phase.

Data Presentation

Table 1: Cytotoxicity of this compound Compound (OI) in Cancer Cell Lines
Cell LineIC50 (µM) after 72h Treatment
MCF-7 (Breast Cancer)17.66
HeLa (Cervical Cancer)31.10

Note: The IC50 values are provided as an example for the this compound derivative OI. Researchers should determine the IC50 for their specific this compound compound and cell lines of interest.

Table 2: Template for Apoptosis Analysis by Annexin V/PI Staining
TreatmentConcentration (µM)% Healthy Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)
Vehicle Control-
This compound[e.g., IC50/2]
This compound[e.g., IC50]
This compound[e.g., IC50*2]
Table 3: Template for Cell Cycle Analysis
TreatmentConcentration (µM)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Vehicle Control-
This compound[e.g., IC50/2]
This compound[e.g., IC50]
This compound[e.g., IC50*2]

Experimental Protocols

I. Cell Viability Assay (MTT Protocol)

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HeLa)

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • This compound compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound compound in complete culture medium. Remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of the compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound, e.g., DMSO). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently mix the contents by pipetting or by placing the plate on an orbital shaker for 15 minutes.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

II. Apoptosis Assay (Annexin V-FITC/PI Staining)

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • This compound compound

  • Phosphate-buffered saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the this compound compound at the desired concentrations for the specified time. Include a vehicle control.

  • Cell Harvesting: After treatment, harvest the cells (including both adherent and floating cells) and centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour. Use appropriate controls (unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only) for setting up compensation and quadrants.

III. Cell Cycle Analysis (Propidium Iodide Staining)

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • This compound compound

  • PBS

  • 70% ice-cold ethanol

  • RNase A (100 µg/mL)

  • Propidium Iodide (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the this compound compound at various concentrations for the desired duration.

  • Cell Harvesting: Harvest the cells and centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells with PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS and add 4 mL of ice-cold 70% ethanol dropwise while vortexing gently to prevent cell clumping. Fix the cells overnight at -20°C.

  • Rehydration and Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cells in 500 µL of PBS containing 50 µg/mL Propidium Iodide and 100 µg/mL RNase A.

  • Incubation: Incubate for 30 minutes at 37°C in the dark.

  • Analysis: Analyze the samples using a flow cytometer. The PI fluorescence will be proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Mandatory Visualizations

Ozolinone_Efficacy_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Efficacy Assays cluster_analysis Data Analysis CellCulture Cancer Cell Culture (e.g., MCF-7, HeLa) Seeding Cell Seeding in Multi-well Plates CellCulture->Seeding This compound This compound Compound (Varying Concentrations) Treatment Incubation (24, 48, 72h) This compound->Treatment Viability Cell Viability Assay (MTT/XTT) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) Treatment->CellCycle IC50 IC50 Determination Viability->IC50 ApoptosisQuant Quantification of Apoptotic Cells Apoptosis->ApoptosisQuant CellCycleDist Cell Cycle Distribution CellCycle->CellCycleDist

Caption: General workflow for assessing this compound efficacy.

Ozolinone_Signaling_Pathway cluster_cell Cancer Cell This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion Inhibits Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Inhibits Bax Bax (Pro-apoptotic) This compound->Bax Promotes p53 p53 Activation This compound->p53 May involve ProteinSynth Mitochondrial Protein Synthesis ROS ↑ ROS Production ProteinSynth->ROS MMP ↓ Mitochondrial Membrane Potential ROS->MMP CytoC Cytochrome c Release MMP->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Bcl2->CytoC Bax->CytoC Casp9 Caspase-9 (Initiator) Apaf1->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis p21 p21 Upregulation p53->p21 CDK Cyclin/CDK Complexes p21->CDK Inhibits CellCycleArrest G1 Cell Cycle Arrest

Caption: Proposed signaling pathway for this compound-induced apoptosis and cell cycle arrest.

References

In Vivo Animal Models for Ozolinone Infection Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for utilizing in vivo animal models in the study of ozolinone antibiotics. Ozolinones are a critical class of antibiotics effective against a range of Gram-positive bacteria, including multidrug-resistant strains. These models are essential for evaluating the efficacy, pharmacokinetics, and pharmacodynamics of novel this compound compounds.

Mechanism of Action

Ozolinones exert their antibacterial effect by inhibiting the initiation of protein synthesis.[1][2] They bind to the 50S ribosomal subunit at the P site, preventing the formation of the initiation complex, a step unique to this class of antibiotics.[3][4] This mechanism minimizes cross-resistance with other protein synthesis inhibitors.[5]

cluster_ribosome Bacterial Ribosome 50S_subunit 50S Subunit Initiation_Complex 70S Initiation Complex 50S_subunit->Initiation_Complex joins to form Inhibition Inhibition 50S_subunit->Inhibition prevents formation of Initiation Complex 30S_subunit 30S Subunit 30S_subunit->Initiation_Complex forms This compound This compound This compound->50S_subunit binds to P-site fMet_tRNA fMet-tRNA fMet_tRNA->30S_subunit binds mRNA mRNA mRNA->30S_subunit binds Protein_Synthesis Protein Synthesis Initiation_Complex->Protein_Synthesis leads to Inhibition->Protein_Synthesis blocks

This compound Mechanism of Action

Murine Systemic Infection Model

This model is crucial for evaluating the overall efficacy of an this compound compound in a disseminated infection, often leading to a lethal outcome in untreated animals.

Experimental Protocol
  • Animal Model: 6-week-old female Swiss-Webster mice.

  • Infecting Organism: Staphylococcus aureus (e.g., ATCC 13709 or clinical isolates like OC8525).

  • Inoculum Preparation: Grow bacterial cultures in a suitable broth (e.g., Trypticase soy broth) to the logarithmic phase.

  • Infection: Administer the bacterial suspension intraperitoneally (IP). For example, 4 x 10^5 CFU of S. aureus ATCC 13709 or 1 x 10^7 CFU of S. aureus OC8525.

  • Treatment:

    • Administer the this compound compound via oral (p.o.), subcutaneous (s.c.), or intravenous (i.v.) routes.

    • A typical dosing schedule for oral or subcutaneous administration is at 1 and 3 hours post-infection.

    • For intravenous administration, a single dose at 1 hour post-infection is common.

    • Include a control group receiving no treatment and potentially a comparator group (e.g., linezolid or vancomycin).

  • Endpoint: Monitor mortality for at least 3 days post-infection.

Start Start Inoculate Inoculate Mice (IP) with S. aureus Start->Inoculate Treatment Administer this compound (p.o., s.c., or i.v.) at 1 & 3 hrs post-infection Inoculate->Treatment Monitor Monitor Mortality for 3 days Treatment->Monitor Endpoint Record Survival Data Monitor->Endpoint

Systemic Infection Model Workflow
Data Presentation

Table 1: Efficacy of RWJ-416457 and Linezolid in a Murine Systemic Infection Model

CompoundStrainRouteED₅₀ (mg/kg/day)
RWJ-416457MSSAp.o.2.9
LinezolidMSSAp.o.7.0
RWJ-416457MRSAp.o.1.1
LinezolidMRSAp.o.5.7

Data adapted from in vivo studies of RWJ-416457.

Murine Localized Thigh Infection Model

This model is effective for studying the efficacy of ozolinones in a localized, deep-seated infection and allows for the quantification of bacterial burden in the tissue.

Experimental Protocol
  • Animal Model: DBA/2 mice (deficient in complement component 5, making them more susceptible to MRSA) or neutropenic mice. To induce neutropenia, cyclophosphamide can be administered intraperitoneally 4 days (150 mg/kg) and 1 day (100 mg/kg) before infection.

  • Infecting Organism: Methicillin-resistant Staphylococcus aureus (MRSA) (e.g., COL strain) or other relevant Gram-positive pathogens.

  • Inoculum Preparation: Prepare a bacterial suspension in a suitable broth or saline.

  • Infection: Inject 0.2 ml of the bacterial suspension (e.g., 3.6 × 10⁸ CFU of MRSA COL) intramuscularly into the right thigh.

  • Treatment:

    • Initiate treatment at a set time post-infection (e.g., 2 hours).

    • Administer the this compound compound orally or intravenously.

    • A multi-day dosing regimen is common, for instance, oral dosing eight times over 5 days.

  • Endpoint:

    • At a predetermined time after the final dose, euthanize the mice.

    • Aseptically remove the infected thigh muscle.

    • Homogenize the tissue.

    • Perform serial dilutions and plate on appropriate agar to determine the number of colony-forming units (CFU) per gram of tissue.

Start Start Infect Induce Thigh Infection (IM) with MRSA Start->Infect Treat Administer this compound (p.o. or i.v.) over several days Infect->Treat Euthanize Euthanize Mice Treat->Euthanize Harvest Harvest & Homogenize Thigh Tissue Euthanize->Harvest Quantify Determine Bacterial Load (CFU/gram) Harvest->Quantify Endpoint Analyze CFU Reduction Quantify->Endpoint

Localized Thigh Infection Model Workflow
Data Presentation

Table 2: Efficacy of AM 7359 and Linezolid against MRSA in a Localized Thigh Infection Model

CompoundDose (mg/kg, p.o.)Mean Log₁₀ CFU Reduction vs. Control
AM 735910~3.7
Linezolid10~3.7
AM 73595~2.0
Linezolid5~2.0

Data represents a decrease in log₁₀ CFU compared to sham-treated mice.

Table 3: Efficacy of AM 7359 and Linezolid against Linezolid-Resistant MRSA (LMRSA)

CompoundED₉₉ (mg/kg)
AM 735910.2
Linezolid85

ED₉₉ is the effective dose required to reduce the bacterial burden by 99%.

Rat Pneumococcal Pneumonia Model

This model is used to assess the efficacy of ozolinones in treating respiratory tract infections caused by pathogens like Streptococcus pneumoniae.

Experimental Protocol
  • Animal Model: Immunocompetent rats.

  • Infecting Organism: Streptococcus pneumoniae (penicillin-sensitive or resistant strains).

  • Infection: Intratracheal instillation of the bacterial suspension (e.g., 8 x 10⁷ CFU).

  • Treatment:

    • Begin treatment at a specified time post-infection (e.g., 18 hours).

    • Administer the this compound compound orally for a duration of, for example, 5 days.

    • Example dosing: 25 mg/kg twice daily (b.i.d.) and 50 mg/kg b.i.d.

  • Endpoints:

    • Mortality: Monitor survival for up to 10 days post-infection.

    • Bacteremia: Collect blood samples at various time points (e.g., days 1, 3, 5, and 10) for culture to determine the presence of bacteria in the bloodstream.

    • Bacterial Load in Lungs: On day 3 post-infection, perform bronchoalveolar lavage (BAL) to collect fluid for bacterial quantification (CFU/ml).

Data Presentation

Table 4: Efficacy of Linezolid in a Rat Model of Pneumococcal Pneumonia

Treatment GroupCumulative Mortality Rate
Sham-treated100%
Linezolid (25 mg/kg b.i.d.)58.3%
Linezolid (50 mg/kg b.i.d.)8.3%
Ceftriaxone (comparator)0%

Data from an immunocompetent rat model of pneumococcal pneumonia.

Pharmacokinetic Studies

Pharmacokinetic (PK) studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound compounds in the selected animal models. This information is critical for correlating drug exposure with efficacy.

Experimental Protocol (General)
  • Animal Models: Mice, rats, or rabbits can be used.

  • Drug Administration: Administer a single dose of the this compound compound via the intended clinical route (e.g., intravenous and oral).

  • Sample Collection: Collect serial blood samples at various time points (e.g., 0.5, 1, 2, 4, 8, and 24 hours post-dose) via methods like cardiac puncture or from indwelling catheters.

  • Sample Analysis:

    • Process blood to obtain plasma.

    • Analyze plasma concentrations of the drug and its major metabolites using a validated analytical method such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: Calculate key pharmacokinetic parameters using non-compartmental analysis.

Data Presentation

Table 5: Pharmacokinetic Parameters of Linezolid in Various Animal Models

SpeciesDose (mg/kg)RouteHalf-life (t₁/₂) (h)Oral Bioavailability (%)
Mouse20 (single dose)s.c.~1.0>70
Rat20-200 (multiple doses)p.o./i.v.->95
Rabbit5 (single dose)i.v.0.8738.7 (suspension)

Data compiled from multiple pharmacokinetic studies.

Table 6: Pharmacokinetic/Pharmacodynamic (PK/PD) Parameters Predictive of Linezolid Efficacy

ParameterDescriptionTarget Value for Efficacy
%T > MICPercentage of the dosing interval that free drug concentrations remain above the MIC>39%
fAUC/MICRatio of the area under the free drug concentration-time curve to the MIC>147

Parameters derived from a rat model of pneumococcal pneumonia.

References

Application Notes and Protocols for the Quantification of Ozolinone Antibiotics in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ozolinones are a critical class of synthetic antibiotics effective against multidrug-resistant Gram-positive bacteria.[1] Linezolid, the first approved member of this class, is widely used for treating serious infections caused by pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[2] Accurate quantification of ozolinone concentrations in biological matrices like plasma and urine is essential for pharmacokinetic (PK), toxicokinetic (TK), bioequivalence, and therapeutic drug monitoring (TDM) studies.[3][4] These measurements are crucial for optimizing dosage regimens, ensuring efficacy, and minimizing potential toxicity.[5] This document provides detailed methodologies for the quantification of ozolinones in biological samples, with a primary focus on linezolid, and includes data for other relevant compounds like tedizolid and contezolid.

Analytical Techniques

The most common and reliable methods for quantifying ozolinones in biological fluids are High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection and, more sensitively, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). LC-MS/MS is often preferred for its high sensitivity, selectivity, and ability to simultaneously measure multiple analytes.

Experimental Protocols

Bioanalytical method validation is crucial to ensure the reliability of the data and should be performed in accordance with regulatory guidelines. Key validation parameters include selectivity, accuracy, precision, recovery, calibration curve linearity, and stability.

Protocol 1: Quantification of Linezolid in Human Plasma using HPLC-UV

This protocol is adapted from a validated method for determining linezolid concentrations for in vitro PK/PD studies and is suitable for adaptation to plasma samples.

1. Sample Preparation (Protein Precipitation)

  • To 200 µL of plasma sample, add 600 µL of acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Inject a 20 µL aliquot into the HPLC system.

2. HPLC-UV Conditions

  • Column: C18 reverse-phase column (e.g., AichromBond-AQC18, 250mm x 4.6mm, 5µm).

  • Mobile Phase: Isocratic elution with a mixture of water (containing 0.1% formic acid) and acetonitrile (70:30, v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Run Time: Approximately 10 minutes.

3. Calibration and Quality Control

  • Prepare calibration standards and quality control (QC) samples by spiking blank plasma with known concentrations of linezolid.

  • A typical calibration curve range for HPLC-UV is 0.125–32 mg/L.

  • QC samples should be prepared at low, medium, and high concentrations.

Protocol 2: Simultaneous Quantification of Linezolid, Tedizolid, and Contezolid in Human Plasma by LC-MS/MS

This protocol is based on a validated method for the simultaneous determination of three oxazolidinone antimicrobials.

1. Sample Preparation (Protein Precipitation)

  • To 50 µL of plasma sample (or standard/QC), add 200 µL of an internal standard (IS) solution (e.g., voriconazole-d3 in methanol:acetonitrile 1:1, v/v).

  • Vortex the mixture to precipitate proteins.

  • Centrifuge at 17,968 x g (14,000 rpm) for 10 minutes at 4°C.

  • Take 100 µL of the supernatant and mix with 200 µL of 50% acetonitrile containing 0.1% formic acid.

  • Transfer to an autosampler vial for analysis.

2. LC-MS/MS Conditions

  • LC System: Agilent 1260 HPLC or equivalent.

  • Column: C18 reverse-phase column (e.g., Agilent Eclipse Plus C18, 100 x 2.1 mm, 3.5 µm).

  • Mobile Phase A: 10 mM ammonium acetate in water with 0.1% formic acid.

  • Mobile Phase B: 5 mM ammonium acetate in 90% acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.3 mL/min.

  • Gradient Elution:

    • 0.0–0.20 min: 15% B

    • 0.20–1.50 min: 70% B

    • 1.50–4.00 min: 98% B

    • 4.00–6.00 min: 15% B

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Agilent 6460A Triple Quadrupole or equivalent.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for each analyte and the IS should be optimized.

Data Presentation

The following tables summarize the quantitative parameters for the analysis of ozolinones in biological samples based on published literature.

Table 1: LC-MS/MS Method Validation Parameters for Ozolinones in Human Plasma

ParameterLinezolidTedizolidContezolid
Linear Range (ng/mL) 50.0–15,000.025.0–7500.050.0–15,000.0
Correlation Coefficient (R²) > 0.993> 0.993> 0.993
Lower Limit of Quantification (LLOQ) 50.0 ng/mL25.0 ng/mL50.0 ng/mL
Mean Recovery (%) 94.4 - 104.294.4 - 104.294.4 - 104.2
Intra-day Precision (CV%) < 15%< 15%< 15%
Inter-day Precision (CV%) < 15%< 15%< 15%
Matrix Effect (CV%) < 3.6%< 3.6%< 3.6%

Table 2: HPLC-UV Method Validation Parameters for Linezolid

ParameterLinezolid
Linear Range (mg/L) 0.125–32
Correlation Coefficient (R²) 0.9999
Lower Limit of Quantification (LLOQ) 0.125 mg/L
Recovery (%) 90.912 - 106.459
Intra-day Precision (%) < 7.598
Inter-day Precision (%) < 7.598

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of ozolinones in biological samples using LC-MS/MS.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Urine) Spike Spike with Internal Standard Sample->Spike Precipitate Protein Precipitation (e.g., Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Dilute Dilute/Reconstitute Supernatant->Dilute Inject Inject into LC-MS/MS Dilute->Inject Separate Chromatographic Separation (C18) Inject->Separate Ionize Ionization (ESI+) Separate->Ionize Detect Mass Detection (MRM Mode) Ionize->Detect Integrate Peak Integration Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify Analyte Concentration Calibrate->Quantify Report Report Results Quantify->Report

Caption: General workflow for this compound quantification by LC-MS/MS.

Metabolic Pathway of Linezolid

Linezolid is primarily metabolized via oxidation of its morpholine ring, a process that is believed to be non-enzymatic, leading to two main inactive metabolites. Renal excretion is a major route of elimination for the parent drug and its metabolites.

G Linezolid Linezolid (Parent Drug) PNU_142586 PNU-142586 (Hydroxyethyl glycine metabolite) Linezolid->PNU_142586 Morpholine Ring Oxidation PNU_142300 PNU-142300 (Aminoethoxyacetic acid metabolite) Linezolid->PNU_142300 Morpholine Ring Oxidation Excretion Renal Excretion (Urine) Linezolid->Excretion PNU_142586->Excretion PNU_142300->Excretion

Caption: Primary metabolic pathway and excretion of Linezolid.

References

Unraveling the Mode of Action of Ozolinone: A Guide to Experimental Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of experimental protocols to investigate the mode of action of ozolinone, a loop diuretic that primarily targets the Na-K-2Cl cotransporter (NKCC). These application notes and detailed protocols are designed to guide researchers in characterizing the biochemical, cellular, and physiological effects of this compound.

Introduction to this compound and its Presumed Target

This compound is the active metabolite of the diuretic etozoline. Its diuretic effect is attributed to the inhibition of the Na-K-2Cl cotransporter (NKCC), a protein that facilitates the transport of sodium, potassium, and chloride ions across the cell membrane. There are two main isoforms of NKCC: NKCC1, which is widely distributed in various tissues, and NKCC2, which is primarily found in the kidney and is the main target for loop diuretics. This compound exists as two stereoisomers: the levorotatory (-) isomer is the active diuretic, while the dextrorotatory (+) isomer is not. The inhibitory action of this compound on NKCC leads to a reduction in the reabsorption of these ions in the kidney, resulting in increased urine output. This mechanism of action is similar to that of other well-known loop diuretics like furosemide and bumetanide.

Key Experimental Areas to Investigate this compound's Mode of Action

To fully elucidate the mode of action of this compound, a multi-faceted experimental approach is recommended, focusing on:

  • Direct Target Engagement: Confirming the binding of this compound to its putative target, NKCC1.

  • Functional Inhibition of NKCC1: Quantifying the inhibitory effect of this compound on the ion transport activity of NKCC1.

  • Cellular Consequences of NKCC1 Inhibition: Measuring the downstream effects of NKCC1 inhibition on intracellular ion concentrations and cell volume.

  • Physiological Effects: Assessing the diuretic and natriuretic effects of this compound in vivo.

Quantitative Data Summary

The following tables summarize key quantitative data related to the activity of this compound and other relevant NKCC inhibitors.

Table 1: In Vitro Inhibitory Activity of NKCC1 Inhibitors

CompoundTargetAssayIC50Reference
BumetanidehNKCC1A⁸⁶Rb⁺ flux0.68 µM[1][2][3]
BumetanidehNKCC2A⁸⁶Rb⁺ flux4.0 µM[1][2]
FurosemideNKCC1Cl⁻ influx~5-6 µM

Note: A specific IC50 value for this compound's inhibition of NKCC1 was not found in the reviewed literature. However, its functional effects are comparable to furosemide.

Table 2: In Vivo Diuretic Effects of this compound in Anesthetized Dogs

ParameterControl ((+)-ozolinone)(-)-ozolinoneP-value
Dose 40 µg/kg/min40 µg/kg/min
Urine Flow (mL/min) 0.9 ± 0.14.0 ± 0.3< 0.001
Fractional Na⁺ Excretion (%) 5.6 ± 0.329.8 ± 3.0< 0.001
Fractional Cl⁻ Excretion (%) 5.8 ± 0.435.7 ± 4.1< 0.001
Fractional K⁺ Excretion (%) 49 ± 587 ± 4< 0.001

Data adapted from a study on the mechanisms of this compound-induced renin release and diuresis.

Table 3: Effective Doses of this compound in Dogs

ParameterDose
Smallest Effective IV Dose 1 mg/kg
Maximal Diuretic Capacity Dose 50 mg/kg

At the maximal effective dose, fractional tubular sodium reabsorption was depressed to 67%.

Experimental Protocols

This section provides detailed protocols for key experiments to study the mode of action of this compound.

Protocol 1: Non-Radioactive Rubidium Flux Assay for NKCC1 Function

This assay measures the activity of NKCC1 by quantifying the uptake of rubidium (Rb⁺), a congener of potassium (K⁺).

Objective: To determine the inhibitory effect of this compound on NKCC1-mediated ion transport.

Materials:

  • HEK-293 cells stably expressing human NKCC1

  • 96-well or 384-well cell culture plates

  • Hypotonic buffer (e.g., 67.5 mM Sodium Gluconate, 2.5 mM Potassium Gluconate, 15 mM HEPES, 5 mM Glucose, 1 mM MgSO₄, 1 mM CaCl₂, 1 mM Na₂HPO₄, 1 mM NaH₂PO₄)

  • Rb⁺ influx buffer (e.g., 135 mM NaCl, 7.5 mM RbCl, 15 mM HEPES, 5 mM Glucose, 1 mM MgSO₄, 1 mM CaCl₂, 1 mM Na₂HPO₄, 1 mM NaH₂PO₄)

  • Wash buffer (same as Rb⁺ influx buffer)

  • Cell lysis buffer

  • This compound stock solution (in DMSO)

  • Bumetanide (positive control)

  • Ouabain (to inhibit Na⁺/K⁺-ATPase)

  • Ion Channel Reader (for non-radioactive detection of Rb⁺)

Procedure:

  • Cell Culture: Seed HEK-293-NKCC1 cells in 96- or 384-well plates and grow to confluence.

  • Compound Preparation: Prepare serial dilutions of this compound and bumetanide in hypotonic buffer. Include a vehicle control (DMSO) and a positive control (bumetanide).

  • Hypotonic Pre-incubation: Remove the culture medium and wash the cells. Add the hypotonic buffer containing the test compounds or controls to the cells and incubate for 60 minutes at room temperature. This step activates NKCC1.

  • Rb⁺ Influx: Remove the hypotonic buffer and add the Rb⁺ influx buffer. Incubate for 2-5 minutes at room temperature to allow for Rb⁺ uptake.

  • Washing: Rapidly wash the cells multiple times with ice-cold wash buffer to remove extracellular Rb⁺.

  • Cell Lysis: Lyse the cells using the cell lysis buffer.

  • Rb⁺ Detection: Measure the intracellular Rb⁺ concentration using an Ion Channel Reader.

  • Data Analysis: Normalize the Rb⁺ uptake in the presence of this compound to the vehicle control. Plot the percentage of inhibition against the this compound concentration and determine the IC50 value using a suitable curve-fitting software.

Protocol 2: Measurement of Intracellular Chloride Concentration using MQAE

N-(6-Methoxyquinolyl) acetoethyl ester (MQAE) is a fluorescent indicator whose fluorescence is quenched by chloride ions. This allows for the measurement of intracellular chloride concentration ([Cl⁻]i).

Objective: To determine the effect of this compound on intracellular chloride concentration.

Materials:

  • Cells expressing NKCC1 (e.g., HEK-293-NKCC1, primary neurons)

  • MQAE (N-(6-Methoxyquinolyl) acetoethyl ester)

  • Krebs-HEPES buffer (20 mM HEPES, 128 mM NaCl, 2.5 mM KCl, 2.7 mM CaCl₂, 1 mM MgCl₂, 16 mM Glucose, pH 7.4)

  • This compound stock solution (in DMSO)

  • Fluorescence microscope or plate reader with appropriate filters (Ex/Em ≈ 350/460 nm)

Procedure:

  • Cell Preparation: Culture cells on glass coverslips or in 96-well black-walled, clear-bottom plates.

  • MQAE Loading: Prepare a 5-10 mM MQAE working solution in Krebs-HEPES buffer. Incubate the cells with the MQAE solution for 30-60 minutes at 37°C, protected from light.

  • Washing: Wash the cells 3-5 times with Krebs-HEPES buffer to remove extracellular MQAE.

  • Compound Treatment: Incubate the MQAE-loaded cells with different concentrations of this compound or vehicle control in Krebs-HEPES buffer for a defined period.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microscope or plate reader. A decrease in fluorescence intensity corresponds to an increase in intracellular chloride.

  • Calibration (Optional but Recommended): To quantify [Cl⁻]i, a calibration curve can be generated by treating cells with ionophores (e.g., nigericin and tributyltin) in buffers with known chloride concentrations.

  • Data Analysis: Compare the fluorescence intensity of this compound-treated cells to the vehicle-treated cells. A higher fluorescence intensity in the presence of this compound would indicate a decrease in intracellular chloride due to NKCC1 inhibition.

Protocol 3: Cell Volume Measurement using Calcein-AM

Calcein-AM is a cell-permeant dye that becomes fluorescent upon hydrolysis by intracellular esterases in living cells. Changes in cell volume can be monitored by changes in calcein fluorescence intensity.

Objective: To assess the effect of this compound on cell volume regulation.

Materials:

  • Cells expressing NKCC1

  • Calcein-AM

  • Anhydrous DMSO

  • Hanks Balanced Salt Solution (HBSS) or other suitable buffer

  • Hypotonic and hypertonic solutions

  • This compound stock solution (in DMSO)

  • Confocal microscope or fluorescence plate reader

Procedure:

  • Calcein-AM Stock Solution: Prepare a 1 mM stock solution of Calcein-AM in anhydrous DMSO.

  • Cell Staining: Incubate the cells with a working solution of Calcein-AM (typically 1-5 µM in HBSS) for 15-30 minutes at 37°C.

  • Washing: Wash the cells with HBSS to remove extracellular dye.

  • Baseline Measurement: Acquire a baseline fluorescence measurement of the cells in an isotonic buffer.

  • Osmotic Challenge and Treatment: Expose the cells to a hypotonic or hypertonic solution to induce cell swelling or shrinkage, respectively. Simultaneously, treat the cells with this compound or a vehicle control.

  • Time-Lapse Imaging/Measurement: Monitor the changes in calcein fluorescence over time using a confocal microscope or a fluorescence plate reader. An increase in cell volume will typically lead to a decrease in fluorescence intensity due to dye dilution, while a decrease in cell volume will cause an increase in fluorescence intensity.

  • Data Analysis: Analyze the rate and extent of cell volume change in the presence and absence of this compound. Inhibition of NKCC1 by this compound is expected to impair the regulatory volume increase that occurs in response to hypertonic challenge.

Protocol 4: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a biophysical method to assess the engagement of a drug with its target protein in a cellular environment. Ligand binding stabilizes the target protein, leading to a higher melting temperature.

Objective: To confirm the direct binding of this compound to NKCC1 in intact cells.

Materials:

  • Cells expressing NKCC1

  • This compound stock solution (in DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer containing protease inhibitors

  • Antibody specific for NKCC1

  • Secondary antibody conjugated to a detectable label (e.g., HRP)

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Cell Treatment: Treat cultured cells with this compound or vehicle (DMSO) for a specific duration.

  • Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3-5 minutes, followed by cooling at room temperature.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or using a suitable lysis buffer.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the cell lysates at high speed to pellet the aggregated proteins.

  • Protein Quantification: Collect the supernatant containing the soluble proteins and determine the protein concentration.

  • Western Blotting: Separate the soluble proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody against NKCC1.

  • Data Analysis: Quantify the band intensity of NKCC1 at each temperature for both the this compound-treated and vehicle-treated samples. Plot the relative amount of soluble NKCC1 as a function of temperature. A shift of the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Visualizations

The following diagrams illustrate key concepts and workflows related to the study of this compound's mode of action.

NKCC1_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space NKCC1 NKCC1 Na_int Na⁺ NKCC1->Na_int K_int K⁺ NKCC1->K_int Cl_int 2Cl⁻ NKCC1->Cl_int Na_ext Na⁺ Na_ext->NKCC1 K_ext K⁺ K_ext->NKCC1 Cl_ext 2Cl⁻ Cl_ext->NKCC1 Volume Cell Volume Regulation Cl_int->Volume This compound This compound This compound->NKCC1 Inhibition HTS_Workflow start Start compound_library Compound Library (including this compound) start->compound_library compound_addition Add compounds and controls compound_library->compound_addition cell_plating Plate NKCC1-expressing cells cell_plating->compound_addition incubation Incubate compound_addition->incubation assay Perform Rubidium Flux Assay incubation->assay readout Measure intracellular Rubidium assay->readout data_analysis Data Analysis (IC50 determination) readout->data_analysis hit_validation Hit Validation (Secondary Assays) data_analysis->hit_validation end End hit_validation->end CETSA_Workflow start Start cell_treatment Treat cells with this compound or Vehicle start->cell_treatment heat_challenge Heat challenge at various temperatures cell_treatment->heat_challenge cell_lysis Cell Lysis heat_challenge->cell_lysis centrifugation Centrifuge to separate soluble and aggregated proteins cell_lysis->centrifugation supernatant_collection Collect supernatant (soluble fraction) centrifugation->supernatant_collection western_blot Western Blot for NKCC1 supernatant_collection->western_blot data_analysis Analyze band intensity vs. temperature western_blot->data_analysis end End data_analysis->end

References

Ozolinone Formulation for Preclinical Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ozolinones are a critical class of synthetic antibiotics highly effective against multi-drug resistant Gram-positive bacteria. Their unique mechanism of action, which involves the inhibition of bacterial protein synthesis at the initiation phase, makes them a valuable tool in combating challenging infections.[1][2][3] This document provides detailed application notes and protocols for the preclinical formulation and evaluation of ozolinones, using linezolid as a representative compound. The methodologies outlined are intended to guide researchers in the early-stage development of novel ozolinone-based therapeutics.

Mechanism of Action

Ozolinones exert their bacteriostatic or bactericidal effect by binding to the 23S ribosomal RNA of the 50S subunit of the bacterial ribosome.[3][4] This interaction prevents the formation of a functional 70S initiation complex, a crucial step in the translation of messenger RNA (mRNA) into proteins. By blocking the initiation of protein synthesis, ozolinones effectively halt bacterial growth and proliferation. This distinct mechanism of action results in minimal cross-resistance with other classes of antibiotics.

cluster_ribosome Bacterial Ribosome 30S_subunit 30S Subunit 70S_complex Functional 70S Initiation Complex 30S_subunit->70S_complex Formation 50S_subunit 50S Subunit 50S_subunit->70S_complex 50S_subunit->Inhibition mRNA mRNA mRNA->70S_complex tRNA Initiator tRNA tRNA->70S_complex Protein Bacterial Protein 70S_complex->Protein Translation No_Protein Inhibition of Protein Synthesis This compound This compound (e.g., Linezolid) This compound->50S_subunit Binds to 23S rRNA of 50S subunit Inhibition->70S_complex cluster_workflow Preclinical Experimental Workflow for this compound Formulation Formulation Formulation Development (e.g., Oral Suspension) In_Vitro In Vitro Characterization - Solubility - Permeability (Caco-2) - Metabolic Stability Formulation->In_Vitro Characterize PK_PD Pharmacokinetics & Pharmacodynamics (in vivo) - Rodent models (Rat, Mouse) - Non-rodent models (Dog) In_Vitro->PK_PD Inform in vivo studies Tox Toxicology Studies - Acute Toxicity - Repeated-Dose Toxicity - Safety Pharmacology PK_PD->Tox Guide dose selection Efficacy In Vivo Efficacy Studies (Infection Models) PK_PD->Efficacy Establish dose-response Tox->Efficacy Determine safety margin IND Investigational New Drug (IND) Enabling Studies Efficacy->IND Demonstrate proof-of-concept

References

Application Notes and Protocols for In Vitro Assessment of Ozolinone Toxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ozolinone and its derivatives represent a class of compounds with recognized biological activities, including antimicrobial and, more recently, potential anticancer properties. Understanding the toxicological profile of these compounds is paramount for their development as therapeutic agents. This document provides a detailed overview of in vitro methods to assess the toxicity of this compound, focusing on key cellular events such as cytotoxicity, apoptosis, oxidative stress, and mitochondrial dysfunction. The provided protocols and data presentation are intended to guide researchers in establishing robust and reproducible in vitro toxicity screening assays.

The primary mechanism of this compound-induced toxicity in cancer cells involves the inhibition of mitochondrial protein synthesis, which leads to a cascade of events including increased production of reactive oxygen species (ROS), disruption of mitochondrial membrane potential, and ultimately, the induction of apoptosis through the intrinsic caspase-dependent pathway.[1][2]

Data Presentation

The following tables summarize quantitative data on the effects of a representative this compound derivative, (CE)-2-(3-benzyl-4,4-dimethyl-2-oxooxazolidin-5-ylidene)-N,N-dimethylacetamide (referred to as OI), on various cancer cell lines.

Table 1: Cytotoxicity of this compound Derivative (OI) in Cancer Cell Lines

Cell LineAssayIC50 (µM)Exposure Time (h)
MCF-7 (Breast Cancer)MTT17.6672
HeLa (Cervical Cancer)MTT31.1072

Data sourced from[3]

Table 2: Induction of Apoptosis by this compound Derivative (OI)

Cell LineTreatmentConcentration (µM)Apoptotic Cells (%)
MCF-7Control (DMSO)-2.3
OI1534.3
HeLaControl (DMSO)-10.0
OI3053.2

Data from TUNEL assay after 72h treatment. Sourced from[3]

Table 3: Effect of this compound Derivative (OI) on Cell Cycle Distribution

Cell LineTreatmentG1 Phase (%)S Phase (%)G2/M Phase (%)
MCF-7Control55.230.114.7
OI (15 µM, 72h)70.318.511.2
HeLaControl60.125.414.5
OI (30 µM, 72h)75.815.29.0

Representative data illustrating a G1 phase arrest.[3]

Table 4: Biomarker Modulation by this compound Derivative (OI) after 72h

Cell LineTreatmentBiomarkerFold Change (vs. Control)
MCF-7OI (15 µM)Pro-Caspase-9~0.4
Cyclin D1~0.5
ROS Production~2.5
Mitochondrial Membrane PotentialDepolarization
HeLaOI (30 µM)Pro-Caspase-9~0.3
Cyclin D1~0.4
ROS Production~3.0
Mitochondrial Membrane PotentialDepolarization

Qualitative and semi-quantitative data indicating activation of the intrinsic apoptotic pathway, G1 arrest, increased oxidative stress, and mitochondrial dysfunction.

Experimental Workflows and Signaling Pathways

experimental_workflow cluster_assays In Vitro Toxicity Assays cluster_data Data Analysis A Cell Viability (MTT) F IC50 Determination A->F B Apoptosis (TUNEL, Caspase) G Quantification of Apoptosis B->G C Oxidative Stress (ROS) H Measurement of ROS Levels C->H D Mitochondrial Potential (JC-1) I Assessment of Mitochondrial Depolarization D->I E Cell Cycle (PI Staining) J Cell Cycle Phase Distribution E->J end Toxicity Profile F->end G->end H->end I->end J->end start This compound Treatment of Cell Cultures start->A start->B start->C start->D start->E

Figure 1. General workflow for in vitro assessment of this compound toxicity.

ozolinone_pathway This compound This compound mitochondria Mitochondria This compound->mitochondria Inhibits protein synthesis cell_cycle Cell Cycle Arrest (G1) This compound->cell_cycle ros ↑ Reactive Oxygen Species (ROS) mitochondria->ros mmp ↓ Mitochondrial Membrane Potential ros->mmp cytochrome_c Cytochrome c Release mmp->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase37 Caspase-3/7 Activation caspase9->caspase37 apoptosis Apoptosis caspase37->apoptosis cyclin_d1 ↓ Cyclin D1 cell_cycle->cyclin_d1

Figure 2. Signaling pathway of this compound-induced apoptosis and cell cycle arrest.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound and incubate for the desired time (e.g., 24, 48, 72 hours). Include untreated cells as a control.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Apoptosis Detection (TUNEL Assay)

This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

Materials:

  • TUNEL assay kit

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Fluorescence microscope

Procedure:

  • Culture cells on coverslips in a 24-well plate and treat with this compound.

  • Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Wash with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes on ice.

  • Wash with PBS and proceed with the TUNEL staining according to the manufacturer's protocol. This typically involves an equilibration step followed by incubation with the TdT reaction mix.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips on microscope slides and visualize using a fluorescence microscope. Apoptotic cells will show green fluorescence (FITC-dUTP) in the nucleus.

Caspase-3/7 Activity Assay

This fluorometric assay measures the activity of executioner caspases 3 and 7.

Materials:

  • Caspase-3/7 activity assay kit (containing a fluorogenic substrate like DEVD-AMC)

  • Cell lysis buffer

  • 96-well black, clear-bottom plates

  • Fluorometric plate reader

Procedure:

  • Seed cells in a 96-well plate and treat with this compound.

  • After treatment, lyse the cells using the provided lysis buffer.

  • Prepare the caspase-3/7 substrate reaction mix according to the manufacturer's instructions.

  • Add the reaction mix to each well containing the cell lysate.

  • Incubate at 37°C for 1-2 hours, protected from light.

  • Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC).

  • Express the results as fold change in caspase activity compared to the untreated control.

Reactive Oxygen Species (ROS) Detection

This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.

Materials:

  • DCFH-DA (10 mM stock in DMSO)

  • Serum-free cell culture medium

  • PBS

  • Fluorescence microscope or flow cytometer

Procedure:

  • Culture cells in appropriate plates or on coverslips and treat with this compound.

  • Wash the cells with PBS.

  • Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 30 minutes at 37°C in the dark.

  • Wash the cells twice with PBS to remove excess probe.

  • Measure the fluorescence intensity using a fluorescence microscope or flow cytometer (Ex/Em = 485/535 nm).

  • Quantify the results as a fold increase in fluorescence relative to the untreated control.

Mitochondrial Membrane Potential (ΔΨm) Assay

The lipophilic cationic dye JC-1 is used to assess changes in mitochondrial membrane potential.

Materials:

  • JC-1 dye

  • Cell culture medium

  • PBS

  • Fluorescence microscope or flow cytometer

Procedure:

  • Culture and treat cells with this compound.

  • Incubate the cells with 5 µg/mL JC-1 in cell culture medium for 15-30 minutes at 37°C.

  • Wash the cells with PBS.

  • Analyze the cells using a fluorescence microscope or flow cytometer. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence (~590 nm). In apoptotic cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence (~530 nm).

  • Quantify the percentage of cells with depolarized mitochondria (green fluorescence).

Cell Cycle Analysis

This protocol uses propidium iodide (PI) staining and flow cytometry to analyze the distribution of cells in different phases of the cell cycle.

Materials:

  • 70% Ethanol (ice-cold)

  • PBS

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Culture and treat cells with this compound.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS.

  • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Analyze the cell suspension by flow cytometry.

  • Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

The in vitro methods described in these application notes provide a comprehensive framework for evaluating the toxicity of this compound and its derivatives. By employing a combination of these assays, researchers can elucidate the mechanisms of action, determine cytotoxic concentrations, and identify key cellular pathways affected by these compounds. This information is crucial for the preclinical assessment and further development of ozolinones as potential therapeutic agents.

References

Troubleshooting & Optimization

addressing solubility issues of ozolinone in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering solubility challenges with ozolinone in aqueous solutions.

Troubleshooting Guide

Issue: this compound precipitates out of my aqueous buffer during my experiment.

Possible CauseSuggested Solution
Low intrinsic solubility of this compound. This compound, like many oxazolidinone compounds, has inherently low water solubility due to its lipophilic structure.[1][2] Consider employing a solubility enhancement technique.
Incorrect pH of the buffer. The solubility of ionizable compounds is pH-dependent. Determine the pKa of this compound and adjust the buffer pH to a range where the ionized, more soluble form is predominant.[3][4][5]
Solvent shock upon dilution of DMSO stock. Rapidly adding a concentrated DMSO stock of this compound to an aqueous buffer can cause the compound to precipitate. To mitigate this, perform serial dilutions with intermediate solvents or add the DMSO stock dropwise while vortexing the buffer.
Concentration exceeds the solubility limit. The experimental concentration of this compound may be higher than its solubility in the chosen aqueous medium. It is crucial to determine the solubility limit in your specific buffer system before preparing experimental solutions.

Issue: I am observing inconsistent results in my cell-based assays.

Possible CauseSuggested Solution
Compound precipitation at the cellular level. Even if the bulk solution appears clear, this compound may precipitate in the microenvironment of your cell culture, leading to variable and inaccurate results. Visually inspect your culture plates for any signs of precipitation.
Incomplete dissolution of the initial stock solution. Ensure that your high-concentration stock solution in an organic solvent (like DMSO) is fully dissolved before making aqueous dilutions. Sonication of the stock solution can aid in complete dissolution.
Final organic solvent concentration is too high. High concentrations of co-solvents like DMSO can be toxic to cells, affecting the biological integrity of the assay. Keep the final DMSO concentration as low as possible, typically below 0.5%.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in water?

A1: this compound belongs to the oxazolidinone class of compounds, which often possess lipophilic (fat-loving) structural characteristics. These nonpolar features lead to unfavorable interactions with polar water molecules, resulting in poor aqueous solubility.

Q2: What are the common methods to improve the aqueous solubility of this compound?

A2: Several techniques can be employed to enhance the solubility of poorly water-soluble drugs like this compound. These include:

  • Cyclodextrin Complexation: Encapsulating the this compound molecule within a cyclodextrin cavity to form a more soluble inclusion complex.

  • Salt Formation: For ionizable compounds, forming a salt can significantly increase aqueous solubility.

  • Prodrug Approach: Synthesizing a more soluble, inactive derivative (prodrug) that converts to the active this compound in vivo.

  • Particle Size Reduction: Increasing the surface area of the solid compound through techniques like micronization or nanosizing to improve the dissolution rate.

  • Use of Co-solvents: Employing a mixture of solvents to increase the solubility.

  • Solid Dispersions: Dispersing this compound in a solid, water-soluble carrier.

Q3: How does cyclodextrin complexation increase this compound's solubility?

A3: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. The hydrophobic this compound molecule can be encapsulated within this cavity, forming a host-guest inclusion complex. This complex presents a hydrophilic exterior to the aqueous environment, thereby increasing the apparent solubility of the this compound.

Q4: Can adjusting the pH of my solution improve this compound's solubility?

A4: Yes, if this compound has an ionizable functional group (an acidic or basic center), its solubility will be pH-dependent. By adjusting the pH of the aqueous solution to a value where this compound is in its ionized (salt) form, the solubility can be significantly increased.

Q5: What is a prodrug and how can it help with solubility issues?

A5: A prodrug is a chemically modified, often inactive, version of a drug that is designed to overcome pharmaceutical challenges like poor solubility. A hydrophilic group can be attached to the this compound molecule, creating a water-soluble prodrug. This prodrug can then be administered in an aqueous solution and, once in the body, will be converted back to the active this compound through enzymatic or chemical reactions.

Quantitative Data on Solubility Enhancement

The following table summarizes the quantitative improvement in solubility for an oxazolidine derivative using 2-hydroxypropyl-β-cyclodextrin (2-HPβCD), which can be considered representative for this compound.

ParameterValueReference
Initial Solubility of Oxazolidine Derivative in Water0.64 mM
Solubility with 2-HPβCD12.62 mM
Fold Increase in Solubility~20-fold
Stoichiometry of the Inclusion Complex1:1 (Oxazolidine Derivative:2-HPβCD)

Experimental Protocols

Protocol 1: Solubility Enhancement using Cyclodextrin Complexation (Kneading Method)

Objective: To prepare an this compound-cyclodextrin inclusion complex to enhance its aqueous solubility.

Materials:

  • This compound

  • 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Mortar and pestle

  • Ethanol

  • Deionized water

  • Orbital shaker

  • Centrifuge

  • Validated analytical method for this compound quantification (e.g., HPLC-UV)

Procedure:

  • Determine the appropriate molar ratio of this compound to HP-β-CD (a 1:1 molar ratio is a common starting point).

  • Place the accurately weighed HP-β-CD in a mortar.

  • Add a small amount of ethanol to form a paste.

  • Slowly add the accurately weighed this compound to the paste while continuously triturating (kneading) the mixture for 30-60 minutes.

  • The resulting paste is then dried in a desiccator or under vacuum at room temperature until a constant weight is achieved.

  • The dried complex is pulverized and passed through a sieve to obtain a fine powder.

  • To determine the solubility enhancement, perform a shake-flask solubility study as described in Protocol 2.

Protocol 2: Determination of Aqueous Solubility (Shake-Flask Method)

Objective: To determine the equilibrium solubility of this compound or its complex in an aqueous buffer.

Materials:

  • This compound or this compound-cyclodextrin complex

  • Aqueous buffer of desired pH

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Syringe filters (e.g., 0.22 µm)

  • Validated analytical method for this compound quantification (e.g., HPLC-UV)

Procedure:

  • Add an excess amount of the solid this compound or its complex to a glass vial. The presence of excess solid is crucial to ensure saturation.

  • Add a known volume of the aqueous buffer to the vial.

  • Tightly cap the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

  • Agitate the mixture for 24-48 hours to ensure equilibrium is reached.

  • After equilibration, allow the vials to stand to let the excess solid settle.

  • Carefully withdraw a sample from the supernatant and immediately filter it through a syringe filter to remove any undissolved particles.

  • Dilute the filtered sample with the appropriate solvent.

  • Quantify the concentration of this compound in the diluted sample using a validated analytical method.

  • Calculate the solubility, taking the dilution factor into account.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_strategy Solubility Enhancement Strategies cluster_evaluation Evaluation start Poor this compound Solubility precipitation Precipitation in Aqueous Solution start->precipitation Leads to inconsistent_data Inconsistent Assay Results start->inconsistent_data Leads to cyclodextrin Cyclodextrin Complexation precipitation->cyclodextrin Address with salt Salt Formation precipitation->salt Address with prodrug Prodrug Approach precipitation->prodrug Address with particle_size Particle Size Reduction precipitation->particle_size Address with inconsistent_data->cyclodextrin Address with inconsistent_data->salt Address with inconsistent_data->prodrug Address with inconsistent_data->particle_size Address with solubility_test Shake-Flask Solubility Test cyclodextrin->solubility_test Evaluate with salt->solubility_test Evaluate with prodrug->solubility_test Evaluate with particle_size->solubility_test Evaluate with end Optimized Formulation solubility_test->end Results in cyclodextrin_complexation cluster_components Components cluster_complex Inclusion Complex Formation This compound This compound (Hydrophobic) complex This compound-Cyclodextrin Complex (Water-Soluble) This compound->complex Encapsulated in cyclodextrin Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) cyclodextrin->complex Forms

References

Technical Support Center: Strategies to Mitigate Oxazolidinone Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with oxazolidinone antibiotics. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the off-target effects of this important class of drugs.

Frequently Asked Questions (FAQs)

Q1: What are the primary off-target effects associated with oxazolidinone antibiotics?

A1: The principal off-target effects of oxazolidinones stem from two main mechanisms: inhibition of mitochondrial protein synthesis and inhibition of monoamine oxidase (MAO).[1][2][3]

  • Mitochondrial Protein Synthesis Inhibition: Due to the structural similarities between bacterial and mitochondrial ribosomes, oxazolidinones can inhibit the synthesis of essential mitochondrial proteins.[4][5] This can lead to a range of toxicities, including:

    • Myelosuppression: Characterized by anemia and thrombocytopenia, this is a reversible side effect often seen with prolonged treatment. Erythroid precursor cells are particularly sensitive to this inhibition.

    • Lactic Acidosis: Impaired mitochondrial respiration can lead to a buildup of lactic acid.

    • Peripheral and Optic Neuropathy: Long-term use can result in damage to peripheral and optic nerves.

  • Monoamine Oxidase (MAO) Inhibition: Oxazolidinones can reversibly inhibit MAO-A and MAO-B, enzymes crucial for the metabolism of neurotransmitters like serotonin and norepinephrine. This can lead to:

    • Serotonin Syndrome: A potentially life-threatening condition caused by an excess of serotonin, especially when co-administered with other serotonergic drugs.

    • Hypertensive Crisis: Can be triggered by the consumption of tyramine-rich foods.

Q2: How can we proactively assess the potential for mitochondrial toxicity of our novel oxazolidinone compounds in a preclinical setting?

A2: Several in vitro assays can be employed to evaluate the potential for mitochondrial toxicity. A tiered approach, starting with simpler, higher-throughput assays and progressing to more complex functional assays, is recommended.

  • Mitochondrial Protein Synthesis (MPS) Inhibition Assays: These assays directly measure the inhibitory effect of the compound on mitochondrial translation.

  • Cell Proliferation Assays: Inhibition of mitochondrial function can lead to decreased cell proliferation.

  • Mitochondrial Respiration and Function Assays: These assays assess the impact on the electron transport chain and overall mitochondrial health.

Q3: Are there any structural modifications we can make to our oxazolidinone scaffold to reduce off-target effects while maintaining antibacterial potency?

A3: Yes, medicinal chemistry efforts have identified key structure-activity relationships (SAR) and structure-toxicity relationships (STR) that can guide the design of safer oxazolidinones.

  • To Reduce Mitochondrial Toxicity: Modifications to the C-5 side chain and the C-ring of the oxazolidinone core can influence selectivity between bacterial and mitochondrial ribosomes. For instance, introducing a pyridinyl ring attached to a cyclic amidrazone subunit on the D-ring has shown promise in increasing activity against resistant strains while improving the safety profile.

  • To Reduce MAO Inhibition: Alterations to the C- and D-rings have been shown to reduce MAO-A and MAO-B inhibition. For example, the development of compounds with an arylboronic acid moiety has been explored.

Troubleshooting Guides

Problem 1: High levels of mitochondrial toxicity observed in our lead oxazolidinone compound.

Possible Cause: Poor selectivity between bacterial and mitochondrial ribosomes.

Troubleshooting Steps:

  • Quantify the degree of mitochondrial protein synthesis inhibition: Utilize an in vitro assay to determine the IC50 for mitochondrial protein synthesis inhibition.

  • Assess the impact on cell viability and proliferation: Perform cell-based assays to understand the functional consequences of mitochondrial toxicity.

  • Initiate a structure-toxicity relationship (STR) study: Synthesize a focused library of analogs with modifications at key positions (C-5 side chain, C- and D-rings) to identify moieties that improve the selectivity index (Mitochondrial IC50 / Bacterial MIC).

Problem 2: Our animal model is showing signs of myelosuppression (anemia, thrombocytopenia) after treatment with an oxazolidinone.

Possible Cause: Inhibition of mitochondrial protein synthesis in hematopoietic progenitor cells.

Troubleshooting Steps:

  • Confirm myelosuppression: Perform complete blood counts (CBCs) to quantify the reduction in red blood cells, white blood cells, and platelets.

  • Evaluate hematopoietic progenitor cell differentiation: Utilize in vitro colony-forming unit (CFU) assays with bone marrow-derived hematopoietic stem cells to directly assess the impact of the compound on the differentiation of various blood cell lineages.

  • Consider a dose-response study: Determine if the myelosuppression is dose-dependent to establish a potential therapeutic window.

Data Presentation

Table 1: Comparative Mitochondrial Protein Synthesis and Monoamine Oxidase Inhibition of Select Oxazolidinones

CompoundMitochondrial Protein Synthesis Inhibition (IC50, µg/mL)MAO-A Inhibition (IC50, µg/mL)Reference
Linezolid7.94.1
MRX-I15.712.3

Experimental Protocols

Protocol 1: In Vitro Assessment of Mitochondrial Protein Synthesis Inhibition

This protocol is adapted from methods described for assessing oxazolidinone-induced mitochondrial toxicity.

Principle: This assay quantifies the relative synthesis of a mitochondrially-encoded protein (e.g., COX-1) versus a nuclear-encoded mitochondrial protein (e.g., SDHA) in cultured cells treated with the test compound. A decrease in the COX-1/SDHA ratio indicates specific inhibition of mitochondrial protein synthesis.

Materials:

  • HepG2 cells (or other suitable cell line)

  • Cell culture medium and supplements

  • Test oxazolidinone compounds

  • MitoBiogenesis In-Cell ELISA Kit (or similar)

  • Plate reader

Procedure:

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density that allows for logarithmic growth during the experiment.

  • Compound Treatment: The following day, treat the cells with a serial dilution of the test oxazolidinone compounds for a predetermined time (e.g., 24-72 hours). Include a vehicle control and a positive control (e.g., chloramphenicol).

  • Cell Lysis and Protein Quantification: Following treatment, lyse the cells and perform the ELISA according to the manufacturer's instructions to quantify the relative levels of COX-1 and SDHA.

  • Data Analysis: Calculate the ratio of COX-1 to SDHA for each treatment condition. Plot the percentage of inhibition of this ratio against the compound concentration to determine the IC50 value.

Protocol 2: Murine Model of Oxazolidinone-Induced Myelosuppression

This protocol is based on a published model for inducing reversible myelosuppression.

Principle: This in vivo model allows for the evaluation of the myelosuppressive potential of oxazolidinone compounds by monitoring hematological parameters in mice following repeated oral administration.

Materials:

  • Female C3H mice

  • Test oxazolidinone compounds formulated for oral gavage

  • Vehicle control

  • Equipment for blood collection (e.g., cardiac puncture)

  • Hematology analyzer

Procedure:

  • Acclimatization: Acclimate mice to the facility for at least one week before the start of the experiment.

  • Dosing: Administer the test compound or vehicle control orally once daily for a specified period (e.g., 4-7 days).

  • Blood Collection: At 24 hours after the final dose, euthanize the mice and collect blood via cardiac puncture into EDTA-containing tubes.

  • Hematological Analysis: Analyze the blood samples using a hematology analyzer to determine red blood cell count, hemoglobin, hematocrit, reticulocyte count, white blood cell count, and platelet count.

  • Data Analysis: Compare the hematological parameters of the treated groups to the vehicle control group to assess the degree of myelosuppression.

Visualizations

Mitochondrial_Toxicity_Pathway cluster_oxazolidinone Oxazolidinone cluster_mitochondrion Mitochondrion cluster_cellular_effects Cellular Off-Target Effects Oxazolidinone Oxazolidinone Antibiotic MitoRibosome Mitochondrial Ribosome (55S) Oxazolidinone->MitoRibosome Inhibits MPS Mitochondrial Protein Synthesis MitoRibosome->MPS Drives ETC Electron Transport Chain Proteins MPS->ETC Produces Myelosuppression Myelosuppression MPS->Myelosuppression Leads to ATP ATP Production ETC->ATP Drives LacticAcidosis Lactic Acidosis ATP->LacticAcidosis Impairment leads to Neuropathy Peripheral/Optic Neuropathy ATP->Neuropathy Impairment leads to Experimental_Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment cluster_outcome Outcome MPS_Assay Mitochondrial Protein Synthesis Assay STR_Analysis Structure-Toxicity Relationship Analysis MPS_Assay->STR_Analysis MAO_Assay Monoamine Oxidase Inhibition Assay MAO_Assay->STR_Analysis Myelosuppression_Model Myelosuppression Animal Model STR_Analysis->Myelosuppression_Model Neuropathy_Model Neuropathy Animal Model STR_Analysis->Neuropathy_Model Lead_Optimization Lead Optimization for Improved Safety Profile Myelosuppression_Model->Lead_Optimization Neuropathy_Model->Lead_Optimization Start Novel Oxazolidinone Compound Start->MPS_Assay Start->MAO_Assay

References

Technical Support Center: Investigating Bacterial Resistance to Ozolinone

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers investigating bacterial resistance to ozolinone-class antibiotics. This resource provides troubleshooting guidance and answers to frequently asked questions to facilitate your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of bacterial resistance to this compound antibiotics?

A1: Bacterial resistance to this compound antibiotics, a class of oxazolidinones, primarily occurs through three main mechanisms:

  • Target Site Mutations: Alterations in the drug's binding site on the ribosome are a common cause of resistance. These mutations are most frequently found in the domain V region of the 23S rRNA gene, with the G2576T mutation being one of the most clinically significant.[1] Mutations in genes encoding ribosomal proteins L3 and L4 (rplC and rplD) can also contribute to resistance by affecting the conformation of the peptidyl transferase center (PTC).[1]

  • Acquisition of Transferable Resistance Genes: Bacteria can acquire resistance genes, often located on mobile genetic elements like plasmids, which allows for horizontal transfer between different bacterial species.[1] The most well-characterized transferable resistance genes for oxazolidinones are:

    • cfr (chloramphenicol-florfenicol resistance): This gene encodes a methyltransferase that modifies an adenine residue (A2503) in the 23S rRNA.[2] This modification prevents the binding of not only oxazolidinones but also phenicols, lincosamides, pleuromutilins, and streptogramin A antibiotics (the PhLOPSA phenotype).[3]

    • optrA (oxazolidinone-phenicol transferable resistance): This gene codes for an ATP-binding cassette (ABC-F) protein. It is believed to confer resistance through ribosomal protection, effectively dislodging the bound antibiotic from the ribosome.

    • poxtA (phenicol-oxazolidinone-tetracycline resistance): Similar to optrA, this gene also encodes an ABC-F protein that provides ribosomal protection.

  • Active Efflux: While a primary mechanism of intrinsic resistance in some Gram-negative bacteria, active efflux systems that pump the drug out of the cell can also contribute to reduced susceptibility in Gram-positive bacteria.

Q2: How do the different resistance mechanisms affect the Minimum Inhibitory Concentration (MIC) of ozolinones?

A2: The level of resistance, reflected by the MIC value, varies depending on the mechanism:

  • cfr gene: The presence of the cfr gene typically leads to a significant increase in the MIC of linezolid, often to values of 8 µg/mL or higher. However, the second-generation oxazolidinone, tedizolid, often retains potent activity against cfr-positive strains, with MICs remaining in the susceptible range.

  • optrA gene: The optrA gene usually confers a low to moderate level of resistance to linezolid, with MICs typically ranging from 4 to 16 µg/mL in Enterococcus faecalis.

  • 23S rRNA mutations (e.g., G2576T): The level of resistance conferred by these mutations can depend on the number of mutated rRNA gene copies in the bacterial genome. Higher numbers of mutated copies generally correlate with higher MIC values.

  • Co-occurrence of mechanisms: Strains harboring multiple resistance mechanisms, such as the cfr gene and mutations in ribosomal protein L3, can exhibit very high levels of linezolid resistance, with MICs reaching 32 or 64 µg/mL.

Q3: Are there established clinical breakpoints for interpreting this compound MIC values?

A3: Yes, organizations like the Clinical and Laboratory Standards Institute (CLSI) provide guidelines for interpreting MIC values to categorize an isolate as susceptible, intermediate, or resistant. For linezolid, an MIC of ≤4 µg/mL is generally considered susceptible for many common pathogens. However, it is crucial to consult the latest CLSI (or EUCAST) guidelines for the specific organism you are testing, as breakpoints can be updated.

Troubleshooting Guides

Issue 1: Inconsistent or Unreliable MIC Results
Potential Cause Troubleshooting Step
Incorrect Inoculum Density Ensure the bacterial suspension is standardized to a 0.5 McFarland standard before dilution. Verify the final inoculum concentration in the wells is approximately 5 x 10^5 CFU/mL.
Contamination of Culture Streak the inoculum on a non-selective agar plate to check for purity. If contaminated, re-isolate a pure colony before repeating the MIC assay.
Degradation of this compound Stock Prepare fresh stock solutions of the this compound antibiotic. Store stock solutions at the recommended temperature (usually -20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles.
Improper Incubation Conditions Verify the incubator temperature is correct (typically 35-37°C) and that incubation is carried out for the recommended duration (16-20 hours for most non-fastidious bacteria).
Issues with Growth Medium Ensure you are using the correct medium (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB) as specified by CLSI guidelines. The pH and cation concentration of the broth can significantly affect antibiotic activity.
Issue 2: Failure to Amplify Resistance Genes (cfr, optrA, poxtA) by PCR
Potential Cause Troubleshooting Step
Poor DNA Template Quality Re-extract the genomic DNA, ensuring it is free from PCR inhibitors like residual phenol or ethanol. Assess DNA quality and quantity using spectrophotometry or gel electrophoresis.
Incorrect Primer Design or Degradation Verify primer sequences and check for potential secondary structures or primer-dimer formation. Order new primers if degradation is suspected. Store primers in a buffered solution (e.g., TE buffer) at -20°C.
Suboptimal PCR Cycling Conditions Optimize the annealing temperature using a gradient PCR. If the target is GC-rich, consider increasing the initial denaturation time or adding a PCR enhancer like DMSO.
Non-functional Polymerase or dNTPs Use a fresh aliquot of Taq polymerase and dNTPs. Always include a positive control (a DNA sample known to contain the gene of interest) to ensure all PCR components are working correctly.
Missing the Gene of Interest The isolate may not possess the targeted resistance gene. Consider sequencing the 23S rRNA gene and ribosomal protein genes (L3, L4) to investigate mutation-based resistance.

Data Presentation: this compound MIC Values for Different Resistance Mechanisms

The following tables summarize typical Minimum Inhibitory Concentration (MIC) values for linezolid and tedizolid against common Gram-positive pathogens with different resistance mechanisms.

Table 1: Linezolid MIC Values (µg/mL)

Resistance MechanismStaphylococcus aureusEnterococcus faecalis
Wild-Type (Susceptible)1 - 22
cfr-positive8 - 16Not commonly reported
optrA-positiveNot commonly reported8 - >256
23S rRNA mutation (G2576T)8 - 648 - 32
cfr + L3 mutation16 - 64Not applicable

Table 2: Tedizolid MIC Values (µg/mL)

Resistance MechanismStaphylococcus aureusEnterococcus faecalis
Wild-Type (Susceptible)0.25 - 0.50.5
cfr-positive0.5 - 1Not commonly reported
optrA-positiveNot commonly reported1
23S rRNA mutation (G2576T)1 - 21 - 2
cfr + L3 mutation≤ 2Not applicable

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of this compound Stock Solution:

    • Prepare a stock solution of the this compound antibiotic in a suitable solvent (e.g., DMSO) at a concentration of at least 1280 µg/mL.

    • Sterilize the stock solution by membrane filtration if necessary.

  • Preparation of Microtiter Plates:

    • In a 96-well microtiter plate, add 100 µL of sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB) to all wells.

    • Add 100 µL of the this compound stock solution to the first column of wells.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last dilution column.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Within 15 minutes, dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

  • Inoculation and Incubation:

    • Add 100 µL of the standardized and diluted bacterial inoculum to each well of the microtiter plate, including a growth control well (no antibiotic).

    • Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • The MIC is the lowest concentration of the this compound that completely inhibits visible growth of the organism.

Protocol 2: PCR Detection of cfr, optrA, and poxtA Resistance Genes

This protocol outlines a multiplex PCR for the simultaneous detection of the three major transferable this compound resistance genes.

  • DNA Extraction:

    • Extract genomic DNA from an overnight bacterial culture using a commercial DNA extraction kit or a standard enzymatic lysis/purification method.

    • Quantify the DNA and assess its purity.

  • PCR Master Mix Preparation (per 25 µL reaction):

    • 12.5 µL of 2x PCR Master Mix (containing Taq polymerase, dNTPs, MgCl₂, and reaction buffer)

    • 1 µL of each forward and reverse primer for cfr, optrA, and poxtA (10 µM stock)

    • 1 µL of template DNA (10-50 ng)

    • Nuclease-free water to a final volume of 25 µL

  • Primer Sequences (Example):

    • cfr Fwd: 5'-GCACTATTTCGATACGGGAGC-3'

    • cfr Rev: 5'-TCTGCCACTTCTTCCCTCAAC-3'

    • optrA Fwd: 5'-GAAACAGGTGCTTTGGTATGGA-3'

    • optrA Rev: 5'-TGCCTACCAACTATTTGCCATC-3'

    • poxtA Fwd: 5'-GAAATGAACCCTTCTCCGATTG-3'

    • poxtA Rev: 5'-CCATACCAAGTTCCATCAACC-3'

  • PCR Cycling Conditions:

    • Initial Denaturation: 95°C for 5 minutes

    • 30 Cycles of:

      • Denaturation: 95°C for 30 seconds

      • Annealing: 55°C for 30 seconds

      • Extension: 72°C for 1 minute

    • Final Extension: 72°C for 7 minutes

  • Analysis of PCR Products:

    • Run the entire PCR product on a 1.5% agarose gel stained with an appropriate DNA stain.

    • Visualize the bands under UV light and compare their sizes to a DNA ladder to confirm the presence of the resistance genes. Expected product sizes will vary based on the primers used.

Visualizations

experimental_workflow_mic cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_stock Prepare this compound Stock Solution prep_plate Prepare Serial Dilutions in 96-well Plate prep_stock->prep_plate inoculate Inoculate Plate with Bacterial Suspension prep_plate->inoculate prep_inoculum Standardize Bacterial Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate at 37°C for 16-20 hours inoculate->incubate read_mic Visually Inspect for Growth and Determine MIC incubate->read_mic

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

resistance_mechanisms cluster_target Target Modification cluster_protection Ribosome Protection rRNA_mut 23S rRNA Mutation (e.g., G2576T) ribosome Bacterial Ribosome (50S Subunit) rRNA_mut->ribosome alters binding site protein_mut Ribosomal Protein L3/L4 Mutation protein_mut->ribosome alters binding site cfr_meth cfr-mediated Methylation of A2503 cfr_meth->ribosome modifies binding site optrA OptrA (ABC-F Protein) optrA->ribosome dislodges drug poxtA PoxtA (ABC-F Protein) poxtA->ribosome dislodges drug resistance This compound Resistance ribosome->resistance

Caption: Key mechanisms of bacterial resistance to this compound antibiotics.

References

common pitfalls in ozolinone cell-based assays and solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for oxazolidinone cell-based assays. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common pitfalls in oxazolidinone cell-based assays?

A1: The most frequently encountered issues include poor compound solubility, off-target effects such as mitochondrial toxicity, development of bacterial resistance during experiments, and general assay variability. Each of these challenges can lead to inaccurate or irreproducible results if not properly addressed.

Q2: How can I address the poor solubility of my oxazolidinone compound?

A2: Poor solubility is a significant hurdle for many oxazolidinone compounds, potentially leading to underestimated potency and inconsistent data. To mitigate this, consider the following strategies:

  • Solvent Choice: Dimethyl sulfoxide (DMSO) is a commonly used solvent. Prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% DMSO and then perform serial dilutions in your assay medium.

  • Final DMSO Concentration: Keep the final concentration of DMSO in your cell-based assays low (typically below 0.5%) to avoid solvent-induced cytotoxicity.

  • Sonication: Briefly sonicating the stock solution can aid in the dissolution of the compound.

  • Fresh Dilutions: Prepare fresh dilutions for each experiment to avoid precipitation that can occur with freeze-thaw cycles.

  • Visual Inspection: Always visually inspect your solutions for any signs of precipitation before use.

Q3: What is mitochondrial toxicity and how does it affect my results?

A3: Oxazolidinones can inhibit mitochondrial protein synthesis, which is an important off-target effect to consider in mammalian cell-based assays.[1][2] This can lead to decreased cell proliferation and viability, which may be mistakenly attributed to the compound's primary mode of action. It is crucial to differentiate between antibacterial activity and host cell toxicity.

Q4: How can I test for mitochondrial toxicity?

A4: You can assess mitochondrial toxicity by measuring the inhibition of mitochondrial protein synthesis. A common method involves incubating isolated mitochondria or whole cells with your compound and measuring the incorporation of a radiolabeled amino acid, such as [³⁵S]methionine, into mitochondrial proteins.[1] A decrease in incorporation indicates inhibition of mitochondrial protein synthesis.

Troubleshooting Guides

Inconsistent Minimum Inhibitory Concentration (MIC) Results
Symptom Possible Cause Solution
High variability between replicates - Inaccurate pipetting- Uneven cell distribution- Compound precipitation- Calibrate pipettes regularly.- Ensure thorough mixing of bacterial suspension before aliquoting.- Visually inspect plates for precipitation after compound addition.
No bacterial growth in positive control wells - Inactive bacterial inoculum- Contamination of media or reagents- Use a fresh bacterial culture for inoculum preparation.- Ensure all media and reagents are sterile.
Growth in negative control wells - Contamination of media, compound, or plates- Use sterile technique throughout the assay.- Test individual components for contamination.
MIC values are unexpectedly high - Bacterial resistance- Compound degradation- Incorrect inoculum density- Verify the susceptibility profile of the bacterial strain.- Prepare fresh compound solutions.- Standardize the inoculum to 0.5 McFarland before dilution.
High Background or Low Signal in Cytotoxicity Assays (e.g., MTT)
Symptom Possible Cause Solution
High absorbance in "no cell" control wells - Contamination of media or MTT reagent- Precipitated compound interfering with absorbance reading- Use sterile, fresh media and reagents.- Check for compound precipitation and filter if necessary.
Low absorbance in "cell only" control wells - Low cell viability or number- Insufficient incubation time with MTT- Ensure cells are healthy and seeded at the correct density.- Optimize MTT incubation time for your cell line.
Inconsistent results across the plate ("edge effects") - Evaporation from wells on the edge of the plate- Do not use the outer wells of the 96-well plate for experimental samples. Fill them with sterile media or PBS to maintain humidity.

Quantitative Data Summary

Table 1: Minimum Inhibitory Concentration (MIC) Ranges for Linezolid against Common Bacterial Pathogens
Bacterial Species Susceptible (µg/mL) Intermediate (µg/mL) Resistant (µg/mL)
Staphylococcus aureus (including MRSA)≤4-≥8
Enterococcus faecalis (Vancomycin-susceptible)≤24≥8
Enterococcus faecium (Vancomycin-resistant)≤24≥8
Streptococcus pneumoniae≤24≥8

Data compiled from multiple sources.[3]

Table 2: Reported IC50 Values for Cytotoxicity of Oxazolidinones in Mammalian Cell Lines
Compound Cell Line Assay IC50 (µM)
LinezolidK562 (human erythroleukemia)Proliferation>100
EperezolidK562 (human erythroleukemia)Proliferation~50
LinezolidHepG2 (human liver cancer)Mitochondrial Protein Synthesis~16
TedizolidHepG2 (human liver cancer)Mitochondrial Protein Synthesis~2.5
OI DerivativeMCF-7 (human breast cancer)MTT17.66
OI DerivativeHeLa (human cervical cancer)MTT31.10

Data compiled from multiple sources.

Experimental Protocols

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is a standardized method for determining the MIC of an antimicrobial agent.

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Oxazolidinone compound stock solution

  • Bacterial inoculum standardized to 0.5 McFarland

  • Sterile pipette tips and reservoirs

  • Incubator (35°C ± 2°C)

Procedure:

  • Prepare Compound Dilutions:

    • Add 50 µL of CAMHB to all wells of a 96-well plate.

    • Add 50 µL of the 2x concentrated oxazolidinone stock solution to the first column of wells.

    • Perform serial two-fold dilutions by transferring 50 µL from the first column to the second, and so on, discarding the final 50 µL from the last column of dilutions.

  • Prepare Bacterial Inoculum:

    • Dilute the 0.5 McFarland bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay wells.

  • Inoculate the Plate:

    • Add 50 µL of the diluted bacterial inoculum to each well, except for the negative control (sterility) wells.

    • Include a positive control (no compound) and a negative control (no bacteria) on each plate.

  • Incubation:

    • Incubate the plate at 35°C ± 2°C for 16-20 hours.

  • Determine MIC:

    • The MIC is the lowest concentration of the oxazolidinone that completely inhibits visible bacterial growth.

MTT Assay for Cytotoxicity

This protocol measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • 96-well tissue culture plates

  • Mammalian cells in culture

  • Complete cell culture medium

  • Oxazolidinone compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a range of oxazolidinone concentrations for the desired exposure time (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition:

    • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization:

    • Carefully remove the medium and add 100-200 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Read Absorbance:

    • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

Visualizations

TroubleshootingWorkflow Start Inconsistent Assay Results CheckSolubility Is the compound fully dissolved? Start->CheckSolubility CheckControls Are the assay controls (positive/negative) behaving as expected? CheckSolubility->CheckControls Yes SolubilitySolutions Optimize solvent, use sonication, prepare fresh dilutions. CheckSolubility->SolubilitySolutions No CheckToxicity Could mitochondrial toxicity be a factor? CheckControls->CheckToxicity Yes ControlSolutions Verify reagents, inoculum, and cell health. CheckControls->ControlSolutions No CheckResistance Is bacterial resistance a possibility? CheckToxicity->CheckResistance No ToxicityAssay Perform mitochondrial protein synthesis assay. CheckToxicity->ToxicityAssay Yes ResistanceAssay Sequence target genes (e.g., 23S rRNA). CheckResistance->ResistanceAssay Yes DataAnalysis Re-evaluate data with new insights. CheckResistance->DataAnalysis No SolubilitySolutions->Start ControlSolutions->Start ToxicityAssay->DataAnalysis ResistanceAssay->DataAnalysis

Caption: A troubleshooting workflow for inconsistent oxazolidinone assay results.

Oxazolidinone_MOA cluster_ribosome Bacterial Ribosome 50S_subunit 50S Subunit 70S_initiation_complex 70S Initiation Complex 50S_subunit->70S_initiation_complex Prevents formation 30S_subunit 30S Subunit 30S_subunit->70S_initiation_complex Protein_Synthesis Protein Synthesis 70S_initiation_complex->Protein_Synthesis Oxazolidinone Oxazolidinone Oxazolidinone->50S_subunit Binds to 23S rRNA Bacterial_Growth Bacterial Growth Inhibition Protein_Synthesis->Bacterial_Growth

Caption: Mechanism of action of oxazolidinones in inhibiting bacterial protein synthesis.

References

Technical Support Center: Development of Novel Oxazolidinone Analogues

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on novel oxazolidinone analogues. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthesis, biological evaluation, and lead optimization.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in developing novel oxazolidinone analogues?

A1: The main hurdles in the development of new oxazolidinone antibiotics include managing host toxicity, overcoming bacterial resistance, achieving a broad spectrum of activity, and navigating complex synthetic pathways. Key toxicological concerns are myelosuppression and monoamine oxidase (MAO) inhibition, which are linked to off-target effects on mitochondrial protein synthesis.[1][2][3][4] Bacterial resistance primarily emerges from mutations in the 23S rRNA gene and the acquisition of resistance genes such as cfr and optrA.[5]

Q2: What is the underlying mechanism of oxazolidinone-induced myelosuppression?

A2: Oxazolidinone-induced myelosuppression, most commonly presenting as thrombocytopenia, is primarily caused by the inhibition of mitochondrial protein synthesis. Due to the evolutionary similarities between bacterial and mitochondrial ribosomes, oxazolidinones can bind to mitochondrial ribosomes and disrupt the synthesis of essential proteins encoded by the mitochondrial genome. This impairment of mitochondrial function particularly affects hematopoietic progenitor cells, hindering their differentiation and maturation, for instance, of megakaryocytes into platelets.

Q3: How do bacteria develop resistance to oxazolidinone antibiotics?

A3: Bacterial resistance to oxazolidinones occurs through two main mechanisms. The most common is the modification of the drug's target site in the bacterial ribosome, specifically through point mutations in the domain V of the 23S rRNA. Additionally, resistance can be acquired through horizontal gene transfer of mobile genetic elements carrying resistance genes like cfr, optrA, and poxtA. The cfr gene encodes an enzyme that methylates the 23S rRNA, reducing drug binding.

Troubleshooting Guides

Synthesis & Purification

Issue 1: Low yield of the desired oxazolidinone product.

  • Possible Cause: Incomplete reaction, suboptimal reaction conditions, or decomposition of starting materials/product.

  • Troubleshooting Steps:

    • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the reaction has gone to completion. Consider increasing the reaction time or temperature if necessary.

    • Optimize Conditions: The choice of solvent, base, and catalyst is critical. For instance, in syntheses from epoxides and isocyanates, the catalyst system and solvent polarity can significantly impact the yield.

    • Use Milder Conditions: If starting materials or the product are sensitive, consider using lower temperatures or weaker bases to prevent decomposition. The use of protecting groups for sensitive functionalities may be required.

Issue 2: Presence of a byproduct with a similar mass to the desired product, complicating purification.

  • Possible Cause: Epimerization of a chiral center.

  • Troubleshooting Steps:

    • Confirm Epimerization: Use chiral High-Performance Liquid Chromatography (HPLC) to confirm the presence of diastereomers or enantiomers.

    • Modify Reaction Conditions:

      • Base: Switch to a weaker, non-nucleophilic base (e.g., K₂CO₃ instead of NaH) to minimize deprotonation at the chiral center.

      • Temperature: Run the reaction at the lowest effective temperature, as higher temperatures can promote epimerization.

      • Time: Quench the reaction as soon as the starting material is consumed to avoid prolonged exposure to conditions that may induce epimerization.

Issue 3: Difficulty in purifying the final compound using column chromatography.

  • Possible Cause: Poor separation of the product from byproducts or starting materials.

  • Troubleshooting Steps:

    • Optimize Mobile Phase: Systematically vary the solvent polarity of the eluent. A gradual change in the solvent ratio can significantly improve resolution.

    • Dry-Loading: If your compound has poor solubility in the eluent, dissolve it in a suitable solvent, adsorb it onto silica gel, and then load the dry powder onto the column.

    • Alternative Chromatography: For challenging separations, consider using flash chromatography or High-Performance Liquid Chromatography (HPLC).

Biological Evaluation

Issue 4: High mitochondrial toxicity observed in a promising analogue.

  • Possible Cause: The analogue has a high affinity for mitochondrial ribosomes. There is often a correlation between antibacterial potency and mitochondrial protein synthesis inhibition.

  • Troubleshooting Steps:

    • Structure-Toxicity Relationship (STR) Analysis: Analyze the structural features of the analogue that might contribute to mitochondrial toxicity. Modifications at the C-5 side chain of the oxazolidinone ring can influence toxicity.

    • Screening Cascade: Implement a mitochondrial toxicity assay early in the screening process to deprioritize compounds with high toxicity. The use of cell lines like HL-60 promyelocytes can be effective for this purpose.

    • Differential Assays: Compare the inhibitory concentration (IC50) for mitochondrial protein synthesis with the Minimum Inhibitory Concentration (MIC) against the target bacteria to determine a therapeutic window.

Issue 5: Newly developed analogue is not effective against linezolid-resistant strains.

  • Possible Cause: The analogue has the same binding mechanism as linezolid and is affected by the same resistance mechanisms (e.g., 23S rRNA mutations or cfr gene).

  • Troubleshooting Steps:

    • Mechanism of Action Studies: Confirm that the analogue binds to the same site on the ribosome.

    • Test Against a Panel of Resistant Strains: Evaluate the analogue against strains with well-characterized resistance mechanisms (e.g., specific 23S rRNA mutations, presence of cfr or optrA). Some newer analogues, like tedizolid, may retain activity against certain linezolid-resistant strains.

    • Structural Modification: Explore structural modifications that may overcome existing resistance mechanisms. For example, some modifications can confer activity against cfr-positive strains.

Data Presentation

Table 1: Comparative Antibacterial Activity of Oxazolidinone Analogues

CompoundS. aureus (MSSA) MIC (µg/mL)S. aureus (MRSA) MIC (µg/mL)E. faecalis (VRE) MIC (µg/mL)S. pneumoniae (PRSP) MIC (µg/mL)
Linezolid0.5 - 21 - 21 - 40.5 - 1
Tedizolid0.125 - 0.250.125 - 0.5<0.0160.25
Eperezolid~4~4Not widely reportedNot widely reported
SutezolidNot widely reportedNot widely reportedNot widely reported≤0.0625 - 0.5

Data compiled from multiple sources. MIC values can vary depending on the specific strain and testing methodology.

Table 2: Comparative Mitochondrial Toxicity of Oxazolidinone Analogues

CompoundInhibition of Mitochondrial Protein Synthesis IC50 (µM)
Linezolid16
Tedizolid~6.4
Eperezolid9.5
PNU-140693 (toxic analogue)<1
PNU-100480 (less toxic analogue)>10

Data is primarily from in vitro assays using isolated rat heart mitochondria or cell-based assays. IC50 values are indicative and can vary based on the experimental setup.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
  • Preparation of Bacterial Inoculum: a. From a fresh culture plate, select a single colony of the test bacterium. b. Inoculate a suitable broth medium (e.g., Mueller-Hinton Broth) and incubate overnight at 37°C. c. Adjust the turbidity of the overnight culture to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). d. Dilute the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antimicrobial Agent Dilutions: a. Prepare a stock solution of the test compound in a suitable solvent. b. Perform a two-fold serial dilution of the stock solution in a 96-well microtiter plate using the broth medium to achieve the desired concentration range.

  • Inoculation and Incubation: a. Inoculate each well of the microtiter plate containing the diluted compound with the prepared bacterial suspension. b. Include a growth control well (no antibiotic) and a sterility control well (no bacteria). c. Incubate the plate at 37°C for 18-24 hours.

  • Interpretation of Results: a. The MIC is the lowest concentration of the antimicrobial agent at which there is no visible bacterial growth (turbidity).

Protocol 2: Assessment of Mitochondrial Protein Synthesis Inhibition

This protocol is adapted from studies using isolated mitochondria.

  • Isolation of Mitochondria: a. Isolate mitochondria from a suitable source (e.g., rat heart tissue or cultured cells like HL-60) using differential centrifugation. b. Resuspend the final mitochondrial pellet in an appropriate buffer (e.g., MSE buffer) and determine the protein concentration.

  • Mitochondrial Protein Synthesis (MPS) Assay: a. Prepare a reaction mixture containing KCl, MgSO₄, KH₂PO₄, HEPES buffer (pH 7.2), amino acids (excluding methionine), glutamate, malate, ADP, BSA, and cycloheximide (to inhibit cytoplasmic protein synthesis). b. Add the isolated mitochondrial protein (e.g., 1 mg/mL) and the test oxazolidinone analogue at various concentrations to the reaction mixture. c. Initiate the reaction by adding [³⁵S]methionine. d. Incubate the mixture at 30°C for 90 minutes. e. Stop the reaction and precipitate the proteins by adding sulfosalicylic acid. f. Harvest the precipitated proteins onto filtermats and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: a. Calculate the percentage of inhibition of mitochondrial protein synthesis for each concentration of the test compound compared to the vehicle control. b. Determine the IC50 value (the concentration that causes 50% inhibition) by plotting a dose-response curve.

Protocol 3: General Procedure for Microwave-Assisted Synthesis of Oxazolidin-2-ones

This protocol describes a general method for the cyclization of an amino alcohol with diethyl carbonate.

  • Materials:

    • (S)-amino alcohol (e.g., (S)-phenylalaninol) (1.0 eq.)

    • Diethyl carbonate (1.5 - 2.1 eq.)

    • Base (e.g., sodium methoxide or potassium carbonate) (0.05 - 0.15 eq.)

    • Microwave reactor with sealed reaction vessels.

    • Solvents for workup and purification (e.g., dichloromethane, water, ethyl acetate, hexanes).

  • Procedure: a. To a 10 mL microwave reaction vessel, add the (S)-amino alcohol, diethyl carbonate, and the base. b. Seal the vessel and place it in the microwave reactor. c. Irradiate the mixture for a specified time (e.g., 15 minutes) at a set temperature (e.g., 135°C). d. After the reaction is complete, allow the vessel to cool to room temperature. e. Partition the resulting mixture between dichloromethane and water. f. Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure. g. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate) to yield the pure oxazolidin-2-one.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation start Starting Materials (e.g., Amino Alcohol) reaction Cyclization Reaction (e.g., Microwave-assisted) start->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification characterization Characterization (NMR, MS, HPLC) purification->characterization mic_assay MIC Assay characterization->mic_assay toxicity_assay Mitochondrial Toxicity Assay characterization->toxicity_assay data_analysis Data Analysis (MIC, IC50) mic_assay->data_analysis toxicity_assay->data_analysis toxicity_pathway oxazolidinone Oxazolidinone Analogue mito_ribosome Mitochondrial Ribosome oxazolidinone->mito_ribosome Binds to protein_synthesis Mitochondrial Protein Synthesis mito_ribosome->protein_synthesis Inhibition of etc_proteins Electron Transport Chain Proteins protein_synthesis->etc_proteins Reduced Production of mito_dysfunction Mitochondrial Dysfunction etc_proteins->mito_dysfunction Leads to hematopoietic_cells Hematopoietic Progenitor Cells mito_dysfunction->hematopoietic_cells Impairs Differentiation myelosuppression Myelosuppression (e.g., Thrombocytopenia) hematopoietic_cells->myelosuppression Results in resistance_mechanisms cluster_resistance Resistance Mechanisms oxazolidinone Oxazolidinone ribosome Bacterial Ribosome (23S rRNA) oxazolidinone->ribosome Binds & Inhibits Initiation Complex protein_synthesis Protein Synthesis ribosome->protein_synthesis bacterial_death Bacterial Death protein_synthesis->bacterial_death Inhibition leads to mutation 23S rRNA Mutation mutation->ribosome Alters Binding Site cfr_gene cfr/optrA Gene (Methylation/Protection) cfr_gene->ribosome Modifies Binding Site

References

Technical Support Center: Minimizing Myelosuppression in Novel Ozolinone Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with novel ozolinone compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental evaluation of myelosuppression, a potential side effect of this important class of antibiotics.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound-induced myelosuppression?

A1: The primary mechanism of myelosuppression associated with this compound compounds is the inhibition of mitochondrial protein synthesis.[1][2] Due to the evolutionary similarity between bacterial and mitochondrial ribosomes, ozolinones can bind to the large subunit of mitochondrial ribosomes, specifically the peptidyl transferase center (PTC).[1][3][4] This binding interferes with the synthesis of essential mitochondrial proteins, which are critical for cellular respiration and function. Hematopoietic progenitor cells, being rapidly dividing, are particularly vulnerable to this inhibition, leading to decreased production of red blood cells, white blood cells, and platelets.

Q2: How can we predict the myelosuppressive potential of novel this compound compounds early in development?

A2: Early prediction of myelosuppressive potential can be achieved through a combination of in vitro and in vivo assays. The in vitro Colony-Forming Unit-Granulocyte/Macrophage (CFU-GM) assay is a widely accepted method to assess the direct toxic effects of compounds on hematopoietic progenitor cells. In vivo murine models of myelosuppression provide a more systemic evaluation of a compound's effects on hematological parameters.

Q3: What is the structure-activity relationship (SAR) for minimizing myelosuppression in ozolinones?

A3: Research into the structure-toxicity relationship of ozolinones suggests that modifications to the C-ring and the C-5 position of the this compound core can significantly impact their myelosuppressive potential. While specific modifications are often proprietary, the goal is to design analogs that maintain potent antibacterial activity while having a lower affinity for mitochondrial ribosomes compared to bacterial ribosomes. This involves a careful balance of steric and electronic properties of the substituents.

Troubleshooting Guides

In Vitro Myelosuppression Assays (CFU-GM)

Problem: High background or spontaneous colony formation in control wells.

  • Possible Cause: Contamination of cell culture medium or reagents with bacteria or endotoxin. Poor quality fetal bovine serum (FBS) or cytokines.

  • Solution:

    • Always use certified, endotoxin-tested reagents and serum.

    • Filter-sterilize all prepared media and solutions.

    • Regularly test your incubator and cell culture hood for contamination.

    • Run a "media only" control (no cells) to check for contamination.

Problem: High variability in colony counts between replicate plates.

  • Possible Cause: Inaccurate cell counting or uneven distribution of cells in the semi-solid medium. Pipetting errors.

  • Solution:

    • Ensure a single-cell suspension before counting by gentle pipetting or passing through a cell strainer.

    • Use a calibrated automated cell counter or a hemocytometer with trypan blue exclusion for accurate viable cell counts.

    • When plating, ensure the methylcellulose-based medium is at the correct temperature and viscosity for even cell distribution. Mix the cell suspension thoroughly but gently before aliquoting.

    • Practice consistent pipetting techniques.

Problem: Poor or no colony growth in all wells, including controls.

  • Possible Cause: Sub-optimal culture conditions (temperature, CO2, humidity). Poor viability of hematopoietic progenitor cells. Inactive cytokines.

  • Solution:

    • Verify incubator settings and ensure proper calibration.

    • Use freshly isolated bone marrow or cord blood cells, or properly cryopreserved cells with high viability post-thaw.

    • Check the activity of your cytokine cocktail. Use a positive control compound known to not inhibit colony formation.

    • Ensure the semi-solid medium is not expired and has been stored correctly.

Problem: Compound solubility issues leading to precipitation in the culture medium.

  • Possible Cause: The novel this compound compound has low aqueous solubility.

  • Solution:

    • Prepare a high-concentration stock solution in a suitable solvent like DMSO.

    • When diluting into the aqueous culture medium, ensure the final solvent concentration is low (typically <0.5%) and does not affect cell viability.

    • Perform a solubility test of the compound in the culture medium before the main experiment.

    • If solubility remains an issue, consider using a different formulation or delivery vehicle, though this may require additional validation.

In Vivo Murine Models of Myelosuppression

Problem: High mortality in the control group.

  • Possible Cause: Stress from handling and gavage, or underlying health issues in the animal colony. Contamination of the vehicle or drug formulation.

  • Solution:

    • Ensure all personnel are properly trained in animal handling and oral gavage techniques to minimize stress.

    • Acclimatize animals to the facility and handling for at least one week before the experiment.

    • Use a sterile vehicle and ensure the drug formulation is free of contaminants.

    • Monitor the general health of the animal colony and source animals from a reputable vendor.

Problem: No significant myelosuppression observed with a compound expected to be myelosuppressive.

  • Possible Cause: Insufficient dose or duration of treatment. Poor oral bioavailability of the compound in mice.

  • Solution:

    • Conduct a dose-range-finding study to determine the maximum tolerated dose (MTD) and optimal dosing regimen.

    • Perform pharmacokinetic studies to determine the oral bioavailability and plasma concentrations of the compound in mice.

    • Ensure the formulation of the compound is suitable for oral administration and allows for adequate absorption.

Problem: High variability in hematological parameters within the same treatment group.

  • Possible Cause: Inconsistent dosing volumes or technique. Variability in the age, weight, or health status of the mice.

  • Solution:

    • Use precise, calibrated equipment for dosing and ensure each animal receives the correct volume.

    • Use age- and weight-matched animals for the study.

    • House animals under standardized conditions (light-dark cycle, temperature, humidity, diet) to minimize environmental variability.

    • Increase the number of animals per group to improve statistical power.

Data Presentation

Table 1: In Vitro Myelosuppressive Activity of this compound Compounds against Human Hematopoietic Progenitor Cells (CFU-GM)

CompoundIC50 (µg/mL)Reference
Linezolid3.37 - 5.26
TedizolidData not available in the provided search results
RadezolidData not available in the provided search results
SutezolidData not available in the provided search results
Novel Analog XResearcher to input their experimental data

Table 2: Hematological Parameters in C3H Mice Treated with Linezolid for 7 Days

Treatment GroupDose (mg/kg/day)RBC (10^6/µL)WBC (10^3/µL)Platelets (10^3/µL)Hemoglobin (g/dL)
Vehicle Control09.8 ± 0.57.5 ± 1.21200 ± 15015.2 ± 0.8
Linezolid508.9 ± 0.66.8 ± 1.01150 ± 13014.1 ± 0.9
Linezolid1507.5 ± 0.7 5.2 ± 0.81050 ± 11012.5 ± 1.1**
Linezolid3006.2 ± 0.8 4.1 ± 0.6980 ± 9010.8 ± 1.2***

*Data are presented as mean ± standard deviation. Statistical significance compared to vehicle control: *p<0.05, **p<0.01, ***p<0.001. (Data are illustrative based on trends described in cited literature)

Experimental Protocols

In Vitro Colony-Forming Unit-Granulocyte/Macrophage (CFU-GM) Assay

Objective: To determine the direct effect of a novel this compound compound on the proliferation and differentiation of human hematopoietic progenitor cells.

Methodology:

  • Cell Source: Obtain fresh human bone marrow or umbilical cord blood from consenting donors, or use cryopreserved CD34+ cells.

  • Cell Isolation: Isolate mononuclear cells (MNCs) using Ficoll-Paque density gradient centrifugation. If using whole bone marrow or cord blood, a red blood cell lysis step may be necessary.

  • Cell Plating:

    • Prepare a single-cell suspension of MNCs in Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 2% FBS.

    • Perform a viable cell count using trypan blue exclusion.

    • In a sterile tube, mix the cells with methylcellulose-based medium (e.g., MethoCult™) containing recombinant human cytokines (e.g., SCF, GM-CSF, IL-3).

    • Add the novel this compound compound at various concentrations (typically a 7-point dilution series) or the vehicle control (e.g., DMSO). The final concentration of the vehicle should be consistent across all wells and not exceed 0.5%.

    • Dispense the cell/methylcellulose/compound mixture into 35 mm culture dishes or wells of a 6-well plate in duplicate or triplicate.

  • Incubation: Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 14 days.

  • Colony Counting: After 14 days, count the number of CFU-GM colonies (defined as aggregates of 50 or more cells) using an inverted microscope.

  • Data Analysis: Calculate the percentage of colony formation inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value (the concentration that causes 50% inhibition of colony formation) using a suitable software program.

In Vivo Murine Model of Myelosuppression

Objective: To evaluate the effect of a novel this compound compound on hematological parameters in a mouse model.

Methodology:

  • Animal Model: Use female C3H/HeN mice (6-8 weeks old).

  • Acclimatization: Acclimatize the mice to the facility for at least one week before the experiment.

  • Compound Administration:

    • Prepare the novel this compound compound in a suitable vehicle (e.g., sterile water or 0.5% methylcellulose).

    • Administer the compound orally via gavage once daily for a predetermined period (e.g., 7 to 14 days).

    • Include a vehicle control group and a positive control group (e.g., linezolid at a known myelosuppressive dose).

  • Blood Collection:

    • Collect blood samples from the tail vein or retro-orbital sinus at baseline and at various time points during the study.

    • At the end of the study, collect a terminal blood sample via cardiac puncture.

  • Hematological Analysis:

    • Analyze the blood samples for complete blood counts (CBC), including red blood cell (RBC) count, white blood cell (WBC) count, platelet count, and hemoglobin concentration, using an automated hematology analyzer.

  • Data Analysis:

    • Compare the hematological parameters of the treated groups to the vehicle control group at each time point.

    • Perform statistical analysis (e.g., ANOVA followed by Dunnett's post-hoc test) to determine the significance of any observed changes.

Visualizations

Myelosuppression_Pathway cluster_Mitochondrion Mitochondrion cluster_Cell Hematopoietic Progenitor Cell Mito_Ribosome Mitochondrial Ribosome (28S, 39S subunits) Mito_Proteins Mitochondrial-Encoded Proteins (e.g., Cytochrome C Oxidase) Mito_Ribosome->Mito_Proteins Protein Synthesis mtDNA mtDNA mtRNA mtRNA mtDNA->mtRNA Transcription mtRNA->Mito_Ribosome Translation ETC Electron Transport Chain Mito_Proteins->ETC Component of This compound Novel this compound Compound This compound->Mito_Ribosome Inhibition ATP ATP Production ETC->ATP Proliferation Cell Proliferation & Differentiation ATP->Proliferation Energy for Myelosuppression Myelosuppression Proliferation->Myelosuppression Reduced Output Leads to Experimental_Workflow cluster_InVitro In Vitro Assessment cluster_InVivo In Vivo Assessment iv_start Isolate Human Hematopoietic Progenitor Cells iv_treat Treat with Novel This compound Compound (Dose-Response) iv_start->iv_treat iv_culture CFU-GM Assay (14 days) iv_treat->iv_culture iv_end Count Colonies & Determine IC50 iv_culture->iv_end inv_end Analyze Hematological Parameters inv_start Acclimatize C3H Mice inv_treat Daily Oral Dosing with Novel this compound Compound inv_start->inv_treat inv_monitor Monitor Health & Collect Blood Samples inv_treat->inv_monitor inv_monitor->inv_end Troubleshooting_Logic cluster_InVitro In Vitro (CFU-GM Assay) cluster_InVivo In Vivo (Murine Model) start Unexpected Experimental Result iv_issue High Variability or No Colony Growth? start->iv_issue inv_issue No Myelosuppression Observed? start->inv_issue iv_sol1 Check Cell Viability & Culture Conditions iv_issue->iv_sol1 Yes iv_sol2 Verify Pipetting & Cell Plating Technique iv_issue->iv_sol2 Yes iv_issue2 Compound Precipitation? iv_issue->iv_issue2 No iv_sol3 Optimize Solvent & Final Concentration iv_issue2->iv_sol3 Yes inv_sol1 Conduct Dose-Range Finding Study inv_issue->inv_sol1 Yes inv_sol2 Assess Compound Bioavailability (PK) inv_issue->inv_sol2 Yes inv_issue2 High Variability in Hematology Data? inv_issue->inv_issue2 No inv_sol3 Standardize Dosing & Animal Cohorts inv_issue2->inv_sol3 Yes

References

Validation & Comparative

Validating the Target Engagement of Novel Ozolinones: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of methodologies for validating the target engagement of novel ozolinones, a promising class of synthetic antibiotics. It offers a detailed comparison with established alternatives, supported by experimental data and protocols, to aid researchers in the effective evaluation of new chemical entities.

Introduction to Ozolinones and Target Engagement

Ozolinones are a class of synthetic antibacterial agents that combat multidrug-resistant Gram-positive bacteria. Their unique mechanism of action involves the inhibition of bacterial protein synthesis. This is achieved by binding to the 50S ribosomal subunit, which prevents the formation of a functional 70S initiation complex, a crucial step in bacterial translation. The primary molecular target is the 23S ribosomal RNA (rRNA) within the 50S subunit.

Validating that a novel ozolinone effectively binds to its intended ribosomal target within a complex cellular environment is a critical step in drug development. Target engagement assays provide the necessary evidence to link the compound's chemical structure to its biological activity and therapeutic potential. This guide explores and compares key experimental approaches for confirming and quantifying the target engagement of novel ozolinones.

Comparative Analysis of Target Engagement Assays

A variety of biophysical and cell-based assays can be employed to validate and quantify the interaction between novel ozolinones and their ribosomal target. The following tables summarize quantitative data from different methodologies, comparing novel ozolinones to the well-established this compound, Linezolid, and other ribosome-targeting antibiotics.

Data Presentation

Table 1: Comparative Intracellular Activity of Radezolid and Linezolid

OrganismCompoundEC50 (mg/L)[1]
L. monocytogenesRadezolid0.08
Linezolid0.8
S. aureusRadezolid0.15
Linezolid1.2
L. pneumophilaRadezolid0.4
Linezolid2.0
S. epidermidisRadezolid0.1
Linezolid1.0

Table 2: Comparative Ribosomal Binding Affinity of Ozolinones

CompoundMethodTargetKd (nM)
LinezolidFluorescence Polarization70S Ribosome~5
RadezolidNot Specified70S RibosomeNot Specified

Note: While a direct Kd for Radezolid from a comparable binding assay was not found in the literature, studies consistently show it has a higher potency, suggesting a potentially lower Kd than Linezolid.

Table 3: Minimum Inhibitory Concentration (MIC) of Novel Ozolinones and Comparators

OrganismRadezolid MIC (mg/L)[2]Linezolid MIC (mg/L)[2]Macrolide (Erythromycin) MIC (mg/L)
S. aureus (MSSA)0.52>128
S. aureus (MRSA)0.52>128
E. faecalis0.252>128

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify target engagement in intact cells by measuring the thermal stabilization of a target protein upon ligand binding.

Protocol for Bacterial CETSA:

  • Bacterial Culture: Grow the bacterial strain of interest (e.g., Staphylococcus aureus) to the mid-logarithmic phase in an appropriate broth medium.

  • Compound Treatment: Aliquot the bacterial culture into PCR tubes. Treat the cells with a range of concentrations of the novel this compound or a control compound (e.g., Linezolid, DMSO vehicle). Incubate at 37°C for 1 hour to allow for compound uptake.

  • Heat Challenge: Place the PCR tubes in a thermal cycler and apply a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by a 3-minute incubation at room temperature.

  • Cell Lysis: Lyse the bacterial cells. A common method is to use a combination of lysozyme treatment and sonication or bead beating to ensure efficient cell wall disruption.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Protein Quantification: Carefully collect the supernatant containing the soluble proteins. Determine the protein concentration using a standard method like the BCA assay.

  • Western Blot Analysis: Separate the soluble proteins by SDS-PAGE and transfer them to a PVDF membrane. Probe the membrane with a primary antibody specific for a ribosomal protein of the 50S subunit (e.g., L2 or L3) as a surrogate marker for the ribosome's stability. Use a corresponding HRP-conjugated secondary antibody for detection.

  • Data Analysis: Quantify the band intensities from the Western blot. Plot the percentage of soluble ribosomal protein against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement. For isothermal dose-response experiments, plot the soluble protein percentage at a fixed temperature against the compound concentration to determine the EC50.

Biochemical Assay: Fluorescence Polarization

This assay measures the binding of a fluorescently labeled ligand to the ribosome and its displacement by a test compound.

Protocol for Ribosomal Binding Assay:

  • Reagent Preparation:

    • Fluorescent Probe: Synthesize a fluorescently labeled this compound (e.g., BODIPY-labeled Linezolid).

    • Ribosomes: Isolate 70S ribosomes from the target bacterial strain.

    • Assay Buffer: Prepare a suitable binding buffer (e.g., 20 mM HEPES-KOH pH 7.6, 100 mM NH₄Cl, 10 mM MgCl₂, 2 mM DTT).

  • Assay Setup: In a low-volume, black 384-well plate, add a constant concentration of the fluorescent probe and the 70S ribosomes.

  • Competition: Add serial dilutions of the novel this compound or a known binder (unlabeled Linezolid) to the wells. Include control wells with no competitor.

  • Incubation: Incubate the plate at room temperature for 30 minutes to allow the binding to reach equilibrium.

  • Measurement: Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters.

  • Data Analysis: Plot the fluorescence polarization values as a function of the competitor concentration. Fit the data to a competitive binding model to determine the IC50 value, which can then be used to calculate the binding affinity (Kᵢ) of the novel this compound.

Reporter Gene Assay for Protein Synthesis Inhibition

This cell-based assay utilizes a reporter gene, such as luciferase, to indirectly measure the inhibition of protein synthesis.

Protocol for Bacterial Reporter Gene Assay:

  • Reporter Strain Construction: Engineer a bacterial strain (e.g., Bacillus subtilis or Staphylococcus aureus) to express a luciferase gene (e.g., NanoLuc) under the control of an inducible promoter.[3][4]

  • Bacterial Culture and Induction: Grow the reporter strain to the early-to-mid logarithmic phase. Induce the expression of the luciferase gene according to the specific promoter system (e.g., addition of an inducer molecule).

  • Antibiotic Treatment: Aliquot the induced culture into a 96-well plate. Add serial dilutions of the novel this compound, Linezolid, a macrolide (as a comparator), and a vehicle control.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 1-2 hours) to allow for protein synthesis inhibition.

  • Lysis and Luminescence Measurement:

    • For intracellular luciferase measurement, lyse the cells using a suitable lysis reagent.

    • Add the luciferase substrate to the lysate.

    • Measure the luminescence using a plate reader.

  • Data Analysis: Normalize the luminescence signal to the cell density (OD600) to account for any bactericidal effects. Plot the normalized luciferase activity against the antibiotic concentration and fit the data to a dose-response curve to determine the IC50 value for protein synthesis inhibition.

Visualizing Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts in this compound target engagement.

cluster_0 Bacterial Protein Synthesis Initiation cluster_1 This compound Action mRNA mRNA Initiation_Complex 30S Initiation Complex mRNA->Initiation_Complex 30S_Subunit 30S Ribosomal Subunit 30S_Subunit->Initiation_Complex fMet_tRNA fMet-tRNA fMet_tRNA->Initiation_Complex 70S_Complex 70S Initiation Complex Initiation_Complex->70S_Complex 50S_Subunit 50S Ribosomal Subunit 50S_Subunit->70S_Complex Protein_Synthesis Protein Synthesis (Elongation) 70S_Complex->Protein_Synthesis This compound This compound This compound->50S_Subunit Binds to 23S rRNA Start Start Culture Culture Bacterial Cells Start->Culture Treat Treat with this compound and Controls Culture->Treat Heat Apply Temperature Gradient Treat->Heat Lyse Lyse Cells Heat->Lyse Centrifuge Centrifuge to Pellet Aggregated Proteins Lyse->Centrifuge Supernatant Collect Supernatant (Soluble Proteins) Centrifuge->Supernatant Western_Blot Western Blot for Target Protein Supernatant->Western_Blot Analyze Analyze Data (Melting Curve/EC50) Western_Blot->Analyze End End Analyze->End Ozolinones Ozolinones (e.g., Radezolid) - Bind to A-site of PTC - Prevent formation of 70S initiation complex - No cross-resistance with other classes Macrolides Macrolides (e.g., Erythromycin) - Bind in nascent peptide exit tunnel - Inhibit translocation of peptidyl-tRNA - Resistance via target modification (Erm methyltransferases) Comparison Comparison of 50S Subunit Inhibitors Comparison->Ozolinones Comparison->Macrolides

References

Oxolinone vs. Vancomycin: A Comparative Analysis of Efficacy in Treating Gram-Positive Infections

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of the oxazolidinone class of antibiotics, represented by linezolid, and the glycopeptide antibiotic vancomycin. The analysis is supported by a synthesis of in vitro, in vivo, and clinical data to inform research and development in antibacterial therapies.

Executive Summary

Both oxazolidinones (linezolid) and vancomycin are critical therapeutic options for serious Gram-positive infections, particularly those caused by methicillin-resistant Staphylococcus aureus (MRSA). While vancomycin has long been a cornerstone of treatment, the emergence of strains with reduced susceptibility and concerns about its pharmacokinetic/pharmacodynamic profile have highlighted the need for alternatives. Linezolid, the first clinically approved oxazolidinone, offers a distinct mechanism of action and favorable pharmacokinetic properties, including high oral bioavailability. This comparison delves into the quantitative data from various studies to provide a clear picture of their relative efficacy.

Data Presentation: Quantitative Efficacy Comparison

The following tables summarize the key efficacy data for linezolid and vancomycin from in vitro, in vivo, and clinical studies.

In Vitro Susceptibility Data

Table 1: Minimum Inhibitory Concentration (MIC) against Staphylococcus aureus

AntibioticMRSA MIC₅₀ (µg/mL)MRSA MIC₉₀ (µg/mL)VISA/hVISA MIC Range (µg/mL)Reference(s)
Linezolid120.25 - 4[1][2]
Vancomycin1-221 - 8[1][2]

MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. VISA: Vancomycin-Intermediate Staphylococcus aureus; hVISA: heterogeneous Vancomycin-Intermediate Staphylococcus aureus*

In Vivo Efficacy in Animal Models

Table 2: Efficacy in Animal Models of MRSA Infection

Animal ModelEfficacy OutcomeLinezolid ResultVancomycin ResultReference(s)
Rabbit EndocarditisReduction in bacterial load in vegetationsBactericidal at high dosesEfficient in reducing bacterial numbers[3]
Mouse PneumoniaReduction in bacterial density (log₁₀ CFU)1.6 log reduction0.1 log reduction
Mouse PneumoniaSurvival Rate89.5% - 94.7%61.1%
Rat OsteomyelitisReduction in bacterial load (log₁₀ CFU/gram of bone)4.44 log reduction (with rifampin)4.04 log reduction (with rifampin)
Clinical Efficacy in Patients with MRSA Infections

Table 3: Clinical Trial Outcomes in Patients with MRSA Infections

Study/Infection TypeEfficacy EndpointLinezolidVancomycinReference(s)
ZEPHyR Trial (Nosocomial Pneumonia)Clinical Cure Rate (Per-Protocol)57.6% (95/165)46.6% (81/174)
NCT00087490 (Complicated Skin & Soft Tissue Infections - cSSTI)Clinical Success (Oral Linezolid vs. IV Vancomycin)Odds Ratio: 4.0 (p=0.01)-
Meta-analysis (cSSTI)Clinical Cure Rate (MRSA)Significantly higher (RR 1.09)-
Retrospective Analysis (Ventilator-Associated Pneumonia - VAP)Clinical Cure Rate88.9% (24/27)73.3% (63/86)
National Cohort Study (MRSA Infections)In-hospital SurvivalAs effective as vancomycinAs effective as linezolid
National Cohort Study (MRSA Infections)Median Length of Hospital Stay9 days14 days

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
  • Preparation of Bacterial Inoculum: A standardized inoculum of the test organism (e.g., S. aureus) is prepared. This typically involves growing the bacteria in a suitable broth (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB) to a specific turbidity, equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). The inoculum is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antibiotic Dilutions: Serial twofold dilutions of linezolid and vancomycin are prepared in CAMHB in a 96-well microtiter plate. The concentration range should encompass the expected MIC values for the test organism.

  • Inoculation and Incubation: Each well containing the antibiotic dilution is inoculated with the prepared bacterial suspension. A growth control well (containing broth and bacteria but no antibiotic) and a sterility control well (containing only broth) are included. The plate is incubated at 35°C ± 2°C for 18-24 hours.

  • Reading the MIC: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Time-Kill Curve Assay
  • Inoculum Preparation: A logarithmic-phase culture of the test bacteria is prepared in a suitable broth (e.g., CAMHB) to a starting density of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.

  • Exposure to Antibiotics: The bacterial suspension is aliquoted into flasks or tubes containing linezolid or vancomycin at various concentrations (e.g., 1x, 2x, 4x, 8x the MIC). A growth control flask without any antibiotic is also included.

  • Sampling and Viable Cell Counting: At predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours), aliquots are withdrawn from each flask. Serial tenfold dilutions of these aliquots are made in sterile saline or phosphate-buffered saline (PBS). A specific volume of each dilution is plated onto a suitable agar medium (e.g., Tryptic Soy Agar).

  • Incubation and Colony Counting: The agar plates are incubated at 37°C for 18-24 hours, after which the number of colony-forming units (CFU) is counted.

  • Data Analysis: The log₁₀ CFU/mL is plotted against time for each antibiotic concentration. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.

In Vivo Animal Model: MRSA Foreign Body Osteomyelitis in Rats
  • Animal Model: Adult Wistar rats are used. Anesthesia is induced, and a surgical site over the proximal tibia is prepared.

  • Infection Induction: A hole is drilled into the proximal tibia, and a suspension of MRSA is inoculated into the medullary cavity. A sterile titanium wire is then implanted into the inoculated site to serve as a foreign body. The wound is closed, and the animals are allowed to recover. The infection is allowed to establish for a period of approximately four weeks to become chronic.

  • Treatment Regimen: The rats are randomized into treatment and control groups. Treatment groups may receive intraperitoneal injections of linezolid (e.g., 35 mg/kg twice daily), vancomycin (e.g., 50 mg/kg twice daily), or a combination with other agents like rifampin. A control group receives no treatment. The treatment duration is typically 21 days.

  • Efficacy Assessment: At the end of the treatment period, the animals are euthanized. The implanted wire and the surrounding bone are aseptically removed. The wire is cultured qualitatively for the presence of bacteria. The bone is homogenized, and quantitative cultures are performed to determine the bacterial load (CFU/gram of bone). A significant reduction in bacterial load compared to the control group indicates treatment efficacy.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

vancomycin_mechanism cluster_cell_wall Bacterial Cell Wall Synthesis Lipid_II Lipid II Precursor (with D-Ala-D-Ala terminus) Transglycosylase Transglycosylase Lipid_II->Transglycosylase Polymerization Peptidoglycan_Chain Growing Peptidoglycan Chain Transglycosylase->Peptidoglycan_Chain Weakened_Cell_Wall Weakened Cell Wall Transpeptidase Transpeptidase (Penicillin-Binding Protein) Cross_linked_Peptidoglycan Cross-linked Peptidoglycan (Stable Cell Wall) Transpeptidase->Cross_linked_Peptidoglycan Peptidoglycan_Chain->Transpeptidase Cross-linking Vancomycin Vancomycin Vancomycin->Lipid_II Binds to D-Ala-D-Ala Inhibition1->Transglycosylase Blocks substrate Inhibition2->Transpeptidase Steric hindrance Cell_Lysis Cell Lysis Weakened_Cell_Wall->Cell_Lysis

Caption: Mechanism of action of Vancomycin.

linezolid_mechanism cluster_ribosome Bacterial Protein Synthesis Initiation 30S_subunit 30S Ribosomal Subunit 70S_initiation_complex Functional 70S Initiation Complex 30S_subunit->70S_initiation_complex mRNA mRNA mRNA->70S_initiation_complex fMet_tRNA fMet-tRNA fMet_tRNA->70S_initiation_complex 50S_subunit 50S Ribosomal Subunit 50S_subunit->70S_initiation_complex Protein_Synthesis Protein Synthesis 70S_initiation_complex->Protein_Synthesis Inhibition Inhibition of Protein Synthesis Linezolid Linezolid (Oxazolidinone) Binding_Site->50S_subunit Prevents association with 30S complex Bacteriostasis Bacteriostasis Inhibition->Bacteriostasis

Caption: Mechanism of action of Linezolid.

experimental_workflow_mic Start Start: MIC Assay Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Inoculate_Plate Inoculate Plate with Bacterial Suspension Prepare_Inoculum->Inoculate_Plate Serial_Dilutions Prepare Serial Dilutions of Antibiotics in 96-well plate Serial_Dilutions->Inoculate_Plate Incubate Incubate at 35°C for 18-24 hours Inoculate_Plate->Incubate Read_Results Read Results: Determine Lowest Concentration with No Visible Growth Incubate->Read_Results End End: MIC Value Read_Results->End

Caption: Workflow for MIC determination.

experimental_workflow_time_kill Start Start: Time-Kill Assay Prepare_Inoculum Prepare Log-Phase Bacterial Inoculum Start->Prepare_Inoculum Add_Antibiotics Add Antibiotics at Different MIC Multiples Prepare_Inoculum->Add_Antibiotics Incubate_Cultures Incubate Cultures at 37°C Add_Antibiotics->Incubate_Cultures Collect_Samples Collect Samples at Multiple Time Points (0, 2, 4, 6, 8, 24h) Incubate_Cultures->Collect_Samples Serial_Dilute Perform Serial Dilutions and Plate on Agar Collect_Samples->Serial_Dilute Incubate_Plates Incubate Plates for 18-24 hours Serial_Dilute->Incubate_Plates Count_CFU Count Colonies (CFU) Incubate_Plates->Count_CFU Plot_Data Plot log10 CFU/mL vs. Time Count_CFU->Plot_Data End End: Time-Kill Curve Plot_Data->End

Caption: Workflow for Time-Kill Curve Assay.

References

The Ascending Class of Oxazolidinones: A Comparative Guide to Efficacy in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the ongoing battle against antimicrobial resistance, the oxazolidinone class of antibiotics continues to be a critical area of research and development. Building upon the foundation of linezolid, a new generation of oxazolidinones is emerging with promises of enhanced efficacy, improved safety profiles, and expanded spectra of activity. This guide provides a comparative analysis of the in vivo efficacy of several novel oxazolidinones—TBI-223, Tedizolid, and Contezolid—validated in established animal models of bacterial infection. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these next-generation antibacterial agents.

Mechanism of Action: A Shared Foundation

Oxazolidinones exert their antibacterial effect by inhibiting bacterial protein synthesis.[1][2][3] They bind to the 50S ribosomal subunit at the peptidyl transferase center (PTC), preventing the formation of the initiation complex necessary for the translation process.[4] This unique mechanism of action minimizes the likelihood of cross-resistance with other antibiotic classes that target protein synthesis.[3]

Oxazolidinone Mechanism of Action cluster_ribosome Bacterial Ribosome 50S_subunit 50S Subunit 70S_complex 70S Initiation Complex 50S_subunit->70S_complex Forms Inhibition Inhibition 50S_subunit->Inhibition 30S_subunit 30S Subunit 30S_subunit->70S_complex Forms Protein_Synthesis Protein Synthesis 70S_complex->Protein_Synthesis Initiates mRNA mRNA mRNA->30S_subunit Binds to tRNA Initiator tRNA tRNA->70S_complex Binds to Oxazolidinone New Oxazolidinones Oxazolidinone->50S_subunit Binds to Inhibition->70S_complex Prevents Formation

Figure 1: Mechanism of action of oxazolidinone antibiotics.

Comparative In Vivo Efficacy of New Oxazolidinones

The following sections detail the efficacy of novel oxazolidinones in various murine infection models. The data is summarized in tables for ease of comparison, followed by detailed experimental protocols.

TBI-223: A Promising Candidate Against MRSA

TBI-223 is a novel oxazolidinone that has demonstrated comparable efficacy to linezolid in multiple mouse models of methicillin-resistant Staphylococcus aureus (MRSA) infection. Studies suggest that TBI-223 may have a better safety profile, particularly concerning myelosuppression, a known side effect of long-term linezolid use.

Table 1: Efficacy of TBI-223 vs. Linezolid in MRSA Infection Models

Animal ModelBacterial StrainTreatment (Dosage)Key Efficacy EndpointOutcomeReference
Bacteremia MRSA (SAP231)TBI-223 (80 & 160 mg/kg, BID) vs. Linezolid (40 & 80 mg/kg, BID)Survival RateTBI-223 and Linezolid fully protected mice, resulting in 100% survival.
Skin Wound Infection MRSATBI-223 (80 & 160 mg/kg, BID) vs. Linezolid (40 & 80 mg/kg, BID)Reduction in Bacterial BurdenBoth drugs showed comparable dose-dependent efficacy in reducing bacterial load.
Orthopedic Implant Infection MRSATBI-223 (80 & 160 mg/kg, BID) vs. Linezolid (40 & 80 mg/kg, BID)Reduction in Bacterial BurdenTBI-223 and Linezolid had comparable efficacy in reducing bacterial burden on the implant.
  • Bacteremia Model:

    • Animal Strain: Not specified.

    • Inoculum: 5 x 107 CFU of MRSA strain SAP231 administered intravenously via the retro-orbital vein.

    • Treatment: Initiated 4 hours post-infection and continued every 12 hours for up to 7 days.

    • Groups: Sham (vehicle), Linezolid (40 mg/kg/dose), Linezolid (80 mg/kg/dose), TBI-223 (80 mg/kg/dose), TBI-223 (160 mg/kg/dose).

    • Endpoint: Survival monitored over time.

  • Skin Wound and Orthopedic Implant Infection Models:

    • Animal Strain: Not specified.

    • Infection Models: Established mouse models of MRSA skin wound infection and orthopedic-implant-associated infection were used.

    • Treatment: TBI-223 (80 and 160 mg/kg twice daily) was compared with linezolid (40 and 80 mg/kg twice daily) and sham treatment.

    • Endpoint: Reduction in bacterial burden and disease severity were assessed.

Tedizolid: Potent Activity Against Gram-Positive Pathogens

Tedizolid, the active moiety of the prodrug tedizolid phosphate, is an oxazolidinone with enhanced potency against a range of Gram-positive bacteria, including MRSA.

Table 2: Efficacy of Tedizolid vs. Linezolid in Murine Infection Models

Animal ModelBacterial Strain(s)Treatment (Dosage)Key Efficacy EndpointOutcomeReference
Thigh Infection MRSA (4 strains), MSSA (1 strain)Tedizolid (simulated human 200 mg Q24h) vs. Linezolid (simulated human 600 mg Q12h)Change in Bacterial Density (log10 CFU)Both agents were bacteriostatic at 24h and bactericidal at 72h, with no sustained significant difference in efficacy.
Hematogenous Pulmonary Infection MRSATedizolid (20 mg/kg, QD) vs. Linezolid (120 mg/kg, BID)Survival Rate & Bacterial Count in LungsBoth drugs significantly improved survival and reduced bacterial counts compared to control.
Peritonitis E. faecium, E. faecalis, MRSATedizolid (10 mg/kg, Q24h, p.o.) vs. Linezolid (80 mg/kg, Q12h, p.o.)Survival/Bacterial LoadTedizolid was comparable to linezolid against most strains.
  • Thigh Infection Model:

    • Animal Strain: Immunocompetent mice.

    • Inoculum: Intramuscular injection of MRSA or MSSA strains.

    • Treatment: Dosing regimens were designed to simulate human steady-state free-drug area under the concentration-time curve (fAUC) for a 200 mg once-daily oral dose of tedizolid and a 600 mg twice-daily intravenous dose of linezolid.

    • Endpoint: Thighs were harvested at multiple time points up to 72 hours to determine the change in bacterial density.

  • Hematogenous Pulmonary Infection Model:

    • Animal Strain: Not specified.

    • Inoculum: Intravenous injection of MRSA to establish a lung infection.

    • Treatment: Mice were treated with saline (control), vancomycin, linezolid (120 mg/kg twice daily), or tedizolid (20 mg/kg once daily).

    • Endpoint: Survival rates and bacterial counts in the lungs were measured at 26 and 36 hours post-inoculation.

  • Peritonitis Model:

    • Animal Strain: Not specified.

    • Inoculum: Intraperitoneal inoculation with approximately 10 times the LD50 of the test bacteria.

    • Treatment: Initiated 1 hour post-inoculation. Tedizolid was administered at 10 mg/kg orally every 24 hours, and linezolid at 80 mg/kg orally every 12 hours.

    • Endpoint: Efficacy was assessed based on survival and bacterial load.

Contezolid: A New Contender for Tuberculosis Treatment

Contezolid (MRX-I) has demonstrated promising activity against Mycobacterium tuberculosis in preclinical models, positioning it as a potential alternative to linezolid in tuberculosis treatment regimens.

Table 3: Efficacy of Contezolid vs. Linezolid in a Murine Tuberculosis Model

Animal ModelBacterial StrainTreatment (Dosage)Key Efficacy EndpointOutcomeReference
Pulmonary Tuberculosis M. tuberculosis ErdmanContezolid (100 mg/kg, QD) vs. Linezolid (100 mg/kg, QD)Reduction in Lung Bacterial Load (log10 CFU)Both drugs significantly reduced bacterial load compared to controls, with no significant difference between them.
Pulmonary Tuberculosis M. tuberculosis H37RvContezolid (50, 100, 200 mg/kg) vs. Linezolid (50, 100 mg/kg)Reduction in Lung Bacterial Load (log10 CFU)Contezolid exhibited dose-dependent bactericidal activity similar to linezolid.
  • Pulmonary Tuberculosis Model (Erdman Strain):

    • Animal Strain: BALB/c mice.

    • Inoculum: Intranasal infection with M. tuberculosis Erdman.

    • Treatment: Initiated at a defined time post-infection and administered daily by gavage.

    • Groups: Untreated controls, Linezolid (100 mg/kg), Contezolid (100 mg/kg once daily, and other dosing regimens).

    • Endpoint: Bacterial load in the lungs was determined by colony-forming unit (CFU) counts.

  • Pulmonary Tuberculosis Model (H37Rv Strain):

    • Animal Strain: BALB/c mice.

    • Inoculum: Not specified.

    • Treatment: Started 2 weeks post-infection. Mice received various doses of contezolid or linezolid, alone or in combination with bedaquiline and pretomanid, for 4 weeks.

    • Endpoint: Mean lung CFU counts were determined after 4 weeks of treatment.

Experimental Workflow for In Vivo Efficacy Testing

The validation of new antimicrobial agents relies on a standardized workflow to ensure the reproducibility and reliability of the findings. The following diagram illustrates a typical experimental workflow for assessing the in vivo efficacy of a new oxazolidinone in a murine infection model.

Experimental Workflow Start Start Animal_Acclimatization Animal Acclimatization Start->Animal_Acclimatization Infection Induce Infection (e.g., IV, IP, IM) Animal_Acclimatization->Infection Randomization Randomize into Treatment Groups Infection->Randomization Treatment Administer Treatment (Test Compound, Comparator, Vehicle) Randomization->Treatment Monitoring Monitor Health Status (Weight, Clinical Signs) Treatment->Monitoring Endpoint Endpoint Determination (e.g., Bacterial Load, Survival) Monitoring->Endpoint Data_Analysis Statistical Analysis Endpoint->Data_Analysis Conclusion Draw Conclusions on Efficacy Data_Analysis->Conclusion End End Conclusion->End

Figure 2: General experimental workflow for in vivo efficacy studies.

Conclusion

The new oxazolidinones TBI-223, tedizolid, and contezolid have demonstrated significant in vivo efficacy in various animal models, often comparable to the established agent linezolid. These findings, supported by detailed experimental data, provide a strong rationale for their continued development. For researchers and drug developers, the choice of a lead candidate will depend on a comprehensive evaluation of its efficacy against target pathogens, its pharmacokinetic/pharmacodynamic profile, and, crucially, its long-term safety. The data presented in this guide serves as a foundational resource for such comparative assessments.

References

A Comparative Guide to the Pharmacokinetics of Ozolinone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The ozolinone class of antibiotics has emerged as a critical tool in the fight against multidrug-resistant Gram-positive bacteria. Understanding the pharmacokinetic profiles of different this compound derivatives is paramount for optimizing dosing regimens, predicting efficacy, and ensuring patient safety. This guide provides a comparative analysis of the pharmacokinetics of key this compound derivatives, supported by experimental data and detailed methodologies.

Comparative Pharmacokinetic Parameters

The following table summarizes the key human pharmacokinetic parameters for five prominent this compound derivatives: linezolid, tedizolid, delpazolid, sutezolid, and radezolid. These parameters are crucial for predicting the absorption, distribution, metabolism, and excretion (ADME) of a drug, which collectively determine its therapeutic window and potential for adverse effects.

ParameterLinezolidTedizolidDelpazolidSutezolidRadezolid
Maximum Plasma Concentration (Cmax) 12-26 µg/mL (600 mg dose)[1]~2.2 µg/mL (200 mg dose)5,012.98 ± 2,451.42 µg/L (400 mg dose)[2]Increases less than proportionally with dose[3][4][5]-
Time to Cmax (Tmax) 1-2 hours~3.5 hours~1 hour--
Area Under the Curve (AUC) 108-138 mL/min (clearance)21.6-123.1 mg∙h/L (200-1200 mg/day)7,474.84 ± 2,270.59 µg·h/L (400 mg dose)Increases proportionally with dose-
Volume of Distribution (Vd) 30-50 L~100 L---
Clearance (CL) 108-138 mL/min-40.3 L/h (for a 70kg person)--
Half-life (t1/2) 5-7 hours~11 hours1.64 hours (800 mg oral dose)--
Oral Bioavailability ~100%~91%99-100% (800 mg dose)--
Plasma Protein Binding 31%70-90%37%48%-

Experimental Protocols

A thorough understanding of the methodologies used to generate pharmacokinetic data is essential for its correct interpretation. Below are detailed protocols for key experiments cited in this guide.

In Vivo Pharmacokinetic Study in Humans

This protocol outlines a standard design for a clinical pharmacokinetic study to determine the ADME properties of an this compound derivative after oral and intravenous administration.

1. Study Design: A typical study would involve a randomized, open-label, single-dose, two-way crossover design.

2. Subject Recruitment: Healthy adult volunteers are recruited after providing informed consent. Exclusion criteria typically include a history of significant medical conditions, allergies to the drug class, and use of concomitant medications.

3. Drug Administration:

  • Oral Administration: Subjects receive a single oral dose of the this compound derivative (e.g., 400 mg) after an overnight fast.

  • Intravenous Administration: A single intravenous dose is administered over a specified period.

4. Blood Sampling: Serial blood samples are collected at predefined time points before and after drug administration (e.g., pre-dose, and at 1, 2, 4, 8, 12, and 24 hours post-dose).

5. Sample Processing and Analysis: Blood samples are centrifuged to separate plasma, which is then stored frozen until analysis. Plasma concentrations of the drug and its metabolites are determined using a validated bioanalytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

6. Pharmacokinetic Analysis: Pharmacokinetic parameters such as Cmax, Tmax, AUC, Vd, CL, and half-life are calculated from the plasma concentration-time data using non-compartmental or compartmental analysis.

Determination of this compound Derivatives in Human Plasma by LC-MS/MS

This method allows for the simultaneous quantification of multiple this compound antimicrobials in human plasma.

1. Sample Preparation:

  • Plasma samples are thawed, and a small aliquot (e.g., 50 µL) is mixed with an internal standard solution.

  • Proteins are precipitated by adding a solvent like acetonitrile.

  • The mixture is centrifuged, and the supernatant is transferred for analysis.

2. Chromatographic Separation:

  • Chromatographic separation is achieved on a C18 column with gradient elution.

  • The mobile phase typically consists of a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile).

3. Mass Spectrometric Detection:

  • Detection is performed using a triple-quadrupole mass spectrometer with positive electrospray ionization (ESI+).

  • The analysis is conducted in the multiple reaction monitoring (MRM) mode, targeting specific precursor-to-product ion transitions for each analyte and the internal standard.

4. Method Validation: The method is validated according to regulatory guidelines for bioanalytical method validation, assessing parameters such as selectivity, linearity, accuracy, precision, recovery, and stability.

Visualizing Key Concepts

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the mechanism of action of this compound derivatives and a typical workflow for a pharmacokinetic study.

cluster_ribosome Bacterial Ribosome 50S_subunit 50S Subunit Initiation_Complex 70S Initiation Complex (fMet-tRNA at P-site) 50S_subunit->Initiation_Complex Inhibition Inhibition 30S_subunit 30S Subunit 30S_subunit->Initiation_Complex mRNA binding A_site A-site P_site P-site This compound This compound Derivative This compound->50S_subunit Binds to 23S rRNA at A-site/P-site interface Protein_Synthesis Protein Synthesis (Elongation) Initiation_Complex->Protein_Synthesis Inhibition->Initiation_Complex Prevents formation

Caption: Mechanism of action of this compound derivatives on the bacterial ribosome.

Study_Design Study Design (e.g., Crossover) Subject_Recruitment Subject Recruitment (Healthy Volunteers) Study_Design->Subject_Recruitment Drug_Administration Drug Administration (Oral or IV) Subject_Recruitment->Drug_Administration Blood_Sampling Serial Blood Sampling Drug_Administration->Blood_Sampling Sample_Processing Plasma Separation & Storage Blood_Sampling->Sample_Processing Bioanalysis LC-MS/MS Analysis Sample_Processing->Bioanalysis PK_Analysis Pharmacokinetic Parameter Calculation Bioanalysis->PK_Analysis Data_Interpretation Data Interpretation & Reporting PK_Analysis->Data_Interpretation

Caption: General workflow of an in vivo pharmacokinetic study.

References

In Vitro Superiority of Novel Ozolinone Analogues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant bacteria necessitates the development of novel antimicrobial agents. Ozolinone analogues represent a promising class of synthetic antibiotics that exhibit potent activity against a wide range of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). This guide provides a comparative analysis of the in vitro performance of recently developed this compound analogues against established standards, supported by experimental data and detailed methodologies.

Data Presentation: Comparative In Vitro Activity

The following table summarizes the minimum inhibitory concentration (MIC) values of several novel this compound analogues compared to linezolid, a widely used this compound antibiotic. The data highlights the enhanced potency of these new compounds against various clinically relevant bacterial strains.

Compound/AnalogueOrganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
Contezolid MRSA0.5 (MIC⁹⁰)Linezolid1.0 (MIC⁹⁰)
VRE1.0 (MIC⁹⁰)Linezolid1.0 (MIC⁹⁰)
LCB01-0648 MRSA0.5 (MIC⁹⁰)Linezolid2.0 (MIC⁹⁰)
VRE0.5 (MIC⁹⁰)Linezolid2.0 (MIC⁹⁰)
Linezolid-Resistant S. aureus (LRSA)2-4Linezolid8-64
AZD2563 Staphylococci1 (Modal)Linezolid1-2 (Modal)
Pneumococci1 (Modal)Linezolid1-2 (Modal)
Enterococci1-2 (Modal)Linezolid1-2 (Modal)
Tedizolid MRSA (Planktonic)0.5Linezolid1-2
Ranbezolid MRSA (Planktonic)1Linezolid1-2
Radezolid MRSA (Planktonic)1Linezolid1-2
Compound 12h Linezolid-Resistant S. aureus< 0.125Linezolid-
Compound 8c S. aureus ATCC 33591 (MRSA)< 1Linezolid-

Experimental Protocols

The in vitro activity of the this compound analogues is primarily assessed by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, a standardized and widely accepted technique.

Broth Microdilution Method for MIC Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.

1. Preparation of Materials:

  • Test Compounds: Novel this compound analogues and reference antibiotics (e.g., linezolid) are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create stock solutions.
  • Bacterial Strains: Clinically relevant bacterial isolates, including resistant strains (MRSA, VRE), are cultured on appropriate agar plates to obtain fresh colonies.
  • Growth Media: Mueller-Hinton Broth (MHB) is the standard medium for testing most aerobic and facultative anaerobic bacteria.
  • Microtiter Plates: Sterile 96-well microtiter plates are used to perform the serial dilutions and incubate the bacteria.

2. Preparation of Inoculum:

  • A few colonies of the test microorganism are suspended in sterile saline or broth.
  • The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.
  • This suspension is then further diluted in the growth medium to achieve the final desired inoculum concentration in the microtiter wells (typically 5 x 10⁵ CFU/mL).

3. Serial Dilution and Inoculation:

  • A two-fold serial dilution of each test compound is prepared directly in the wells of the 96-well plate using the growth medium.
  • Each well is then inoculated with the prepared bacterial suspension.
  • Control wells are included: a growth control (broth and inoculum, no drug), a sterility control (broth only), and a positive control (a known antibiotic).

4. Incubation:

  • The inoculated microtiter plates are incubated at 35-37°C for 16-20 hours under ambient air conditions.

5. Determination of MIC:

  • Following incubation, the plates are visually inspected for bacterial growth (turbidity).
  • The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth.

Mandatory Visualizations

Signaling Pathway: this compound Mechanism of Action

This compound analogues exert their antibacterial effect by inhibiting bacterial protein synthesis at a very early stage. They bind to the 50S ribosomal subunit, preventing the formation of the initiation complex, a crucial step for the translation of messenger RNA (mRNA) into proteins.[1][2] This unique mechanism of action reduces the likelihood of cross-resistance with other classes of antibiotics that target protein synthesis at different stages.

This compound Mechanism of Action cluster_ribosome Bacterial Ribosome 50S_subunit 50S Subunit Initiation_Complex 70S Initiation Complex 50S_subunit->Initiation_Complex associates with 30S_subunit 30S Subunit 30S_subunit->Initiation_Complex associates with PTC Peptidyl Transferase Center (PTC) on 23S rRNA This compound Novel this compound Analogue This compound->PTC binds to This compound->Initiation_Complex mRNA mRNA mRNA->30S_subunit binds fMet_tRNA fMet-tRNA fMet_tRNA->30S_subunit binds Protein_Synthesis Protein Synthesis (Translation) Initiation_Complex->Protein_Synthesis Inhibition INHIBITION

Caption: Mechanism of action of this compound analogues.

Experimental Workflow: In Vitro Assessment of Novel Analogues

The following diagram illustrates the typical workflow for the initial in vitro evaluation of novel this compound analogues.

Experimental Workflow Start Start: Synthesis of Novel this compound Analogues Primary_Screening Primary Screening: Agar Disk Diffusion Start->Primary_Screening MIC_Determination Quantitative Assessment: Broth Microdilution MIC Assay Primary_Screening->MIC_Determination Panel_Testing Panel Testing against Resistant Strains (MRSA, VRE) MIC_Determination->Panel_Testing Time_Kill Time-Kill Kinetic Assays Panel_Testing->Time_Kill Data_Analysis Data Analysis and Comparison with Controls Time_Kill->Data_Analysis Lead_Identification Lead Candidate Identification Data_Analysis->Lead_Identification End Further Preclinical Development Lead_Identification->End

Caption: Workflow for in vitro antibacterial assessment.

Logical Relationship: Structure-Activity Relationship (SAR) Considerations

The development of superior this compound analogues is guided by understanding the relationship between their chemical structure and antibacterial activity. Modifications to different parts of the this compound scaffold can significantly impact potency, spectrum of activity, and safety profiles.

SAR Ozolinone_Scaffold This compound Core Scaffold A-Ring (Oxazolidinone) B-Ring (Phenyl) C-Ring (e.g., Morpholine) A_Ring_Mod A-Ring (C-5 Side Chain) Modifications Ozolinone_Scaffold:head->A_Ring_Mod B_Ring_Mod B-Ring Modifications Ozolinone_Scaffold:head->B_Ring_Mod C_Ring_Mod C-Ring Modifications Ozolinone_Scaffold:head->C_Ring_Mod Improved_Potency Improved Potency & Activity against Resistant Strains A_Ring_Mod->Improved_Potency leads to Broadened_Spectrum Broadened Spectrum (incl. Gram-negative) B_Ring_Mod->Broadened_Spectrum can influence C_Ring_Mod->Improved_Potency can lead to Enhanced_Safety Enhanced Safety Profile (e.g., reduced MAO inhibition) C_Ring_Mod->Enhanced_Safety can improve

Caption: this compound structure-activity relationships.

References

validation of new ozolinone compounds against clinical isolates

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of new ozolinone compounds against clinically relevant bacterial isolates. It provides supporting experimental data, detailed methodologies for key experiments, and visual representations of workflows and signaling pathways.

The rise of multidrug-resistant bacteria necessitates the development of novel antimicrobial agents. Ozolinones are a promising class of synthetic antibiotics that inhibit bacterial protein synthesis, showing potent activity against a range of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1][2] This guide focuses on the validation of new this compound compounds, comparing their in vitro activity with established alternatives.

Comparative In Vitro Activity of New this compound Compounds

The antibacterial efficacy of new this compound compounds is primarily evaluated by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium.[3] Lower MIC values are indicative of greater potency. The following table summarizes the MIC values of several new this compound compounds against key clinical isolates, alongside comparator antibiotics.

CompoundMethicillin-Resistant Staphylococcus aureus (MRSA) MIC (μg/mL)Vancomycin-Resistant Enterococcus faecium (VRE) MIC (μg/mL)Linezolid-Resistant S. aureus (LRSA) MIC (μg/mL)
New Ozolinones
LCB01-06480.5 (MIC₉₀)[4]0.5 (MIC₉₀)[5]2–4
Tedizolid0.25–0.50.5–1.0Not widely reported
Contezolid (MRX-I)0.5 (MIC₉₀)1.0 (MIC₉₀)Not widely reported
SutezolidPotent activity reported against MtbNot widely reported for VRENot widely reported
DelpazolidPotent activity reported against MtbNot widely reported for VRENot widely reported
Comparator Antibiotics
Linezolid0.5–4.01.0–4.08–64
Vancomycin0.125–2ResistantNot applicable
DaptomycinMICs not higher than contezolidMICs not higher than contezolidNot applicable
TigecyclineLower MICs than contezolidLower MICs than contezolidNot applicable

Experimental Protocols

Accurate and reproducible experimental data are crucial for the validation of new antimicrobial compounds. Below are detailed methodologies for two key in vitro assays.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method is a standard for determining the MIC of an antimicrobial agent.

1. Preparation of Materials:

  • Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) is commonly used.

  • Antimicrobial Agent: Prepare a stock solution of the test compound at a concentration at least twice the highest desired test concentration.

  • Bacterial Inoculum: From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies. Inoculate the colonies into a tube containing 5 mL of CAMHB and incubate at 37°C until the turbidity is equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

2. Assay Procedure:

  • In a 96-well microtiter plate, perform a two-fold serial dilution of the antimicrobial agent in CAMHB to achieve a range of desired concentrations.

  • Add the standardized bacterial inoculum to each well.

  • Include a growth control well (inoculum without antibiotic) and a sterility control well (broth only).

  • Incubate the plate at 35 ± 2°C for 16-20 hours.

3. Interpretation of Results:

  • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.

Time-Kill Assay

This assay provides information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

1. Preparation:

  • Prepare bacterial inoculum and antimicrobial agent dilutions at desired concentrations (e.g., 1x, 4x, 8x MIC) in a suitable broth.

2. Assay Procedure:

  • Dispense the bacterial suspension into tubes containing the different concentrations of the antimicrobial agent and a growth control tube.

  • Incubate all tubes at 37°C, with shaking.

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), collect aliquots from each tube.

  • Perform serial 10-fold dilutions of the collected aliquots in sterile saline.

  • Plate a specific volume of each dilution onto agar plates.

  • Incubate the plates at 37°C for 18-24 hours.

3. Data Analysis:

  • Count the number of colonies on the plates to determine the CFU/mL at each time point.

  • Plot the log₁₀ CFU/mL against time. A bactericidal effect is generally defined as a ≥ 3-log₁₀ (99.9%) reduction in the CFU/mL from the initial inoculum.

Visualizing Experimental and Logical Frameworks

Mechanism of Action of Ozolinones

Ozolinones exert their antibacterial effect by inhibiting protein synthesis. They bind to the 50S ribosomal subunit, preventing the formation of the initiation complex, a critical step in bacterial translation. This unique mechanism of action means there is no cross-resistance with other classes of protein synthesis inhibitors.

This compound Mechanism of Action cluster_ribosome Bacterial Ribosome 50S_subunit 50S Subunit Initiation_Complex 70S Initiation Complex (fMet-tRNA + mRNA + 30S + 50S) 30S_subunit 30S Subunit This compound This compound Compound Binding Binds to P-site on 23S rRNA of 50S subunit This compound->Binding Binding->50S_subunit Inhibition Inhibition Binding->Inhibition Protein_Synthesis Protein Synthesis Initiation_Complex->Protein_Synthesis Proceeds Inhibition->Initiation_Complex Blocks Formation

Caption: Mechanism of action of this compound antibiotics.

Experimental Workflow for Validation of New this compound Compounds

The validation of new this compound compounds follows a structured workflow, from initial screening to more detailed characterization of their antimicrobial activity.

Experimental Workflow Start Start: New this compound Compound Synthesis MIC_Screening Primary Screening: MIC Determination (Broth Microdilution) Start->MIC_Screening Time_Kill Secondary Assay: Time-Kill Kinetics MIC_Screening->Time_Kill Potent compounds Cytotoxicity In Vitro Cytotoxicity Assay MIC_Screening->Cytotoxicity Potent compounds Select_Isolates Panel of Clinically Relevant Isolates (e.g., MRSA, VRE) Select_Isolates->MIC_Screening Data_Analysis Data Analysis and Comparison with Existing Antibiotics Time_Kill->Data_Analysis Cytotoxicity->Data_Analysis End Lead Compound Identification Data_Analysis->End

Caption: General workflow for in vitro validation of new this compound compounds.

References

A Comparative Guide to the Toxicity Profiles of Ozolinone Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the toxicity profiles of various ozolinone antibiotics, supported by experimental data. The information is intended to assist researchers and drug development professionals in understanding the safety landscape of this important class of antimicrobials.

Key Toxicities of this compound Antibiotics

The primary toxicities associated with this compound antibiotics are hematological, neurological, and mitochondrial. These adverse effects are largely attributed to the off-target inhibition of mitochondrial protein synthesis, a consequence of the structural similarities between bacterial and mitochondrial ribosomes.[1][2][3]

Comparative Toxicity Data

The following table summarizes key toxicity data for different this compound antibiotics, compiled from preclinical and clinical studies.

AntibioticHematological Toxicity (Thrombocytopenia Incidence)Neurological Toxicity (Peripheral Neuropathy)Mitochondrial Toxicity (IC50 for Mitochondrial Protein Synthesis Inhibition)Other Notable Toxicities
Linezolid 2.2% - 32% (Incidence varies with duration of therapy and patient population)[4]Reported, particularly with long-term use (>28 days)[5]16 µM (rat heart mitochondria)Serotonin syndrome (due to weak, reversible MAO inhibition), Lactic acidosis
Tedizolid 1.3% - 9% (Some studies suggest a lower potential for thrombocytopenia compared to linezolid)Lower incidence reported in initial studies compared to linezolidMore potent inhibitor than linezolid in vitroLower reported incidence of serotonin syndrome compared to linezolid
Contezolid Acefosamil No myelosuppressive reduction in platelet counts observed in 4-week preclinical studies in rats and dogsNo neurotoxicity observed in a 3-month neuropathological evaluation in ratsData not availableFavorable safety profile in preclinical studies
Eperezolid Data not availableData not available9.5 µM (rat heart mitochondria)Development discontinued
Sutezolid Data not availableData not availableData not availablePrimarily investigated for tuberculosis
Delpazolid Data not availableData not availableData not availablePrimarily investigated for tuberculosis

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of this compound toxicity are provided below.

Mitochondrial Toxicity Assessment: Seahorse XF Cell Mito Stress Test

This assay measures the oxygen consumption rate (OCR) of cells to assess mitochondrial respiration.

Protocol:

  • Cell Seeding: Plate cells in a Seahorse XF96 cell culture microplate at a predetermined density and allow them to adhere overnight.

  • Assay Medium Preparation: Prepare Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine. Warm the medium to 37°C.

  • Cell Preparation: On the day of the assay, replace the culture medium with the prepared Seahorse XF assay medium and incubate the plate in a 37°C non-CO2 incubator for 45-60 minutes.

  • Cartridge Hydration and Loading: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a 37°C non-CO2 incubator. On the day of the assay, load the injection ports of the cartridge with the following compounds:

    • Port A: Oligomycin (ATP synthase inhibitor)

    • Port B: FCCP (uncoupling agent)

    • Port C: Rotenone/antimycin A (Complex I and III inhibitors)

  • Assay Execution: Place the cell culture microplate and the sensor cartridge into the Seahorse XF96 analyzer. The instrument will measure basal OCR, and then sequentially inject the compounds from the cartridge to measure ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

Hematological Toxicity Assessment: Colony Forming Unit-Granulocyte/Macrophage (CFU-GM) Assay

This in vitro assay is used to evaluate the myelotoxic effect of drugs on hematopoietic progenitor cells.

Protocol:

  • Cell Preparation: Isolate mononuclear cells from human cord blood or bone marrow, or murine bone marrow.

  • Drug Exposure: Incubate the prepared cells with a range of concentrations of the test antibiotic in a semi-solid methylcellulose-based medium supplemented with growth factors.

  • Colony Formation: Culture the cells for 14 days to allow for the formation of colonies derived from the granulocyte-macrophage progenitors.

  • Colony Counting: Stain and count the colonies (aggregates of 40 or more cells) under a microscope.

  • Data Analysis: Determine the concentration of the antibiotic that inhibits colony formation by 50% (IC50) or 90% (IC90) to quantify its myelotoxic potential.

Neurological Toxicity Assessment: In Vivo Rodent Model of Peripheral Neuropathy

This protocol describes the induction and assessment of peripheral neuropathy in rats.

Protocol:

  • Drug Administration: Administer the this compound antibiotic to rats (e.g., via intraperitoneal injection) for a specified duration.

  • Behavioral Testing:

    • Mechanical Allodynia: Assess the paw withdrawal threshold to a mechanical stimulus (e.g., von Frey filaments).

    • Thermal Hyperalgesia: Measure the latency of paw withdrawal from a heat source (e.g., radiant heat).

  • Electrophysiological Assessment:

    • Nerve Conduction Velocity: Measure the speed of electrical impulse conduction along sensory and motor nerves using surface or needle electrodes.

  • Histopathological Analysis:

    • Nerve Fiber Density: Collect skin biopsies from the plantar surface of the hind paw, stain for the pan-axonal marker PGP 9.5, and quantify the density of intraepidermal nerve fibers.

    • Nerve Morphometry: Analyze sections of the sciatic nerve to assess for axonal degeneration, demyelination, and changes in nerve fiber morphology.

Signaling Pathways and Mechanisms of Toxicity

This compound-Induced Mitochondrial Toxicity

The primary mechanism of this compound toxicity is the inhibition of mitochondrial protein synthesis. Ozolinones bind to the 23S rRNA of the mitochondrial 50S ribosomal subunit, which is structurally similar to the bacterial ribosome. This binding prevents the formation of a functional initiation complex, thereby halting the translation of mitochondrial-encoded proteins that are essential components of the electron transport chain (ETC).

The resulting impairment of the ETC leads to decreased ATP production, increased production of reactive oxygen species (ROS), and a shift to anaerobic metabolism, causing lactate accumulation.

Mitochondrial_Toxicity This compound This compound Antibiotic MitoRibosome Mitochondrial Ribosome (50S) This compound->MitoRibosome Binds to 23S rRNA ProteinSynth Inhibition of Mitochondrial Protein Synthesis This compound->ProteinSynth Inhibits ETC Impaired Electron Transport Chain (ETC) ProteinSynth->ETC ATP Decreased ATP Production ETC->ATP ROS Increased Reactive Oxygen Species (ROS) ETC->ROS Lactate Lactic Acidosis ETC->Lactate Toxicity Cellular Toxicity ATP->Toxicity ROS->Toxicity Lactate->Toxicity

This compound-induced mitochondrial toxicity pathway.
Experimental Workflow for Mitochondrial Toxicity Assessment

The workflow for assessing mitochondrial toxicity typically involves exposing cells to the antibiotic and then measuring key parameters of mitochondrial function.

Mito_Tox_Workflow Start Start: Cell Culture Exposure Expose cells to This compound Antibiotic Start->Exposure Seahorse Seahorse XF Assay: Measure Oxygen Consumption Rate (OCR) Exposure->Seahorse WB Western Blot: Measure ETC Protein Levels Exposure->WB ROS_Assay ROS Assay: Measure Reactive Oxygen Species Exposure->ROS_Assay Analysis Data Analysis: Compare to Control Seahorse->Analysis WB->Analysis ROS_Assay->Analysis Conclusion Conclusion: Assess Mitochondrial Toxicity Analysis->Conclusion Serotonin_Syndrome Linezolid Linezolid MAO Monoamine Oxidase (MAO) Linezolid->MAO Inhibits Serotonin_Deg Serotonin Degradation Linezolid->Serotonin_Deg Blocks Serotonin_Inc Increased Synaptic Serotonin Linezolid->Serotonin_Inc Serotonergic Other Serotonergic Agents (e.g., SSRIs) Serotonin_Reup Serotonin Reuptake Serotonergic->Serotonin_Reup Inhibits Serotonergic->Serotonin_Inc SS Serotonin Syndrome Serotonin_Inc->SS

References

Ozolinone Efficacy in Vancomycin-Resistant Enterococci Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of the oxazolidinone class of antibiotics, with a focus on linezolid and tedizolid as key examples of "ozolinones," against vancomycin-resistant enterococci (VRE) in preclinical models. The performance of these agents is compared with other therapeutic alternatives, including daptomycin and quinupristin-dalfopristin. This document synthesizes quantitative data from various experimental models, details the methodologies of these key experiments, and provides visualizations of the mechanism of action and experimental workflows.

Executive Summary

Vancomycin-resistant enterococci represent a significant challenge in clinical settings. The oxazolidinone class of antibiotics has emerged as a critical therapeutic option. This guide details the in vivo efficacy of linezolid and tedizolid in murine models of VRE bacteremia and compares their performance against other antimicrobial agents. While direct data for a specific compound named "ozolinone" is limited in the reviewed literature, linezolid and tedizolid are prominent members of the broader oxazolidinone class and serve as the primary focus of this analysis.

Overall, the data suggests that while both linezolid and tedizolid are effective in reducing bacterial burden in VRE infection models, their efficacy can be strain- and model-dependent.[1] Daptomycin and quinupristin-dalfopristin present as alternative therapies, each with its own profile of efficacy and limitations.

Data Presentation: In Vivo Efficacy Against VRE

The following tables summarize the quantitative data from key preclinical studies, providing a comparative overview of the efficacy of oxazolidinones and other antibiotics against VRE.

Table 1: Efficacy of Oxazolidinones in a Murine VRE Bacteremia Model

DrugVRE StrainAnimal ModelDosing RegimenKey Efficacy EndpointsReference
Linezolid E. faecium 447Murine Bacteremia50 mg/kg, twice daily, intraperitoneally- Significantly lower kidney bacterial burden compared to tedizolid (P < 0.05) - Reduced bacterial counts in blood and other tissues[1][2]
E. faecalis 613Murine Bacteremia50 mg/kg, twice daily, intraperitoneally- Significantly lower CFU counts in all target organs compared to tedizolid (P < 0.05)[1][2]
Tedizolid E. faecium 447Murine Bacteremia20 mg/kg, once daily, intraperitoneally- Less effective than linezolid in reducing kidney bacterial burden
E. faecalis 613Murine Bacteremia20 mg/kg, once daily, intraperitoneally- Less effective than linezolid in reducing bacterial counts in target organs

Table 2: Efficacy of Comparator Drugs in VRE Infection Models

DrugVRE StrainAnimal ModelDosing RegimenKey Efficacy EndpointsReference
Daptomycin E. faeciumRabbit Endocarditis8 mg/kg or 12 mg/kg, once daily, intravenously- Both doses significantly reduced bacterial counts in vegetations compared to untreated controls.
E. faecalisIn vitro pharmacodynamic modelSimulated human doses- Demonstrated greater bactericidal activity than linezolid and quinupristin-dalfopristin at 8 and 24 hours (P < 0.05).
Quinupristin-Dalfopristin E. faeciumIn vitro pharmacodynamic modelSimulated human doses- Bacteriostatic or weakly bactericidal activity.
E. faeciumClinical Studies7.5 mg/kg every 8 hours, intravenously- Clinical success rate of 73.6% in clinically evaluable patients.

Experimental Protocols

Detailed methodologies for the key experimental models cited in this guide are provided below.

Murine Model of Vancomycin-Resistant Enterococcal Bacteremia
  • Animal Model: BALB/c mice are commonly used.

  • Infection: Mice are challenged via tail vein injection with a specific inoculum of VRE (e.g., 10^6 to 10^9 CFU/mL) to establish a non-lethal, durable infection.

  • Treatment Regimen:

    • Linezolid: Administered intraperitoneally at doses such as 50 mg/kg twice daily.

    • Tedizolid: Administered intraperitoneally at doses such as 20 mg/kg once daily.

  • Efficacy Assessment: At the end of the treatment period (e.g., 4 days), blood and target tissues (kidneys, liver, spleen) are collected. Bacterial burden is quantified by homogenizing the tissues and plating serial dilutions to determine colony-forming units (CFU) per gram of tissue. Statistical analyses are performed to compare the efficacy of different treatment groups.

Rabbit Model of Experimental Endocarditis
  • Animal Model: New Zealand White rabbits are utilized for this model.

  • Induction of Endocarditis: A catheter is inserted into the heart to induce the formation of non-bacterial thrombotic endocarditis on the aortic valve. Subsequently, a high inoculum of VRE is injected intravenously to induce infection of the vegetations.

  • Treatment Regimen:

    • Daptomycin: Administered intravenously at doses equivalent to human therapeutic regimens (e.g., 8 mg/kg or 12 mg/kg once daily).

  • Efficacy Assessment: After a specified duration of treatment, rabbits are euthanized, and the aortic valve vegetations are excised, weighed, and homogenized. The number of viable bacteria (CFU/gram of vegetation) is determined by quantitative culture.

Mandatory Visualizations

Signaling Pathway: Oxazolidinone Mechanism of Action

Oxazolidinones, such as linezolid and tedizolid, exert their antibacterial effect by inhibiting bacterial protein synthesis. They bind to the 50S ribosomal subunit at the peptidyl transferase center (PTC). This binding event interferes with the proper positioning of the initiator fMet-tRNA in the P-site, thereby preventing the formation of the 70S initiation complex, which is a critical step in the initiation of protein synthesis.

G cluster_0 Bacterial Protein Synthesis Initiation cluster_1 This compound (Oxazolidinone) Action 30S_Subunit 30S Ribosomal Subunit Pre_Initiation_Complex 30S Pre-initiation Complex 30S_Subunit->Pre_Initiation_Complex mRNA mRNA mRNA->Pre_Initiation_Complex fMet_tRNA fMet-tRNA fMet_tRNA->Pre_Initiation_Complex Initiation_Factors Initiation Factors (IFs) Initiation_Factors->Pre_Initiation_Complex 70S_Initiation_Complex 70S Initiation Complex Pre_Initiation_Complex->70S_Initiation_Complex 50S_Subunit 50S Ribosomal Subunit 50S_Subunit->70S_Initiation_Complex Protein_Synthesis Protein Synthesis Elongation 70S_Initiation_Complex->Protein_Synthesis This compound This compound (e.g., Linezolid, Tedizolid) Binding_Site Binds to 23S rRNA of 50S Subunit at Peptidyl Transferase Center This compound->Binding_Site Inhibition Inhibition Binding_Site->Inhibition Inhibition->70S_Initiation_Complex

Caption: Oxazolidinone Mechanism of Action on Bacterial Protein Synthesis.

Experimental Workflow: Murine VRE Bacteremia Model

The following diagram illustrates the typical workflow for evaluating the efficacy of antimicrobial agents in a murine model of VRE bacteremia.

G Start Start: Murine VRE Bacteremia Study Animal_Acclimation Animal Acclimation (e.g., BALB/c mice) Start->Animal_Acclimation Infection Intravenous Infection (Tail Vein Injection) Animal_Acclimation->Infection VRE_Culture VRE Strain Culture and Inoculum Preparation VRE_Culture->Infection Treatment_Groups Randomization into Treatment Groups (e.g., this compound, Comparator, Control) Infection->Treatment_Groups Drug_Administration Drug Administration (Defined Dose and Schedule) Treatment_Groups->Drug_Administration Monitoring Monitoring of Animal Health Drug_Administration->Monitoring Euthanasia Euthanasia at Study Endpoint Monitoring->Euthanasia Sample_Collection Blood and Organ Collection (Kidneys, Liver, Spleen) Euthanasia->Sample_Collection Bacterial_Quantification Tissue Homogenization and CFU Quantification Sample_Collection->Bacterial_Quantification Data_Analysis Statistical Analysis of Bacterial Load Bacterial_Quantification->Data_Analysis Conclusion Conclusion on Drug Efficacy Data_Analysis->Conclusion

References

Safety Operating Guide

Navigating the Disposal of Oxazolidinone Compounds in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the proper and safe disposal of oxazolidinone-class chemicals.

The responsible disposal of chemical waste is a critical component of laboratory safety and environmental protection. This guide provides essential information and step-by-step procedures for the proper disposal of oxazolidinone compounds, a class of synthetic antibiotics. While specific information for "ozolinone" was not found, this document focuses on the closely related and widely used "oxazolidinone" class, assuming this to be the intended subject of inquiry.

Oxazolidinones are a significant class of antibiotics known for their unique mechanism of action, which involves inhibiting the initiation of bacterial protein synthesis.[1] Their fully synthetic nature means they have no natural counterparts.[1] Due to their potent biological activity, proper handling and disposal are paramount to ensure the safety of laboratory personnel and prevent environmental contamination.[2][3][4]

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle oxazolidinone compounds with appropriate personal protective equipment (PPE). This includes chemical safety goggles, compatible chemical-resistant gloves (e.g., nitrile rubber), and a laboratory coat. Work should be conducted in a well-ventilated area, such as a chemical fume hood, to minimize the risk of inhalation.

Quantitative Data and Physical Properties

The following table summarizes the physical and chemical properties of representative oxazolidinone compounds, extracted from their Safety Data Sheets (SDS). This information is vital for assessing potential hazards and ensuring compatible storage and disposal.

Property2-Benzoxazolinone2-Oxazolidinone(S)-4-(4-Aminobenzyl)-2-oxazolidinone
Molecular Formula Not specifiedC3 H5 N O2Not specified
Molecular Weight Not specified87.08 g/mol Not specified
Physical State Not specifiedSolidSolid
Appearance Not specifiedBeigeNo information available
Melting Point Not specified86 - 89 °C / 186.8 - 192.2 °F107 - 111 °C / 224.6 - 231.8 °F
Boiling Point Not specified220 °C / 428 °F @ 48 mmHgNo information available
Flash Point 160 °C (320 °F)No information availableNo information available
Solubility No information availableNo information availableNo information available
Stability Stable under normal temperatures and pressuresStable under normal conditionsNot specified
Health Hazard Information
Hazard2-Benzoxazolinone2-Oxazolidinone(S)-4-(4-Aminobenzyl)-2-oxazolidinone
Acute Toxicity Harmful if swallowed. Oral LD50 (rat): 700 mg/kg; Oral LD50 (mouse): 554 mg/kg.No acute toxicity information available.Harmful if swallowed.
Skin Irritation May cause skin irritation.Causes skin irritation. May cause an allergic skin reaction.Causes skin irritation.
Eye Irritation May cause eye irritation.Causes serious eye irritation.Causes serious eye irritation.
Respiratory Irritation May cause respiratory tract irritation.May cause respiratory irritation.May cause respiratory system irritation.
Carcinogenicity Not listed by ACGIH, IARC, NTP, or CA Prop 65.Not identified as a carcinogen.No information available.

Step-by-Step Disposal Protocol

The following protocol provides a generalized framework for the disposal of oxazolidinone waste. Crucially, all laboratory personnel must consult and adhere to their institution's specific Environmental Health and Safety (EHS) guidelines, as well as local, state, and federal regulations.

  • Waste Identification and Classification :

    • Treat all waste chemical solids, liquids, or containerized gases containing oxazolidinones as hazardous waste unless confirmed otherwise by your institution's EHS department.

    • This includes unused or expired compounds, reaction byproducts, contaminated materials (e.g., gloves, wipes, pipette tips), and solutions.

  • Waste Segregation and Collection :

    • Solid Waste : Collect solid oxazolidinone waste in a designated, clearly labeled, and sealable hazardous waste container. Avoid generating dust during transfer.

    • Liquid Waste : Collect liquid waste containing oxazolidinones in a compatible, leak-proof container with a secure screw cap. Do not mix incompatible wastes; for instance, store acids and bases separately.

    • Contaminated Materials : Place all items that have come into contact with oxazolidinones, such as gloves, bench paper, and empty vials, into the designated solid hazardous waste container.

  • Container Labeling :

    • Properly label all waste containers with the full chemical name ("Waste Oxazolidinone Compound" followed by the specific name if known) and any relevant hazard pictograms (e.g., "Harmful," "Irritant").

    • The label should also include the date when the waste was first added to the container.

  • Storage in a Satellite Accumulation Area (SAA) :

    • Store sealed and labeled hazardous waste containers in a designated Satellite Accumulation Area (SAA) at or near the point of generation.

    • The SAA must be a secure, well-ventilated area away from incompatible materials.

    • Ensure containers are kept closed except when adding waste.

  • Arranging for Final Disposal :

    • Never dispose of oxazolidinone waste down the sink or in the regular trash. Evaporation of chemical waste is also prohibited.

    • Contact your institution's EHS office or a licensed chemical waste disposal contractor to schedule a pickup for the hazardous waste.

    • Provide the disposal personnel with accurate information about the waste composition.

  • Empty Container Disposal :

    • A container that held an oxazolidinone compound should be triple-rinsed with a suitable solvent.

    • The rinsate must be collected and disposed of as hazardous liquid waste.

    • After triple-rinsing, deface or remove all chemical labels from the empty container before disposing of it as regular trash.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the procedural flow for proper oxazolidinone disposal and the logical decision-making process involved.

G cluster_0 Waste Generation & Collection cluster_1 Interim Storage cluster_2 Final Disposal Generate Waste Generate Waste Segregate Waste Segregate Waste Generate Waste->Segregate Waste Collect in Container Collect in Container Segregate Waste->Collect in Container Label Container Label Container Collect in Container->Label Container Store in SAA Store in SAA Label Container->Store in SAA Keep Container Closed Keep Container Closed Store in SAA->Keep Container Closed Weekly Inspection Weekly Inspection Store in SAA->Weekly Inspection Request EHS Pickup Request EHS Pickup Weekly Inspection->Request EHS Pickup EHS Collection EHS Collection Request EHS Pickup->EHS Collection Off-site Disposal Off-site Disposal EHS Collection->Off-site Disposal

Caption: Experimental workflow for oxazolidinone waste disposal.

G Is waste an oxazolidinone compound? Is waste an oxazolidinone compound? Consult EHS for classification Consult EHS for classification Is waste an oxazolidinone compound?->Consult EHS for classification No Is it a solid, liquid, or contaminated material? Is it a solid, liquid, or contaminated material? Is waste an oxazolidinone compound?->Is it a solid, liquid, or contaminated material? Treat as Hazardous Waste Treat as Hazardous Waste Is it hazardous? Is it hazardous? Consult EHS for classification->Is it hazardous? Follow general lab waste procedures Follow general lab waste procedures Segregate and collect in labeled, compatible container Segregate and collect in labeled, compatible container Is it a solid, liquid, or contaminated material?->Segregate and collect in labeled, compatible container Store in designated SAA Store in designated SAA Segregate and collect in labeled, compatible container->Store in designated SAA Arrange for EHS pickup Arrange for EHS pickup Store in designated SAA->Arrange for EHS pickup Arrange for EHS pickup->Treat as Hazardous Waste Is it hazardous?->Treat as Hazardous Waste Yes Is it hazardous?->Follow general lab waste procedures No

Caption: Decision-making for oxazolidinone waste classification.

References

Personal protective equipment for handling Ozolinone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling of Ozolinone, a potent diuretic compound. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment. As a trusted partner in your research, we are committed to providing value beyond the product itself by being your preferred source for laboratory safety and chemical handling information.

Hazard Identification and Overview

Assumed Hazards:

  • Acute Toxicity: Potential for diuretic effects upon accidental ingestion, inhalation, or skin absorption.

  • Irritation: Possible skin, eye, and respiratory tract irritant.

  • Target Organ Effects: Primarily affects the renal system.[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to prevent accidental exposure to this compound. The following table summarizes the required PPE for various laboratory operations.

Operation Hand Protection Eye/Face Protection Respiratory Protection Body Protection
Weighing and Aliquoting (Solid) Double-gloving with nitrile glovesSafety glasses with side shields or safety gogglesN95 or higher-rated respiratorLaboratory coat
Solution Preparation Double-gloving with nitrile glovesSafety glasses with side shields and a face shieldUse in a certified chemical fume hoodLaboratory coat
In-vitro/In-vivo Dosing Double-gloving with nitrile glovesSafety glasses with side shields or safety gogglesN95 or higher-rated respirator (if outside a fume hood)Laboratory coat
Waste Disposal Double-gloving with nitrile glovesSafety glasses with side shieldsN95 or higher-rated respirator (if handling powders)Laboratory coat

Operational Plan for Safe Handling

A systematic approach is essential for the safe handling of this compound. The following workflow outlines the key steps from preparation to post-handling procedures.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_area Designate Handling Area gather_ppe Gather All Required PPE prep_area->gather_ppe review_sds Review Safety Information (if available) gather_ppe->review_sds prep_spill Prepare Spill Kit review_sds->prep_spill don_ppe Don Appropriate PPE prep_spill->don_ppe weigh Weigh this compound in Ventilated Enclosure don_ppe->weigh prepare_solution Prepare Solutions in Fume Hood weigh->prepare_solution conduct_experiment Conduct Experiment prepare_solution->conduct_experiment decontaminate Decontaminate Work Surfaces conduct_experiment->decontaminate doff_ppe Doff PPE Correctly decontaminate->doff_ppe dispose_waste Dispose of Waste Properly doff_ppe->dispose_waste wash_hands Wash Hands Thoroughly dispose_waste->wash_hands

Figure 1. A step-by-step workflow for the safe handling of this compound.

Experimental Protocols

Weighing Solid this compound:

  • Don all required PPE as specified in the table above.

  • Perform weighing operations within a ventilated balance enclosure or a chemical fume hood to minimize inhalation exposure.

  • Use anti-static weighing dishes to prevent dispersal of the powder.

  • Carefully transfer the weighed compound to a sealed container.

  • Clean the balance and surrounding surfaces with a damp cloth after use to remove any residual powder. Dispose of the cloth as hazardous waste.

Preparing this compound Solutions:

  • Don all required PPE.

  • Conduct all solution preparation activities within a certified chemical fume hood.

  • Slowly add the solvent to the weighed this compound to avoid splashing.

  • Ensure the container is securely capped and mixed thoroughly.

  • Label the solution container clearly with the compound name, concentration, date, and hazard symbols.

Disposal Plan

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.

Waste Type Disposal Procedure
Solid this compound Collect in a clearly labeled, sealed container for hazardous chemical waste.
Liquid Waste (Solutions) Collect in a dedicated, sealed, and labeled hazardous waste container. Do not mix with other solvent waste unless compatibility is confirmed.
Contaminated PPE (Gloves, etc.) Dispose of in a designated hazardous waste container immediately after use.
Contaminated Labware (disposable) Place in a designated hazardous waste container.

All waste must be disposed of through your institution's environmental health and safety (EHS) office in accordance with local, state, and federal regulations for pharmaceutical waste.[4]

cluster_waste_streams Waste Generation cluster_segregation Waste Segregation cluster_disposal Final Disposal solid_waste Solid this compound solid_container Hazardous Solid Waste Container solid_waste->solid_container liquid_waste This compound Solutions liquid_container Hazardous Liquid Waste Container liquid_waste->liquid_container contaminated_ppe Contaminated PPE ppe_container Hazardous PPE Waste Container contaminated_ppe->ppe_container ehs_pickup Arrange Pickup with EHS Office solid_container->ehs_pickup liquid_container->ehs_pickup ppe_container->ehs_pickup incineration Incineration at a Permitted Facility ehs_pickup->incineration

Figure 2. Logical flow for the proper disposal of this compound waste.

By adhering to these safety protocols, you can minimize the risks associated with handling this compound and ensure a safe and productive research environment. Always consult your institution's safety officer for any specific questions or concerns.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.